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  • Product: 2-(2-bromophenoxy)tetrahydro-2H-pyran
  • CAS: 57999-46-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis. The document delves into the foundational principle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis. The document delves into the foundational principles of the tetrahydropyranylation of phenols, detailing the reaction mechanism, optimal conditions, and the critical role of acid catalysis. A step-by-step experimental protocol, adapted from established methodologies for analogous compounds, is presented to ensure procedural clarity and reproducibility. Furthermore, this guide includes a thorough discussion on the characterization of the target molecule, supported by predicted analytical data, and addresses key safety considerations. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource for the preparation of tetrahydropyranyl-protected phenols.

Introduction: The Significance of Tetrahydropyranyl Ethers in Organic Synthesis

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while modifying other parts of a complex molecule. Among the various protecting groups for alcohols and phenols, the tetrahydropyranyl (THP) group stands out for its reliability and versatility. THP ethers are readily formed, exhibit stability across a wide range of reaction conditions—including strongly basic media, organometallic reagents, and hydride reductions—and can be smoothly cleaved under mild acidic conditions.[1]

The target molecule of this guide, 2-(2-bromophenoxy)tetrahydro-2H-pyran, incorporates a THP-protected 2-bromophenol. The presence of the bromine atom on the aromatic ring makes this compound a versatile building block for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules. The THP protecting group ensures that the phenolic oxygen does not interfere with these subsequent transformations.

The Core Synthesis: Acid-Catalyzed Tetrahydropyranylation

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran is achieved through the acid-catalyzed addition of 2-bromophenol to 3,4-dihydro-2H-pyran (DHP). This reaction, a classic example of electrophilic addition to an enol ether, proceeds efficiently and is widely applicable to a variety of alcohols and phenols.[1]

Mechanistic Insights: The Role of the Acid Catalyst

The reaction is initiated by the protonation of the electron-rich double bond of 3,4-dihydro-2H-pyran by an acid catalyst. This protonation occurs regioselectively at the C3 position to generate a resonance-stabilized oxocarbenium ion intermediate. The oxygen atom of the tetrahydropyran ring participates in stabilizing the positive charge through resonance, rendering the C2 position highly electrophilic.

The nucleophilic oxygen of 2-bromophenol then attacks the electrophilic C2 of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, 2-(2-bromophenoxy)tetrahydro-2H-pyran.

digraph "Tetrahydropyranylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Mechanism of Acid-Catalyzed Tetrahydropyranylation", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes DHP [label="3,4-Dihydro-2H-pyran (DHP)"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; Oxocarbenium [label="Resonance-Stabilized\nOxocarbenium Ion"]; Bromophenol [label="2-Bromophenol"]; Oxonium [label="Oxonium Intermediate"]; Product [label="2-(2-bromophenoxy)tetrahydro-2H-pyran"]; Catalyst_regen [label="H+", shape=plaintext, fontcolor="#EA4335"];

// Edges DHP -> Oxocarbenium [label="Protonation"]; H_plus -> DHP [style=invis]; Bromophenol -> Oxocarbenium [label="Nucleophilic Attack"]; Oxocarbenium -> Oxonium; Oxonium -> Product [label="Deprotonation"]; Product -> Catalyst_regen [style=invis]; }

Mechanism of Acid-Catalyzed Tetrahydropyranylation
Catalyst Selection: A Critical Choice

A variety of Brønsted and Lewis acids can catalyze this transformation. Common choices include:

  • p-Toluenesulfonic acid (PTSA): A widely used, inexpensive, and effective catalyst for this reaction.[2]

  • Pyridinium p-toluenesulfonate (PPTS): A milder alternative to PTSA, often employed for acid-sensitive substrates.

  • Lewis Acids: Reagents such as bismuth triflate and titanium tetrachloride can also be used, sometimes offering advantages in terms of reaction rate and mildness.

  • Solid-supported catalysts: Heterogeneous catalysts like silica-supported perchloric acid or Amberlyst-15 ion exchange resin can simplify the workup procedure, as they can be removed by simple filtration.[3]

For the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran, p-toluenesulfonic acid monohydrate is a robust and cost-effective choice.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a well-established procedure for the synthesis of the analogous compound, 2-(2-bromoethoxy)tetrahydro-2H-pyran, and is expected to provide a high yield of the desired product.[2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-BromophenolC₆H₅BrO173.0110.0 g0.0578
3,4-Dihydro-2H-pyranC₅H₈O84.127.3 g (8.0 mL)0.0867
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.11 g0.000578
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-2 x 50 mL-
BrineNaCl(aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Reaction Setup and Procedure
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Dissolve 2-Bromophenol & PTSA in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_DHP [label="Add DHP dropwise"]; React [label="Stir at Room Temperature (monitor by TLC)"]; Workup [label="Aqueous Workup"]; Wash_NaHCO3 [label="Wash with sat. NaHCO₃"]; Wash_Brine [label="Wash with Brine"]; Dry [label="Dry with Na₂SO₄"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by Vacuum Distillation or Chromatography"]; Product [label="Obtain Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> Add_DHP; Add_DHP -> React; React -> Workup; Workup -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }

Experimental Workflow for the Synthesis
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-bromophenol (10.0 g, 0.0578 mol) and dichloromethane (100 mL). Stir until the 2-bromophenol is fully dissolved. Add p-toluenesulfonic acid monohydrate (0.11 g, 0.000578 mol).

  • Addition of DHP: Cool the flask in an ice bath to 0 °C. Slowly add 3,4-dihydro-2H-pyran (7.3 g, 8.0 mL, 0.0867 mol) dropwise over 15-20 minutes using a dropping funnel. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-bromophenol spot and the appearance of a new, less polar product spot will indicate the reaction's completion.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to quench the acid catalyst, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. Given the expected physical state of the product (a liquid or low-melting solid), vacuum distillation is a highly effective method.

  • Expected Boiling Point: Based on analogous structures, the boiling point is anticipated to be in the range of 110-120 °C at approximately 0.5 mmHg.

  • Expected Yield: High yields, typically in the range of 85-95%, are expected for this reaction.

Characterization of 2-(2-bromophenoxy)tetrahydro-2H-pyran

As this specific molecule is not extensively documented in the literature, the following characterization data is predicted based on established spectroscopic principles and data from analogous compounds. This information is provided to aid in the identification and confirmation of the synthesized product.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55 (dd, 1H, Ar-H)

    • δ 7.20 (td, 1H, Ar-H)

    • δ 7.05 (dd, 1H, Ar-H)

    • δ 6.90 (td, 1H, Ar-H)

    • δ 5.50 (t, 1H, O-CH-O)

    • δ 3.95-4.05 (m, 1H, O-CH₂)

    • δ 3.60-3.70 (m, 1H, O-CH₂)

    • δ 1.60-2.00 (m, 6H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 152.0 (Ar-C-O)

    • δ 133.0 (Ar-C)

    • δ 128.5 (Ar-C)

    • δ 122.0 (Ar-C)

    • δ 115.0 (Ar-C)

    • δ 112.5 (Ar-C-Br)

    • δ 98.0 (O-CH-O)

    • δ 62.5 (O-CH₂)

    • δ 30.0 (-CH₂-)

    • δ 25.0 (-CH₂-)

    • δ 19.0 (-CH₂-)

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • 3060-3080 (aromatic C-H stretch)

    • 2850-2950 (aliphatic C-H stretch)

    • 1580, 1470 (aromatic C=C stretch)

    • 1240 (asymmetric C-O-C stretch)

    • 1030 (symmetric C-O-C stretch)

    • 750 (ortho-disubstituted benzene C-H bend)

  • Mass Spectrometry (EI):

    • m/z (%): 258/256 (M⁺, isotopic pattern for Br), 174/172 ([M - C₅H₈O]⁺), 85 ([C₅H₉O]⁺, base peak)

Deprotection of the THP Group

The removal of the THP protecting group is typically achieved by acidic hydrolysis. This regenerates the parent phenol, 2-bromophenol. Common conditions for deprotection include stirring the THP ether in a mixture of acetic acid, tetrahydrofuran, and water, or using a catalytic amount of a strong acid in an alcohol solvent (e.g., PTSA in methanol). The mildness of these conditions is a key advantage of the THP protecting group.

Safety Considerations

  • 2-Bromophenol: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 3,4-Dihydro-2H-pyran: Is a flammable liquid and an irritant. Keep away from ignition sources and handle in a fume hood.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • p-Toluenesulfonic acid: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran via the acid-catalyzed reaction of 2-bromophenol and 3,4-dihydro-2H-pyran is a straightforward and high-yielding procedure. This technical guide provides a robust framework for its preparation and characterization, empowering researchers to utilize this versatile intermediate in their synthetic endeavors. The principles and techniques outlined herein are foundational to the broader application of protecting group chemistry in the development of novel chemical entities.

References

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-bromophenoxy)tetrahydro-2H-pyran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-bromophenoxy)tetrahydro-2H-pyran is a halogenated aromatic ether containing a tetrahydropyran (THP) moiety. This compound belongs to a cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-bromophenoxy)tetrahydro-2H-pyran is a halogenated aromatic ether containing a tetrahydropyran (THP) moiety. This compound belongs to a class of molecules widely utilized in organic synthesis, primarily as a protecting group for the hydroxyl functionality of 2-bromophenol. The tetrahydropyranyl ether linkage offers a robust yet readily cleavable masking group, stable under a variety of reaction conditions where a free phenol would be reactive. The presence of the bromine atom on the aromatic ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-bromophenoxy)tetrahydro-2H-pyran, offering insights for its effective application in research and development.

Chemical and Physical Properties

While specific experimental data for 2-(2-bromophenoxy)tetrahydro-2H-pyran is not extensively reported in publicly available literature, its fundamental properties can be reliably established.

PropertyValueSource
CAS Number 57999-46-9[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
SMILES Code BrC1=CC=CC=C1OC2OCCCC2[1]

Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran follows the general and well-established procedure for the formation of tetrahydropyranyl (THP) ethers from alcohols or phenols. This reaction involves the acid-catalyzed addition of the hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP).[4][5]

Reaction Scheme

Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran cluster_reactants Reactants cluster_products Product 2-Bromophenol 2-Bromophenol Reaction Acid Catalyst (e.g., p-TsOH) DCM, rt 2-Bromophenol->Reaction + DHP 3,4-Dihydro-2H-pyran DHP->Reaction + Product 2-(2-bromophenoxy)tetrahydro-2H-pyran Reaction->Product Deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran cluster_reactants Reactant cluster_products Products Product 2-(2-bromophenoxy)tetrahydro-2H-pyran Reaction Aqueous Acid (e.g., HCl, AcOH) Product->Reaction 2-Bromophenol 2-Bromophenol Byproduct 5-Hydroxypentanal Reaction->2-Bromophenol Reaction->Byproduct +

Sources

Foundational

2-(2-bromophenoxy)tetrahydro-2H-pyran CAS number

An In-depth Technical Guide to 2-(Bromophenoxy)tetrahydro-2H-pyran and its Analogs: Synthesis, Properties, and Applications in Drug Development This guide provides a comprehensive technical overview of 2-(2-bromophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Bromophenoxy)tetrahydro-2H-pyran and its Analogs: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(2-bromophenoxy)tetrahydro-2H-pyran (CAS No. 57999-46-9), a molecule of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this ortho-substituted isomer, this document leverages the extensive data available for its closely related and structurally significant analogs, 2-(4-bromophenoxy)tetrahydro-2H-pyran and 2-(2-bromoethoxy)tetrahydro-2H-pyran. This comparative approach offers researchers and drug development professionals a robust understanding of the synthesis, reactivity, and utility of this class of compounds.

The core of these molecules is the tetrahydropyranyl (THP) ether. The THP group is a cornerstone of modern organic synthesis, widely employed as a protecting group for hydroxyl functionalities.[1][2] Its popularity stems from its ease of installation, general stability under a wide range of non-acidic conditions (including exposure to strong bases, organometallics, and hydrides), and straightforward removal under mild acidic conditions.[2] Beyond its role in protection, the brominated variants serve as versatile building blocks, enabling further molecular elaboration critical for the synthesis of complex target molecules.

Physicochemical and Structural Properties

A comparative analysis of the target compound and its key analogs reveals distinct physical properties dictated by the substitution pattern on the aromatic ring and the nature of the spacer group. These properties are crucial for predicting solubility, reactivity, and handling characteristics.

Property2-(2-bromophenoxy)tetrahydro-2H-pyran 2-(4-bromophenoxy)tetrahydro-2H-pyran 2-(2-bromoethoxy)tetrahydro-2H-pyran
CAS Number 57999-46-936603-49-317739-45-6
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂C₇H₁₃BrO₂
Molecular Weight 257.12 g/mol 257.12 g/mol 209.08 g/mol
Appearance Data not widely availableWhite to off-white solidColorless to light yellow liquid
Melting Point Data not widely available56-58 °CNot Applicable
Boiling Point Data not widely availableData not available62-64 °C at 0.4 mmHg
Density Data not widely availableData not available1.384 g/mL at 25 °C

Synthesis and Reaction Mechanisms

The formation of a tetrahydropyranyl ether is a classic example of an acid-catalyzed addition to an alkene. The process is efficient and generally high-yielding.

General Synthesis Mechanism

The reaction proceeds via the protonation of 3,4-dihydro-2H-pyran (DHP) using a catalytic amount of strong acid, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). This generates a resonance-stabilized oxocarbenium ion. The hydroxyl group of the alcohol or phenol then acts as a nucleophile, attacking the carbocation to form the THP ether. The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of DHP or by removing the catalytic acid upon completion.[1][3]

THP_Formation_Mechanism cluster_0 Activation of Dihydropyran (DHP) cluster_1 Nucleophilic Attack cluster_2 Deprotonation DHP DHP Activated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->Activated_DHP + H⁺ H+ H⁺ (cat.) ROH R-OH (Alcohol/Phenol) Activated_DHP->ROH Attack by Alcohol/Phenol Protonated_Ether Protonated THP Ether ROH->Protonated_Ether Final_Product THP Ether (Product) Protonated_Ether->Final_Product - H⁺ H_out H⁺

Caption: General mechanism for acid-catalyzed THP ether formation.

Experimental Protocol: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

This protocol is adapted from established laboratory procedures and is representative of the synthesis of aliphatic THP ethers.[4][5]

Materials:

  • 2-Bromoethanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Dichloromethane (CH₂Cl₂)

  • Amberlyst-15 ion exchange resin (or catalytic TsOH)

  • Celite

  • Triethylamine (TEA) for quenching (optional)

Procedure:

  • To a solution of 2-bromoethanol (1.0 eq) in dichloromethane (approx. 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).

  • Cool the mixture in an ice bath to 0 °C.

  • Add a catalytic amount of Amberlyst-15 resin (a spatula tip) or another acid catalyst like TsOH. Causality Note: The acid catalyst is essential to activate the DHP. Amberlyst-15 is a solid-phase acid, which simplifies workup as it can be removed by simple filtration.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of triethylamine to neutralize the acid catalyst, or filter the mixture through a pad of Celite to remove the solid resin.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation (e.g., 102 °C at 40 mmHg) to afford the pure 2-(2-bromoethoxy)tetrahydro-2H-pyran as a colorless liquid.[4] A yield of approximately 88% can be expected.[5]

Experimental Protocol: Deprotection of THP Ethers

The removal of the THP group is typically achieved by acid-catalyzed hydrolysis, regenerating the original alcohol or phenol.[6][7]

Materials:

  • THP-protected compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected compound in a 4:2:1 mixture of acetic acid:THF:water.

  • Stir the solution at room temperature or gently heat to 40-50 °C for 2-4 hours. Causality Note: The aqueous acidic environment facilitates the hydrolysis of the acetal linkage, reversing the formation reaction.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alcohol/phenol can then be purified by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties (ADME profiles) by reducing lipophilicity compared to its carbocyclic analog, cyclohexane.[8] The oxygen atom can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[8]

The brominated THP ethers described here are particularly valuable as synthetic intermediates. The bromine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthetic_Utility cluster_0 Key Transformations Start 2-(4-Bromophenoxy)tetrahydro-2H-pyran Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) Start->Lithiation Grignard Grignard Formation (e.g., Mg) Start->Grignard Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate Aryl Lithium / Grignard Reagent or Cross-Coupling Partner Lithiation->Intermediate Grignard->Intermediate Coupling->Intermediate Deprotection Acidic Hydrolysis (Deprotection) Intermediate->Deprotection 1. Reaction with Electrophile 2. Workup Final Complex Biaryl or Functionalized Phenol Deprotection->Final

Caption: Synthetic utility workflow of brominated aryl THP ethers.

For instance, 2-(4-bromophenoxy)tetrahydro-2H-pyran can be readily converted into its corresponding Grignard reagent or lithiated species. These powerful nucleophiles can then be reacted with a wide array of electrophiles (e.g., aldehydes, ketones, nitriles) to build more complex molecular architectures. This strategy allows for the late-stage introduction of a phenolic hydroxyl group (after deprotection), a common and important functional group in many bioactive molecules.

Safety and Handling

  • Hazard Profile: These compounds should be handled with care in a well-ventilated fume hood. They are generally considered irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. The aliphatic analog, 2-(2-bromoethoxy)tetrahydro-2H-pyran, is a combustible liquid.

Conclusion

While direct, in-depth data for 2-(2-bromophenoxy)tetrahydro-2H-pyran is sparse, a comprehensive technical understanding can be constructed from its well-documented analogs. These compounds are more than simple protected phenols or alcohols; they are versatile synthetic building blocks. The interplay between the stable, yet readily cleavable, THP protecting group and the reactive bromine handle provides a powerful strategic combination for medicinal chemists and synthetic researchers. This guide provides the foundational knowledge and practical protocols necessary for the effective use of this class of reagents in the pursuit of novel therapeutics and complex molecular targets.

References

  • PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]

  • Srikrishna, A., et al. Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Chem Help ASAP. synthesis & cleavage of THP ethers. YouTube. [Link]

  • van der Marel, G. A., et al. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. [Link]

  • ChemEssenita S.r.l. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • Srikrishna, A., et al. Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4.5 Tetrahydropyranyl (THP) and Related Ethers. Wiley. [Link]

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-bromophenoxy)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-bromophenoxy)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted spectral data, a robust experimental protocol for data acquisition, and insights into the structural nuances that influence the NMR profile of this molecule.

Introduction

2-(2-Bromophenoxy)tetrahydro-2H-pyran is a halogenated ether that incorporates both an ortho-substituted aromatic ring and a saturated heterocyclic tetrahydropyran (THP) moiety. The THP group is a common protecting group for alcohols and phenols in organic synthesis due to its stability under a range of conditions and its straightforward introduction and removal. The presence of the ortho-bromine atom on the phenoxy group introduces specific electronic and steric effects that are reflected in the compound's NMR spectrum, making it an excellent case study for understanding the interplay of various structural features on chemical shifts and coupling constants.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(2-bromophenoxy)tetrahydro-2H-pyran to provide a foundational understanding for researchers working with this or structurally related compounds.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using validated NMR prediction software. These predictions provide a reliable and detailed starting point for spectral analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-(2-bromophenoxy)tetrahydro-2H-pyran in CDCl₃ are summarized in Table 1.

SignalPredicted Chemical Shift (δ) (ppm)MultiplicityPredicted Coupling Constants (J) (Hz)IntegrationAssignment
H-2'7.55dd7.9, 1.61HAr-H
H-5'7.25td7.8, 1.71HAr-H
H-3'7.10dd8.1, 1.71HAr-H
H-4'6.90td7.6, 1.61HAr-H
H-25.50t3.51HO-CH-O
H-6a4.00ddd11.5, 5.0, 1.51HO-CH₂
H-6e3.65ddd11.5, 3.0, 1.51HO-CH₂
H-3a/H-5a1.95-1.80m-2HCH₂
H-3e/H-5e1.75-1.60m-2HCH₂
H-4a/H-4e1.60-1.50m-2HCH₂
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for 2-(2-bromophenoxy)tetrahydro-2H-pyran in CDCl₃ are summarized in Table 2.

SignalPredicted Chemical Shift (δ) (ppm)Assignment
C-1'152.5Ar-C-O
C-3'128.5Ar-CH
C-5'122.0Ar-CH
C-4'121.5Ar-CH
C-6'115.0Ar-CH
C-2'112.0Ar-C-Br
C-298.0O-CH-O
C-662.5O-CH₂
C-430.0CH₂
C-325.0CH₂
C-519.0CH₂

In-depth Spectral Interpretation

A thorough analysis of the predicted NMR data reveals key structural features of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

¹H NMR Spectrum Analysis

The aromatic region (δ 6.90-7.55 ppm) is expected to show four distinct signals, each integrating to one proton, which is characteristic of a disubstituted benzene ring where all four aromatic protons are chemically non-equivalent.

  • H-2' (δ 7.55): This proton, ortho to the bromine atom, is expected to be the most deshielded due to the electron-withdrawing inductive effect of the bromine. It should appear as a doublet of doublets (dd) due to coupling with H-3' (ortho-coupling, J ≈ 7.9 Hz) and H-4' (meta-coupling, J ≈ 1.6 Hz).

  • H-5' (δ 7.25): This proton will likely appear as a triplet of doublets (td) due to ortho-coupling with H-4' and H-6' (J ≈ 7.8 Hz) and meta-coupling to H-3' (J ≈ 1.7 Hz).

  • H-3' and H-4' (δ 7.10 and 6.90): These protons will also exhibit complex splitting patterns (dd and td, respectively) due to their respective ortho and meta couplings.[1]

The aliphatic region is dominated by the signals from the tetrahydropyran ring.

  • H-2 (δ 5.50): This is the anomeric proton, situated between two oxygen atoms, and is therefore significantly deshielded. Its expected triplet multiplicity with a small coupling constant (J ≈ 3.5 Hz) suggests that it is in an axial orientation, experiencing coupling to the two adjacent equatorial protons on C-3. This axial preference is a manifestation of the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial conformation of an electronegative substituent at the anomeric carbon.[2][3][4]

  • H-6a and H-6e (δ 4.00 and 3.65): These are the diastereotopic protons of the methylene group adjacent to the ring oxygen. They are expected to be chemically non-equivalent and will show geminal coupling to each other (J ≈ 11.5 Hz) as well as vicinal coupling to the protons on C-5.

  • Methylene Protons (H-3, H-4, H-5; δ 1.50-1.95): The remaining six protons of the THP ring will appear as a complex series of overlapping multiplets in the upfield region. The conformational flexibility of the tetrahydropyran ring, which exists in a rapid equilibrium between two chair conformations, contributes to the complexity of these signals.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 112.0-152.5): Six signals are predicted for the aromatic ring. The carbon bearing the oxygen (C-1') will be the most downfield. The carbon attached to the bromine (C-2') will be significantly upfield due to the heavy atom effect of bromine.

  • Anomeric Carbon (C-2; δ 98.0): This carbon, bonded to two oxygen atoms, is highly deshielded and appears at a characteristic downfield shift.

  • Aliphatic Carbons (δ 19.0-62.5): The remaining four signals correspond to the carbons of the THP ring. The carbon adjacent to the ring oxygen (C-6) is the most deshielded of this group.

Experimental Protocols

The following section outlines a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

¹H NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K.

¹³C NMR Data Acquisition
  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 100 ppm).

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of 2-(2-bromophenoxy)tetrahydro-2H-pyran using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Confirmation synthesis Synthesis of 2-(2-bromophenoxy) tetrahydro-2H-pyran purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (CDCl3, TMS) purification->sample_prep h1_nmr 1D ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr 1D ¹³C NMR Acquisition sample_prep->c13_nmr cosy 2D COSY h1_nmr->cosy noesy 2D NOESY h1_nmr->noesy h1_analysis ¹H Spectrum Analysis: Chemical Shifts, Multiplicities, Coupling Constants, Integration h1_nmr->h1_analysis c13_analysis ¹³C Spectrum Analysis: Chemical Shifts c13_nmr->c13_analysis cosy_analysis COSY Analysis: ¹H-¹H Correlations cosy->cosy_analysis noesy_analysis NOESY Analysis: Through-space Correlations noesy->noesy_analysis structure Structure Confirmation h1_analysis->structure c13_analysis->structure cosy_analysis->structure noesy_analysis->structure

Caption: Molecular Structure and Key Predicted NMR Correlations.

A 2D COSY (Correlation Spectroscopy) experiment would be invaluable for confirming the proton-proton coupling network. For instance, correlations between adjacent aromatic protons (e.g., H-2' and H-3') and between neighboring protons on the THP ring (e.g., H-2 and the H-3 protons) would be expected. [5] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about through-space proximity of protons. A key expected NOE would be between the anomeric proton (H-2) and the ortho proton of the benzene ring (H-6'), confirming the geometry around the glycosidic bond. Intra-ring NOEs, such as between axial protons on C-3 and C-5, would help to confirm the chair conformation of the THP ring. [5][6]

Plausible Synthetic Route

2-(Aryloxy)tetrahydro-2H-pyrans are commonly synthesized by the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran. This reaction is a reliable method for the protection of phenols.

G cluster_reaction Synthesis of 2-(2-Bromophenoxy)tetrahydro-2H-pyran reactant1 2-Bromophenol catalyst Acid Catalyst (e.g., PTSA) product 2-(2-Bromophenoxy)tetrahydro-2H-pyran reactant1->product reactant2 3,4-Dihydro-2H-pyran reactant2->product catalyst->product +

Caption: Plausible Synthetic Route.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-(2-bromophenoxy)tetrahydro-2H-pyran. The detailed analysis of chemical shifts and coupling constants, in conjunction with the provided experimental protocols and structural elucidation workflow, serves as a valuable resource for researchers. The interplay of the ortho-bromo substituent's electronic effects, the stereoelectronic anomeric effect of the tetrahydropyran ring, and the conformational dynamics of the molecule are all reflected in its NMR fingerprint. This guide underscores the power of NMR spectroscopy in providing detailed molecular insights, which are critical for advancing research and development in the chemical and pharmaceutical sciences.

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Exploratory

An In-depth Technical Guide to 2-(2-Bromophenoxy)tetrahydro-2H-pyran: Synthesis, Reactivity, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a key synthetic intermediate in organic chemistry and drug development. The molecule incorporates two syntheticall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a key synthetic intermediate in organic chemistry and drug development. The molecule incorporates two synthetically valuable functionalities: a tetrahydropyranyl (THP) ether and an ortho-substituted aryl bromide. The THP group serves as a robust and readily cleavable protecting group for the phenolic hydroxyl, while the bromine atom provides a versatile handle for advanced synthetic transformations such as cross-coupling reactions. This document details the primary synthesis of the title compound, outlines its physicochemical and spectroscopic properties, explores its chemical reactivity, and discusses its strategic applications in the synthesis of complex molecules. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: A Molecule of Dual Functionality

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tetrahydropyranyl (THP) group is a classic and widely used protecting group for alcohols and phenols due to its ease of installation, general stability under a wide range of non-acidic conditions (including organometallic reagents, hydrides, and basic media), and straightforward removal under mild acidic conditions.[1][2][3]

2-(2-Bromophenoxy)tetrahydro-2H-pyran combines this protective functionality with a synthetically potent 2-bromophenyl moiety. The presence of the bromine atom ortho to the ether linkage makes this compound a valuable building block for the construction of complex biaryl systems, substituted phenols, and other intricate structures through metal-catalyzed cross-coupling reactions. This dual-functionality allows for the temporary masking of a reactive phenol while enabling selective modification at the aromatic ring, a strategy frequently employed in the synthesis of pharmaceuticals and other functional materials.

Synthesis and Mechanism

The most direct and efficient method for the preparation of 2-(2-bromophenoxy)tetrahydro-2H-pyran is the acid-catalyzed addition of 2-bromophenol to 3,4-dihydro-2H-pyran (DHP).

Underlying Mechanism: Oxocarbenium Ion Formation

The reaction proceeds through a well-established mechanism. A catalytic amount of acid protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by the nucleophilic hydroxyl group of 2-bromophenol to form the THP ether. The reaction is an equilibrium process, and the use of an excess of DHP or removal of any residual alcohol can drive it to completion.

Detailed Experimental Protocol: Synthesis

This protocol is a standard procedure adapted for the synthesis of the title compound.

Materials:

  • 2-Bromophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA) monohydrate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-bromophenol (1.0 eq.) in anhydrous dichloromethane (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2-1.5 eq.).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02-0.05 eq.). The use of PPTS, a milder acid catalyst, is often preferred over stronger acids like PTSA or sulfuric acid to minimize potential side reactions.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromophenol is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford 2-(2-bromophenoxy)tetrahydro-2H-pyran as a pure compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Bromophenol 2-Bromophenol Reaction Reaction Vessel (DCM, PPTS catalyst, RT) Bromophenol->Reaction DHP 3,4-Dihydro-2H-pyran DHP->Reaction Quench Quench (NaHCO₃) Reaction->Quench 2-4 hrs Extract Extraction (DCM) Quench->Extract Dry Drying (MgSO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 2-(2-bromophenoxy) tetrahydro-2H-pyran Purify->Product

Caption: Workflow for the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 300 °C (Predicted)
Melting Point < 60 °C (Analogous to para-isomer, 56-58 °C)
Solubility Soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate); Insoluble in water
Spectroscopic Signatures
  • ¹H NMR: The spectrum will show characteristic signals for both the aromatic and the THP protons. The aromatic protons will appear in the range of δ 6.8-7.6 ppm. The anomeric proton of the THP ring (O-CH-O) will be a distinct signal around δ 5.5 ppm. The methylene protons of the THP ring will appear as a series of complex multiplets between δ 1.5-2.0 ppm and δ 3.6-4.0 ppm.

  • ¹³C NMR: The aromatic carbons will show signals between δ 110-155 ppm. The anomeric carbon (O-CH-O) will be downfield, typically around δ 96-100 ppm. The other THP carbons will appear in the aliphatic region, with the C-O carbons around δ 62-68 ppm and the other carbons between δ 19-30 ppm.[5]

  • Infrared (IR) Spectroscopy: Key absorptions will include C-O stretching frequencies for the ether linkages (around 1000-1250 cm⁻¹), C-H stretching for aromatic and aliphatic protons (2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 256 and 258. A common fragmentation pattern for THP ethers is the loss of the bromophenoxy group, leading to a base peak at m/z 85, corresponding to the tetrahydropyranyl cation.[4][6]

Chemical Reactivity and Synthetic Applications

The utility of 2-(2-bromophenoxy)tetrahydro-2H-pyran stems from the orthogonal reactivity of its two key functional groups.

Deprotection of the THP Ether

The acetal linkage of the THP ether is stable to bases, nucleophiles, and reducing agents but is readily cleaved under mild acidic conditions to regenerate the parent phenol.

Protocol for Deprotection:

  • Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acid resin (e.g., Amberlyst-15).[7] Alternatively, milder acids like acetic acid in a THF/water mixture can be used for sensitive substrates.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃), remove the organic solvent under reduced pressure, and extract the product.

G cluster_mech Deprotection Mechanism start THP-Protected Phenol protonation Protonation of Acetal Oxygen start->protonation H⁺ oxocarbenium Formation of Oxocarbenium Ion protonation->oxocarbenium Ring Opening attack Nucleophilic Attack by H₂O or Alcohol oxocarbenium->attack + H₂O deprotonation Deprotonation attack->deprotonation products 2-Bromophenol + 2-Hydroxytetrahydropyran deprotonation->products - H⁺

Caption: Mechanism for the acid-catalyzed deprotection of the THP ether.

Transformations of the Aryl Bromide

The C-Br bond provides a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the formation of new bonds at the aromatic ring while the phenol remains protected.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) at low temperatures to generate an aryllithium species, which can then react with various electrophiles.

G cluster_reactions Synthetic Transformations start 2-(2-Bromophenoxy) tetrahydro-2H-pyran Suzuki Suzuki Coupling (R-B(OH)₂ / Pd cat.) start->Suzuki Heck Heck Coupling (Alkene / Pd cat.) start->Heck Sonogashira Sonogashira Coupling (Alkyne / Pd, Cu cat.) start->Sonogashira Intermediate Coupled Product (THP-Protected) Suzuki->Intermediate Heck->Intermediate Sonogashira->Intermediate Deprotection Acidic Deprotection (e.g., HCl, MeOH) Intermediate->Deprotection FinalProduct Final Functionalized Phenol Deprotection->FinalProduct

Caption: Synthetic workflow using the title compound as an intermediate.

Applications in Drug Development

The strategic use of 2-(2-bromophenoxy)tetrahydro-2H-pyran is particularly relevant in medicinal chemistry and drug discovery programs.

  • Scaffold Elaboration: It serves as an excellent starting material for building libraries of compounds. The aryl bromide can be converted into a wide range of functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies around a core phenolic structure.

  • Late-Stage Functionalization: In the synthesis of a complex drug candidate, protecting a phenolic group as a THP ether allows chemists to perform sensitive reactions on other parts of the molecule. The bromine can then be used for a late-stage coupling reaction to introduce a key pharmacophoric element just before the final deprotection step.

  • Access to Novel Chemical Space: The ortho-relationship between the ether and the site of modification (the bromine atom) provides access to specific substitution patterns that can be crucial for binding to biological targets like enzymes or receptors. Compounds derived from similar bromo-ether intermediates have been explored as inhibitors of human histone deacetylase, which is implicated in cancer.[8]

Conclusion

2-(2-Bromophenoxy)tetrahydro-2H-pyran is a highly valuable, albeit specialized, synthetic intermediate. Its design elegantly combines a stable protecting group with a versatile reactive handle on a single molecular framework. This dual nature enables complex synthetic strategies, facilitating the construction of elaborate molecular architectures required for modern drug discovery and materials science. By understanding its synthesis, properties, and orthogonal reactivity, researchers can effectively employ this building block to streamline synthetic routes and accelerate the discovery of novel functional molecules.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Michigan. Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Retrieved from [Link]

  • National Institutes of Health (NIH). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,2,2´-[1,10decanediylbis(oxy)]bis[tetrahydro.... Retrieved from [Link]tetrahydro-with-Retention_fig23_322304958)

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Protocols & Analytical Methods

Method

Introduction: Expanding the Synthetic Utility of Protected Phenols

An Application Guide to the Heck Reaction: Palladium-Catalyzed Vinylation of 2-(2-bromophenoxy)tetrahydro-2H-pyran The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Heck Reaction: Palladium-Catalyzed Vinylation of 2-(2-bromophenoxy)tetrahydro-2H-pyran

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This transformation has been instrumental in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2]

This guide focuses on the application of the Heck reaction to a specific, yet versatile, substrate: 2-(2-bromophenoxy)tetrahydro-2H-pyran . This molecule incorporates an aryl bromide, the reactive handle for the Heck coupling, and a tetrahydropyran (THP) protected phenol. The THP group is a common acid-labile protecting group for alcohols and phenols, valued for its stability under a wide range of non-acidic conditions, including those typically employed in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the aryl bromide position while the phenolic oxygen remains masked, providing a strategic advantage in multi-step syntheses.

Herein, we provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals seeking to employ this reaction in their synthetic endeavors.

The Catalytic Heart: Unraveling the Heck Reaction Mechanism

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting unforeseen outcomes. The process can be dissected into four fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-bromine bond of the aryl bromide.[2][4] This is often the rate-determining step of the reaction.[5] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center, forming a π-complex.[2][3] This is followed by a syn-migratory insertion, where the aryl group attached to the palladium migrates to one of the sp² carbons of the alkene, forming a new carbon-carbon sigma bond.[2][6] This step is also referred to as carbopalladation.

  • Syn β-Hydride Elimination: For the reaction to proceed to the desired product, the resulting alkylpalladium(II) intermediate must possess a hydrogen atom on a carbon atom beta to the palladium center. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium center, forming a palladium-hydride species and regenerating the carbon-carbon double bond in a new, substituted position.[3][5] This step dictates the regioselectivity and stereoselectivity of the final product, with the trans isomer typically being favored due to thermodynamic stability.[5][7]

  • Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A base, typically an amine or an inorganic salt, is required to neutralize the hydrohalic acid (HBr) generated in the cycle.[3][4][8] This reductive elimination step releases the product from the palladium coordination sphere and closes the catalytic loop, allowing the Pd(0) species to re-enter the cycle.

Heck_Mechanism Figure 1: The Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)Br(L)₂ oxidative_addition->pd_complex insertion Migratory Insertion pd_complex->insertion Alkene pi_complex Alkene π-Complex beta_elimination β-Hydride Elimination pi_complex->beta_elimination Product pd_hydride H-Pd(II)Br(L)₂ beta_elimination->pd_hydride regeneration Catalyst Regeneration pd_hydride->regeneration Base regeneration->pd0 - H-Base⁺Br⁻

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle in the Heck reaction.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of a Heck reaction hinges on the judicious selection of several key parameters. For a substrate like 2-(2-bromophenoxy)tetrahydro-2H-pyran, the following considerations are crucial.

  • Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[5][9] For aryl bromides, phosphine ligands are standard.[9] Triphenylphosphine (PPh₃) is a cost-effective and common choice. More electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., X-Phos), can improve reaction efficiency, especially for less reactive aryl bromides.[10]

  • Base: A base is essential to neutralize the HBr generated during the catalytic cycle.[4] The choice of base can significantly impact the reaction outcome.

    • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or acetates (NaOAc) are effective and commonly used.[1][5] They are particularly useful when base-sensitive functional groups are present.

    • Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely employed.[1][11] They can serve as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.

  • Solvent: The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. High-boiling point, polar aprotic solvents are typical. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile are common choices.[5][9]

  • Alkene Coupling Partner: The nature of the alkene affects the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are highly reactive and generally provide excellent yields of the trans isomer.[1][5]

  • Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.

Detailed Experimental Protocol: Coupling with n-Butyl Acrylate

This protocol provides a reliable method for the Heck coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with n-butyl acrylate.

Materials and Reagents:

  • 2-(2-bromophenoxy)tetrahydro-2H-pyran

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe. Follow with the addition of n-butyl acrylate (1.5 equiv).

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the purified product, (E)-butyl 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylate.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Figure 2: Experimental Workflow setup 1. Reagent Setup (Ar-Br, Base, Pd(OAc)₂, PPh₃) inert 2. Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert addition 3. Add Solvent (DMF) & Alkene inert->addition reaction 4. Heat Reaction (100-110 °C) addition->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A flowchart outlining the key steps of the Heck reaction protocol.

Data Presentation & Expected Results

The following table summarizes typical conditions and expected outcomes for the Heck coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with various alkenes. Yields are representative and may vary based on reaction scale and purity of reagents.

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF11075-90
StyrenePd(OAc)₂ / PPh₃Et₃NDMF10070-85
AcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAcDMAc12065-80
Cyclohex-1-enonePd(OAc)₂ / X-PhosCs₂CO₃Toluene11060-75[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Reaction temperature too low.3. Impure reagents or solvent (water, oxygen).4. Insufficiently reactive catalyst system.1. Ensure an inert atmosphere; use fresh Pd source and ligands.2. Increase the reaction temperature in 10 °C increments.3. Use anhydrous solvents and degas the reaction mixture.4. Switch to a more active ligand (e.g., P(t-Bu)₃, X-Phos) or a different Pd precatalyst (e.g., Pd₂(dba)₃).[5]
Recovery of Starting Material Reaction conditions are not forcing enough for the specific aryl bromide.Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Increase reaction time and/or temperature.
Formation of Side Products 1. Homocoupling (Ar-Ar): Common with electron-rich aryl halides.2. Alkene Isomerization: Can occur if β-hydride elimination is reversible.[12]3. Reductive Heck Product: Formation of Ar-CH₂-CH₂-R instead of Ar-CH=CH-R.[10][11]1. Lower the reaction temperature; use a less electron-rich ligand.2. Use a stronger, non-coordinating base or add silver salts.[12]3. Ensure the absence of adventitious hydride sources; choice of base and solvent can be critical.[11]
Product is a Mixture of E/Z Isomers Steric hindrance or electronic effects are preventing selective formation of the thermodynamic trans product.While the Heck reaction strongly favors the E-isomer, purification by column chromatography or recrystallization is often sufficient to isolate the major isomer.
THP Group Cleavage Presence of acidic species in the reaction mixture.Ensure the base is fully effective in neutralizing HBr. Use a non-acidic workup procedure. The THP group is generally stable to these conditions.

References

  • Heck reaction - Wikipedia. Available from: [Link]

  • Heck Reaction Mechanism - BYJU'S. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • Heck reaction - Chemistry LibreTexts. Available from: [Link]

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. Available from: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available from: [Link]

  • Heck Reaction - Chemistry LibreTexts (June 2023). Available from: [Link]

  • Heck Reaction: easy Mechanism, applications - Chemistry Notes. Available from: [Link]

  • Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction - J&K Scientific LLC. Available from: [Link]

  • Heck, R. F. Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives J. Am. Chem. Soc. 1968, 90 (20), 5518–5526. Available from: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. Available from: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]

Sources

Application

Application Notes and Protocols: Sonogashira Coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis The Sonogashira cro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] Its utility is particularly pronounced in drug discovery, where the rigid, linear geometry of the resulting arylalkyne motif can serve as a valuable scaffold for probing biological targets.[4]

This application note provides a comprehensive guide to the Sonogashira coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a substrate featuring a common acid-labile tetrahydropyranyl (THP) protecting group. The presence of the THP ether necessitates careful consideration of reaction conditions to ensure its integrity while achieving high coupling efficiency. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (2-(2-bromophenoxy)tetrahydro-2H-pyran).

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.

An amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L2-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Base CuAlkyne->ArPdBr Transmetalation Alkyne H-C≡CR Alkyne->CuAlkyne caption Figure 1: Simplified Sonogashira Catalytic Cycles

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.

Experimental Protocol: Sonogashira Coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with Phenylacetylene

This protocol details a reliable method for the coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with phenylacetylene. The conditions have been optimized to ensure high yield and preservation of the THP protecting group.

Materials and Reagents:

  • 2-(2-bromophenoxy)tetrahydro-2H-pyran

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:

Experimental_Workflow start Start setup 1. Assemble and dry glassware under inert atmosphere. start->setup reagents 2. Charge flask with aryl bromide, Pd catalyst, CuI, and PPh3 in toluene. setup->reagents add_base_alkyne 3. Add triethylamine and phenylacetylene via syringe. reagents->add_base_alkyne reaction 4. Heat the reaction mixture at 70 °C and monitor by TLC. add_base_alkyne->reaction workup 5. Cool to RT, filter through Celite, and perform aqueous workup. reaction->workup purification 6. Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End Product purification->end caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.08 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) and anhydrous triethylamine (3.0 equiv). Stir the mixture for 10 minutes at room temperature. Then, add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C in a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[7] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7] Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(2-(phenylethynyl)phenoxy)tetrahydro-2H-pyran.

Key Considerations and Optimization

Stability of the THP Group: The tetrahydropyranyl (THP) ether is a robust protecting group for alcohols and phenols, stable to strongly basic conditions, organometallics, and hydrides.[8] The basic conditions of the Sonogashira coupling, typically employing an amine base like triethylamine, are well-tolerated by the THP group.[1][8]

Choice of Catalyst and Ligands: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, other palladium sources and phosphine ligands can be employed.[6] The choice of ligand can influence the reaction rate and efficiency, with bulkier, electron-rich phosphines often promoting the oxidative addition step.[2][9]

Base and Solvent: Triethylamine often serves as both the base and a co-solvent.[1] Other amine bases or inorganic bases like K₂CO₃ can also be used, although the latter may require a different solvent system.[1] The choice of solvent can impact the solubility of the reagents and the reaction temperature.

Copper-Free Conditions: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11] These methods often require specific ligands or reaction conditions.

Data Presentation: Representative Reaction Parameters

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3)Toluene70592
21-HexynePdCl₂(PPh₃)₂ (2)4Et₃N (3)Toluene70688
3TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPA (4)THF65885
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)5Et₃N (3)DMF80478

Note: The yields are illustrative and may vary depending on the specific reaction scale and purification efficiency.

Troubleshooting Common Issues

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading or try a different palladium/ligand system.

    • Consider a different base or solvent combination.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Rigorously exclude oxygen from the reaction mixture.

    • Reduce the amount of copper(I) iodide or switch to a copper-free protocol.

  • Starting Material Remains:

    • Increase the reaction temperature or time.

    • Ensure the catalyst is active.

Conclusion

The Sonogashira coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran provides an efficient route to valuable arylalkyne building blocks for drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields while preserving the integrity of the acid-sensitive THP protecting group. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

Sources

Method

protecting group strategies with 2-(2-bromophenoxy)tetrahydro-2H-pyran

An In-Depth Guide to Tetrahydropyranyl (THP) Ether Protecting Group Strategies Authored by: A Senior Application Scientist Introduction: The Strategic Imperative of Hydroxyl Protection In the intricate landscape of multi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Tetrahydropyranyl (THP) Ether Protecting Group Strategies

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products, pharmaceuticals, and key synthetic intermediates, presents a frequent challenge due to its acidic proton and nucleophilic character. Unchecked, it can interfere with a wide array of transformations, including those involving organometallics, hydrides, and strong bases. The tetrahydropyranyl (THP) ether is a classic and robust choice for hydroxyl protection, valued for its ease of installation, general stability under many reaction conditions, and clean removal.[1][2][3]

This guide provides a comprehensive overview of the strategies and protocols associated with the use of the THP protecting group, focusing on the underlying chemical principles and practical execution for researchers in organic and medicinal chemistry. While the specific compound 2-(2-bromophenoxy)tetrahydro-2H-pyran is a THP-protected alcohol, the fundamental reagent for introducing the THP group is 3,4-dihydro-2H-pyran (DHP). This document will focus on the broader, universally applicable strategy of using DHP for alcohol protection.

Part 1: The Chemistry of THP Protection

The Protecting Group: Structure and Properties

The THP protecting group converts an alcohol (R-OH) into a THP ether (R-O-THP). This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1][4][5] The resulting THP ether is technically an acetal, which accounts for its stability profile: it is resistant to strong bases, organometallic reagents, nucleophiles, and reducing agents, but is readily cleaved under acidic conditions.[1][2][6]

A key consideration when using the THP group is the introduction of a new stereocenter at the C2 position of the pyran ring.[2][5][6] If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR).[1][2][5]

Mechanism of Protection

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of DHP. The mechanism proceeds as follows:

  • Activation of DHP: A protic or Lewis acid catalyst protonates the oxygen atom of the dihydropyran ring, making the double bond more electrophilic. This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate.[1]

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon (C2) of the activated DHP.[1]

  • Deprotonation: A weak base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether linkage, yielding the neutral THP ether and regenerating the acid catalyst.[1]

G cluster_step1 Step 1: DHP Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) H_plus H⁺ (Acid Catalyst) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium H_plus->Oxocarbenium Protonation Alcohol Alcohol (R-OH) Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether Alcohol->Protonated_Ether Attack THP_Ether THP Ether (R-O-THP) Protonated_Ether->THP_Ether Deprotonation Protonated_Ether->THP_Ether

Figure 1: Mechanism of THP Protection of Alcohols.

Mechanism of Deprotection

The cleavage of a THP ether is essentially the reverse of the protection mechanism and is also acid-catalyzed.[1][4]

  • Protonation: The ether oxygen of the THP group is protonated by an acid catalyst, making it a good leaving group.

  • Cleavage: The C-O bond cleaves to regenerate the alcohol and the same resonance-stabilized oxocarbenium ion intermediate.[1]

  • Quenching: The oxocarbenium ion is trapped by a nucleophilic solvent, such as water or an alcohol. If water is used, it forms 5-hydroxypentanal.[1][5] If an alcohol (e.g., methanol, ethanol) is used as the solvent, it forms the corresponding 2-alkoxytetrahydropyran.[1]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Quenching THP_Ether THP Ether (R-O-THP) H_plus H⁺ (Acid Catalyst) Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether H_plus->Protonated_Ether Protonation Alcohol Alcohol (R-OH) Protonated_Ether->Alcohol Cleavage Protonated_Ether->Alcohol Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium Cleavage Solvent Solvent (H₂O/MeOH) Byproduct Byproduct Oxocarbenium->Byproduct Solvent->Byproduct Trapping

Figure 2: Mechanism of Acid-Catalyzed THP Deprotection.

Part 2: Experimental Protocols and Methodologies

Synthesis of a THP-Protected Alcohol: 2-(2-Bromoethoxy)tetrahydro-2H-pyran

This protocol details the synthesis of a specific THP ether, which serves as a representative example of the protection procedure.[7][8]

Materials:

  • 2-Bromoethanol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PPTS) or other acid catalyst (0.01-0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask under an inert atmosphere (e.g., nitrogen), add 2-bromoethanol and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate) to the stirred solution.[7]

  • Add DHP dropwise to the mixture over 30-60 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7][9]

  • If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

General Protocol for Alcohol Protection (Tetrahydropyranylation)

This protocol can be adapted for a wide range of primary, secondary, and tertiary alcohols.

ParameterRecommended ConditionsRationale & Expert Insights
Substrate Primary, secondary, tertiary alcohols; phenols.Tertiary alcohols may react slower. Phenols are also suitable substrates.
Reagent 3,4-Dihydro-2H-pyran (DHP), 1.1-2.0 equivalents.A slight excess of DHP is typically used to drive the reaction to completion. For stubborn reactions, a larger excess may be needed.[2]
Catalyst p-TsOH, PPTS, Amberlyst-15, Bi(OTf)₃, FeCl₃, etc.PPTS is a milder catalyst, ideal for acid-sensitive substrates.[1] Heterogeneous catalysts like Amberlyst-15 or silica-supported acids simplify workup (filtration).[6][8][10] Lewis acids like Bi(OTf)₃ can be effective under solvent-free conditions.[6]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform.Anhydrous aprotic solvents are preferred to prevent side reactions. Solvent-free conditions are also reported.[6]
Temperature 0 °C to Room Temperature.The reaction is often initiated at 0 °C due to its exothermic nature and then allowed to proceed at room temperature.[7]
Workup Aqueous basic wash (e.g., NaHCO₃) or filtration.The basic wash neutralizes the acid catalyst. If a solid-supported catalyst is used, it can be simply filtered off.[8][9]
General Protocol for Deprotection of THP Ethers

The choice of deprotection conditions depends on the sensitivity of the substrate to acid.

ParameterRecommended ConditionsRationale & Expert Insights
Reagents Acetic acid/THF/H₂O (e.g., 3:1:1), PPTS in alcohol, Amberlyst-15.The acetic acid system is a common and effective method.[1] Using an alcohol solvent (e.g., EtOH) with PPTS is a mild method that performs an acetal exchange.[1][2] This is useful for substrates that are sensitive to aqueous acid.
Solvent Methanol, Ethanol, THF/Water mixtures.The choice of solvent can influence the byproduct. Using an alcohol results in a 2-alkoxy-THP byproduct, while water gives 5-hydroxypentanal.[1]
Temperature Room Temperature to ~55 °C.Mild conditions often suffice. Gentle heating can accelerate the reaction if needed, particularly with milder catalysts like PPTS.[2]
Workup Neutralization, extraction, and purification.After deprotection, the reaction is typically neutralized, and the desired alcohol is extracted and purified via chromatography or crystallization.

Part 3: Strategic Considerations and Orthogonality

Stability Profile

The THP group is a robust protecting group under a variety of conditions, making it a versatile tool in synthesis.

  • Stable To:

    • Strongly basic conditions (e.g., hydrolysis of esters with NaOH or LiOH).[2][6]

    • Organometallic reagents (Grignard, organolithiums).[2][6]

    • Nucleophilic attack.

    • Hydride reductions (e.g., LiAlH₄, NaBH₄).[2]

    • Oxidizing and reducing conditions that are not strongly acidic.

  • Labile To:

    • Aqueous acidic conditions (e.g., HCl, H₂SO₄, AcOH).[1][6]

    • Lewis acids (e.g., MgBr₂, ZnCl₂).[6]

Orthogonal Strategies

The acid-lability of the THP group defines its role in orthogonal protection schemes. It is complementary to base-labile groups (e.g., acetate, benzoate esters) and groups removed by hydrogenolysis (e.g., benzyl, Cbz).

A common orthogonal pairing is the use of THP ethers alongside silyl ethers (e.g., TBS, TBDPS). While both are acid-labile, their relative rates of cleavage can often be tuned by carefully selecting the acidic reagent, allowing for selective deprotection. Generally, THP ethers are more acid-labile than most common silyl ethers.

Conclusion

The tetrahydropyranylation of alcohols is a time-tested and reliable protection strategy that remains highly relevant in modern organic synthesis. Its low cost, straightforward application, and well-understood stability profile make it an essential tool for chemists. By understanding the underlying mechanisms and carefully selecting catalytic and deprotection conditions, researchers can effectively leverage the THP group to navigate complex synthetic pathways and achieve their molecular targets. The key to its successful application lies in recognizing its limitations, particularly the formation of diastereomers, and designing synthetic routes that accommodate its acid-labile nature.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Amphiphilic Diene for Diels-Alder Cycloadditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Ríos-Lombardía, N., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(10), 2453. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Kumar, B., et al. (n.d.). Tetrahydropyranylation of alcohols and their subsequent deprotection and conversion to other useful functionalities. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 188-198. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans. Retrieved from [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 5(115), 95231-95236. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5039-5053. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]

  • Hosseini-Sarvari, M., & Etemadi-Davan, E. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Abstract: This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran to yield 2-bromophenol. The tet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran to yield 2-bromophenol. The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl moieties due to its stability across a range of chemical conditions. Its efficient removal is a critical step in many multi-step syntheses. This guide elucidates the underlying mechanism of acid-catalyzed deprotection, presents a validated, step-by-step laboratory protocol, and offers a comprehensive troubleshooting section to address common experimental challenges.

The Strategic Role of the THP Protecting Group

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount. The tetrahydropyranyl (THP) group is a classic and highly effective choice for the protection of alcohols and phenols.[1][2] The resulting THP ether is stable under a variety of conditions, including exposure to strongly basic reagents, organometallics, hydrides, and various oxidizing and reducing agents.[2][3] This robustness allows for chemical transformations on other parts of the molecule without affecting the protected hydroxyl group.

The cleavage of the THP ether, however, is readily achieved under mild acidic conditions, regenerating the parent alcohol or phenol.[1][4][5] This application note focuses specifically on the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a key step to liberate the synthetically valuable 2-bromophenol intermediate.[6]

The Mechanism of Acid-Catalyzed Deprotection

The removal of the THP group is an acid-catalyzed hydrolysis of an acetal.[1] The process is initiated by the protonation of the ether oxygen atom within the tetrahydropyran ring, making it a better leaving group. Subsequently, the C-O bond cleaves, resulting in the formation of the free phenol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile present in the reaction medium, such as water or an alcohol solvent, to form a harmless byproduct.

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

Validated Experimental Protocol

This section details a reliable protocol for the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran using pyridinium p-toluenesulfonate (PPTS), a mild and effective acidic catalyst.

Materials and Reagents
ReagentGradeSupplier ExampleCAS Number
2-(2-Bromophenoxy)tetrahydro-2H-pyran≥97%Sigma-Aldrich36603-49-3
Pyridinium p-toluenesulfonate (PPTS)Synthesis GradeSigma-Aldrich24057-28-1
Ethanol (EtOH)Anhydrous, ≥99.5%Major Supplier64-17-5
Ethyl Acetate (EtOAc)ACS Reagent GradeMajor Supplier141-78-6
HexaneACS Reagent GradeMajor Supplier110-54-3
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab Prepared144-55-8
Brine (Saturated NaCl)Aqueous SolutionLab Prepared7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeMajor Supplier7757-82-6
Silica Gel60 Å, 230-400 meshMajor Supplier7631-86-9
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp (254 nm)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq). Dissolve the starting material in ethanol (approximately 0.2 M concentration).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq) to the solution. The use of a milder acid like PPTS is often preferred to prevent potential side reactions that can occur with stronger acids.[1]

  • Heating: Attach a reflux condenser and heat the reaction mixture to 55-60 °C using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: A typical eluent is 9:1 Hexane:Ethyl Acetate.

    • Visualization: The starting material and the product (2-bromophenol) can be visualized under a UV lamp at 254 nm. The reaction is complete when the starting material spot is no longer visible. Reaction times typically range from 2 to 6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-bromophenol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7][8]

    • Eluent System: A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., up to 10% EtOAc in hexane) is effective.

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent using a rotary evaporator to yield pure 2-bromophenol as a liquid or low-melting solid.[9]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Start 1. Dissolve Starting Material in Ethanol Add_Catalyst 2. Add PPTS Catalyst Start->Add_Catalyst Heat 3. Heat to 55-60 °C Add_Catalyst->Heat Monitor 4. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 5. Cooldown & Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Complete Purify 6. Purify by Column Chromatography Workup->Purify Product Pure 2-Bromophenol Purify->Product

Sources

Method

The Strategic Application of 2-(2-Bromophenoxy)tetrahydro-2H-pyran in Medicinal Chemistry: A Guide to Synthesis and Utilization

In the intricate landscape of medicinal chemistry, the synthesis of complex bioactive molecules necessitates a robust toolbox of intermediates and protecting groups. Among these, 2-(2-bromophenoxy)tetrahydro-2H-pyran eme...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the synthesis of complex bioactive molecules necessitates a robust toolbox of intermediates and protecting groups. Among these, 2-(2-bromophenoxy)tetrahydro-2H-pyran emerges as a valuable building block, particularly in the construction of pharmaceutical agents targeting the central nervous system. This technical guide provides an in-depth exploration of the synthesis, applications, and detailed protocols for the effective use of this versatile reagent, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Dual Functionality of a Key Intermediate

2-(2-Bromophenoxy)tetrahydro-2H-pyran is, in essence, the tetrahydropyranyl (THP) ether of 2-bromophenol. The strategic value of this compound lies in its dual nature. The THP group serves as a reliable protecting group for the phenolic hydroxyl, rendering it inert to a wide range of reaction conditions, especially those involving strong bases and organometallic reagents.[1] Concurrently, the bromine atom on the aromatic ring provides a reactive handle for carbon-carbon bond formation, most notably through the generation of organometallic intermediates.[2][3] This combination makes 2-(2-bromophenoxy)tetrahydro-2H-pyran an ideal precursor for introducing a substituted phenoxy moiety into a target molecule, a common structural motif in many pharmaceuticals.

A prime example of its application is in the synthesis of precursors for antipsychotic drugs like Bifeprunox.[4][5][6] Bifeprunox is a potent dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist, and its synthesis can involve the strategic introduction of a functionalized phenoxyethylamino side chain.[5][6]

This guide will detail the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran and its subsequent conversion into a key synthon for drug discovery, providing researchers with the practical knowledge to leverage this reagent in their synthetic campaigns.

Core Synthetic Workflow: From Protection to Functionalization

The utility of 2-(2-bromophenoxy)tetrahydro-2H-pyran is best understood through a typical synthetic sequence:

  • Protection: The phenolic hydroxyl group of 2-bromophenol is protected as a THP ether.

  • Activation: The aryl bromide is converted into a highly nucleophilic organometallic reagent (e.g., a Grignard or organolithium reagent).

  • Functionalization: The organometallic reagent undergoes a nucleophilic addition to an electrophile, such as an epoxide, to introduce a new side chain.

  • Deprotection: The THP protecting group is removed under acidic conditions to reveal the free phenol, which can then be used in subsequent reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Activation & Functionalization cluster_2 Step 4: Deprotection 2-Bromophenol 2-Bromophenol 2-(2-Bromophenoxy)tetrahydro-2H-pyran 2-(2-Bromophenoxy)tetrahydro-2H-pyran 2-Bromophenol->2-(2-Bromophenoxy)tetrahydro-2H-pyran  Acid Catalyst Dihydropyran Dihydropyran Dihydropyran->2-(2-Bromophenoxy)tetrahydro-2H-pyran Grignard Reagent Grignard Reagent 2-(2-Bromophenoxy)tetrahydro-2H-pyran->Grignard Reagent  Mg, THF Functionalized Intermediate Functionalized Intermediate Grignard Reagent->Functionalized Intermediate Epoxide Epoxide Epoxide->Functionalized Intermediate Deprotected Phenol Deprotected Phenol Functionalized Intermediate->Deprotected Phenol  Aqueous Acid

Core workflow for the use of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Experimental Protocols

PART 1: Synthesis of 2-(2-Bromophenoxy)tetrahydro-2H-pyran (Phenol Protection)

Rationale: The protection of the acidic phenolic proton is crucial before the formation of the highly basic Grignard reagent in the subsequent step. The THP ether is chosen for its ease of formation and its stability under the basic conditions of Grignard reagent formation and reaction.[2] The reaction is acid-catalyzed, where the acid protonates the dihydropyran, making it more susceptible to nucleophilic attack by the phenol.[5]

Protocol:

  • To a solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
2-Bromophenol1.0Starting material
Dihydropyran (DHP)1.5Protecting group source
p-Toluenesulfonic acid (PTSA)0.05Acid catalyst
Dichloromethane (DCM)-Anhydrous solvent
Sodium Bicarbonate (aq.)-Quenching agent
PART 2: Synthesis of a Key Bifeprunox Precursor

Rationale: This part of the protocol demonstrates the utility of the protected bromophenol as a precursor to a nucleophilic Grignard reagent.[7] This reagent can then be used to open an epoxide, a common strategy for introducing a β-hydroxy ether side chain.[8][9][10][11]

Step 2a: Formation of the Grignard Reagent

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) to initiate the reaction.

  • Once the reaction has started (as evidenced by gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2b: Reaction with an Epoxide

Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C.

  • Slowly add a solution of a suitable epoxide (e.g., N-(2,3-epoxypropyl)phthalimide, 1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

PART 3: Deprotection of the THP Ether

Rationale: The final step in this sequence is the removal of the THP protecting group to unveil the free phenolic hydroxyl group. This is typically achieved by acid-catalyzed hydrolysis.[4] The acetal linkage of the THP ether is labile in the presence of aqueous acid.

Protocol:

  • Dissolve the THP-protected intermediate (1.0 eq) in a mixture of methanol and 1M hydrochloric acid (e.g., a 4:1 v/v mixture).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the deprotected product, which can be further purified if necessary.

G cluster_0 Synthesis of Bifeprunox Precursor 2-Bromophenol 2-Bromophenol Protected_Bromophenol 2-(2-Bromophenoxy)tetrahydro-2H-pyran 2-Bromophenol->Protected_Bromophenol DHP, PTSA Grignard_Reagent Grignard Reagent Protected_Bromophenol->Grignard_Reagent Mg, THF Coupled_Product THP-Protected Precursor Grignard_Reagent->Coupled_Product Epoxide Final_Precursor Deprotected Precursor Coupled_Product->Final_Precursor H+, H2O Bifeprunox Bifeprunox Final_Precursor->Bifeprunox Further Steps

Synthetic pathway to a Bifeprunox precursor.

Conclusion

2-(2-Bromophenoxy)tetrahydro-2H-pyran is a highly valuable and versatile intermediate in medicinal chemistry. Its ability to act as a protected phenol while providing a handle for organometallic reactions allows for the efficient construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors, particularly in the development of novel therapeutics. The logical flow of protection, activation, functionalization, and deprotection underscores a common and powerful strategy in modern organic synthesis.

References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • National Center for Biotechnology Information. Bifeprunox. PubChem Compound Summary for CID 159933. [Link]

  • Wadenberg, M.-L. G. Bifeprunox: a novel antipsychotic agent with partial agonist properties at dopamine D2 and serotonin 5-HT1A receptors. Future Neurology2007, 2 (3), 237-247.
  • Casey, D. E.; et al. Bifeprunox versus placebo for schizophrenia.
  • Wikipedia. Grignard reagent. [Link]

  • Chemistry LibreTexts. Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

  • Hodgson, D. M.; Fleming, M. J.; Stanway, S. J. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. J. Org. Chem.2007, 72 (13), 4763–4773.
  • Taylor & Francis. Organolithium reagents – Knowledge and References. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-(2-Bromophenoxy)tetrahydro-2H-pyran as a Versatile Precursor for Advanced Functional Polymers in Materials Science

Introduction: Unveiling the Potential of a Bifunctional Monomer Precursor In the relentless pursuit of novel materials with tailored properties, the design and synthesis of functional polymers from meticulously crafted m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Monomer Precursor

In the relentless pursuit of novel materials with tailored properties, the design and synthesis of functional polymers from meticulously crafted monomers are of paramount importance. 2-(2-Bromophenoxy)tetrahydro-2H-pyran emerges as a molecule of significant interest for materials scientists and organic chemists. Its unique bifunctional nature, combining a protected phenolic hydroxyl group and a reactive aryl bromide, positions it as a strategic precursor for the synthesis of advanced aromatic polymers, particularly functionalized poly(phenylene oxide)s (PPOs).

The core ingenuity of this molecule lies in the tetrahydropyranyl (THP) ether moiety, which serves as a robust protecting group for the phenolic hydroxyl.[1] The THP group is stable under a wide range of non-acidic conditions, including those involving organometallics and strong bases, making it an ideal choice for polymerization reactions where the free phenol would otherwise interfere.[2] The ortho-positioned bromine atom on the phenyl ring provides a versatile handle for carbon-carbon and carbon-oxygen bond formation, most notably through copper-catalyzed cross-coupling reactions.[3]

This application note will delineate the prospective application of 2-(2-bromophenoxy)tetrahydro-2H-pyran as a monomer precursor for the synthesis of a novel, functionalized poly(phenylene oxide). We will provide a comprehensive, albeit prospective, protocol for its polymerization via a modified Ullmann condensation, followed by the deprotection of the THP groups to unveil a functional polymer with reactive hydroxyl side chains. Such polymers are promising candidates for applications in high-temperature membranes, advanced composites, and as precursors for further functionalization.

Strategic Overview: A Two-Step Pathway to Functional Poly(phenylene oxide)

The proposed synthetic strategy is a two-stage process designed to first build the polymer backbone and then unmask the functional groups. This approach ensures that the reactive phenolic hydroxyls do not interfere with the polymerization process.

  • Step 1: Polymerization via Ullmann Condensation: The core of this strategy is the copper-catalyzed Ullmann-type C-O coupling reaction.[3] In this step, the 2-(2-bromophenoxy)tetrahydro-2H-pyran monomers are polymerized to form a poly(phenylene oxide) backbone with the THP protecting groups intact. The ortho-position of the phenoxy linkage is expected to influence the final polymer's conformation and properties.

  • Step 2: Deprotection to Unveil Functional Groups: The resulting THP-protected polymer is then subjected to mild acidic hydrolysis to cleave the THP ether linkages.[1] This step regenerates the phenolic hydroxyl groups along the polymer chain, yielding a functionalized poly(phenylene oxide) that is ready for further modification or for applications where the hydroxyl groups are desired.

The overall workflow is depicted in the following diagram:

G Monomer 2-(2-Bromophenoxy)tetrahydro-2H-pyran Polymerization Ullmann Condensation (Cu Catalyst, Base, High Temp.) Monomer->Polymerization ProtectedPolymer THP-Protected Poly(phenylene oxide) Polymerization->ProtectedPolymer Deprotection Acid-Catalyzed Hydrolysis (e.g., PPTS, EtOH) ProtectedPolymer->Deprotection FinalPolymer Functional Poly(o-hydroxyphenylene oxide) Deprotection->FinalPolymer Characterization Characterization (NMR, FT-IR, GPC, DSC, TGA) FinalPolymer->Characterization

Caption: Workflow for the synthesis of functional poly(o-hydroxyphenylene oxide).

Experimental Protocols

Protocol 1: Synthesis of THP-Protected Poly(phenylene oxide) via Ullmann Polymerization

This protocol outlines a hypothetical procedure for the polymerization of 2-(2-bromophenoxy)tetrahydro-2H-pyran. The conditions are adapted from established Ullmann ether synthesis methodologies.[3][4]

Rationale: The Ullmann condensation is a classic method for forming diaryl ethers from aryl halides and phenols, promoted by copper.[3] For polymerization, this reaction is adapted to couple the monomer units. A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the required high temperatures. A base is necessary to generate the phenoxide in situ for the coupling reaction.

Reaction Scheme:

G cluster_reagents Reagents catalyst CuI, Ligand (e.g., Picolinic Acid) base K3PO4 solvent DMSO temp High Temperature (e.g., 120-150 °C) monomer n (Monomer) polymer (Protected Polymer)n monomer->polymer Ullmann Polymerization

Caption: Ullmann polymerization of the THP-protected monomer.

Materials and Equipment:

  • 2-(2-bromophenoxy)tetrahydro-2H-pyran (monomer)

  • Copper(I) iodide (CuI)

  • Picolinic acid (ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Methanol

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and picolinic acid (0.2 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a monomer concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is expected to proceed over 24-48 hours.

  • Workup: After cooling to room temperature, dilute the viscous reaction mixture with toluene and filter through a pad of Celite to remove the copper salts.

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring. Collect the precipitated polymer by filtration.

  • Drying: Redissolve the polymer in a minimal amount of toluene and re-precipitate into methanol to further purify. Collect the final polymer and dry it under vacuum at 60 °C until a constant weight is achieved.

Protocol 2: Deprotection of the THP-Protected Polymer

This protocol describes the removal of the THP protecting groups to yield the final functional polymer.

Rationale: The THP ether is an acetal, which is readily cleaved under acidic conditions.[1] A mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is chosen to minimize the risk of side reactions or degradation of the polymer backbone. The reaction is carried out in an alcohol/THF mixture to ensure solubility of the polymer and to act as a scavenger for the cleaved tetrahydropyran moiety.[1]

Reaction Scheme:

G cluster_reagents Reagents catalyst PPTS (catalytic) solvent THF/Ethanol temp 50-60 °C protected_polymer (Protected Polymer)n final_polymer (Functional Polymer)n + byproducts protected_polymer->final_polymer Acid-Catalyzed Deprotection

Caption: Acid-catalyzed deprotection of the polymer backbone.

Materials and Equipment:

  • THP-protected poly(phenylene oxide)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolution: Dissolve the THP-protected polymer in a mixture of THF and ethanol (e.g., 1:1 v/v) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of PPTS (e.g., 0.1 eq per repeating unit) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir. Monitor the deprotection by FT-IR spectroscopy, observing the disappearance of the characteristic C-O-C stretches of the THP ether and the appearance of a broad O-H stretch from the phenolic groups.

  • Purification: After the reaction is complete (typically 6-12 hours), cool the solution and precipitate the polymer into a large volume of water or a water/methanol mixture.

  • Drying: Collect the polymer by filtration and wash it thoroughly with water to remove any residual catalyst. Dry the final functional polymer under vacuum at 80 °C.

Characterization and Expected Properties

A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

Technique Purpose Expected Observations
FT-IR Spectroscopy To monitor the polymerization and deprotection steps.Protected Polymer: Appearance of characteristic ether linkages. Final Polymer: Disappearance of THP-related peaks and appearance of a broad -OH stretch (around 3200-3500 cm⁻¹).
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the monomer and polymers.Protected Polymer: Signals corresponding to the THP group protons and carbons. Final Polymer: Disappearance of THP signals and a downfield shift of aromatic protons adjacent to the hydroxyl group.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.A shift to higher molecular weights after polymerization, with a PDI typically in the range of 1.5-2.5 for step-growth polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg is expected to be high, characteristic of rigid-chain aromatic polymers. The final polymer with -OH groups may exhibit a higher Tg due to hydrogen bonding.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymers.High decomposition temperatures are expected, typical for PPOs.

Expected Properties of the Final Polymer:

The resulting poly(o-hydroxyphenylene oxide) is anticipated to be an amorphous thermoplastic with a high glass transition temperature.[5][6] The presence of the phenolic hydroxyl groups along the backbone can lead to:

  • Improved Solubility: Enhanced solubility in polar organic solvents compared to non-functionalized PPOs.

  • Higher Tg: Increased glass transition temperature due to intermolecular hydrogen bonding.

  • Chemical Reactivity: The hydroxyl groups can serve as sites for further post-polymerization modification, such as grafting of side chains or cross-linking.

  • Adhesion: Improved adhesion to polar substrates.

These properties make such a material a potential candidate for applications in gas separation membranes, as a blend component to enhance the properties of other polymers, or as a precursor for thermosetting resins.[7]

Conclusion

2-(2-Bromophenoxy)tetrahydro-2H-pyran stands as a promising, yet underexplored, monomer precursor for the synthesis of novel functional aromatic polymers. The strategic use of the THP protecting group allows for a controlled polymerization via Ullmann condensation, followed by a straightforward deprotection to yield a poly(phenylene oxide) with reactive hydroxyl groups. The protocols and characterization methods outlined in this note provide a comprehensive roadmap for researchers and scientists to explore the potential of this versatile molecule in the development of next-generation materials. The resulting functional polymers hold promise for a variety of high-performance applications, warranting further investigation into their synthesis and properties.

References

  • Percec, V., & Wang, J. H. (1990). Synthesis and characterization of poly(2,6-dimethyl-1,4-phenylene oxide)s with controlled molecular weight and controlled end groups by a new catalytic system. Journal of Polymer Science Part A: Polymer Chemistry, 28(5), 1059-1072. Available at: [Link]

  • He, Y., et al. (2022). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. Polymers, 14(5), 939. Available at: [Link]

  • Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). A simple and convenient synthetic protocol for the protection of hydroxyl groups as tetrahydropyranyl ethers as well as carbonyl functionalities as oxathioacetals and thioacetals has been achieved using a catalytic amount of silica-supported perchloric acid under solvent-free conditions. Synthesis, 2006(15), 2497-2502. Available at: [Link]

  • Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589-7591. Available at: [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at: [Link]

  • Wikipedia contributors. (2023). Poly(p-phenylene oxide). In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Method

Application Notes and Protocol: High-Yield Generation of 2-(2-Lithiophenoxy)tetrahydro-2H-pyran via Lithium-Halogen Exchange

Abstract This document provides a comprehensive guide to the lithium-halogen exchange reaction for the specific substrate 2-(2-bromophenoxy)tetrahydro-2H-pyran. The protocol details a robust method for generating the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the lithium-halogen exchange reaction for the specific substrate 2-(2-bromophenoxy)tetrahydro-2H-pyran. The protocol details a robust method for generating the corresponding aryllithium species, a versatile intermediate in organic synthesis. This guide emphasizes the causality behind experimental choices, safety protocols, and troubleshooting, ensuring a reliable and reproducible procedure.

Introduction: The Strategic Importance of Aryllithium Intermediates

The generation of aryllithium reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the various methods for their preparation, the lithium-halogen exchange stands out for its speed, functional group tolerance, and high yields, particularly for aryl bromides and iodides.[1] The target molecule, 2-(2-bromophenoxy)tetrahydro-2H-pyran, upon lithiation, provides a powerful nucleophile where the tetrahydropyran (THP) group serves as a stable protecting group for the phenolic oxygen. This intermediate is a valuable building block for the synthesis of complex molecules, including pharmaceuticals and functional materials.

Reaction Principle and Mechanism

The lithium-halogen exchange is a kinetically controlled process that proceeds rapidly at low temperatures.[2] The reaction is believed to occur through a nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the bromine atom of the aryl bromide, forming a transient "ate-complex".[2] This intermediate then collapses to form the more stable aryllithium and the corresponding alkyl bromide. The equilibrium of this reaction is driven by the formation of the more stable organolithium species; in this case, the sp²-hybridized aryllithium is more stable than the sp³-hybridized n-butyllithium.

The reaction is typically conducted in ethereal solvents like tetrahydrofuran (THF) or diethyl ether at cryogenic temperatures (-78 °C) to prevent decomposition of the highly reactive organolithium products and to minimize side reactions.[3] The ether solvent plays a crucial role in solvating the lithium cation, breaking down the aggregate structure of the alkyllithium reagent, and thus increasing its reactivity.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this reaction. All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen) immediately before use.

Reagent/Material Grade/Purity Supplier Notes
2-(2-Bromophenoxy)tetrahydro-2H-pyran>98%Commercially AvailableEnsure dryness by azeotropic distillation with toluene if necessary.
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially AvailablePyrophoric; handle with extreme care under inert atmosphere.[4]
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially AvailableShould be freshly distilled from sodium/benzophenone ketyl under nitrogen.
ElectrophileVariesCommercially Availablee.g., N,N-Dimethylformamide (DMF), benzaldehyde. Must be anhydrous.
Saturated aqueous NH₄ClReagent GradeCommercially AvailableFor quenching the reaction.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.

Detailed Experimental Protocol

This protocol describes the generation of the aryllithium species and its subsequent trapping with a generic electrophile.

Reaction Setup

Caption: Experimental workflow for the lithium-halogen exchange and subsequent quenching.

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: To the flask, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. A slight color change (e.g., to pale yellow) may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very fast.[2]

  • Quenching: Slowly add the desired anhydrous electrophile (1.2 eq) to the solution at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates consumption of the aryllithium intermediate.

Work-up Procedure
  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no conversion Inactive n-BuLiTitrate the n-BuLi solution before use. Use a fresh bottle if necessary.
Wet reagents or glasswareEnsure all glassware is rigorously dried and all reagents and solvents are anhydrous.
Formation of side products Reaction temperature too highMaintain the temperature strictly at -78 °C during the lithiation and quenching steps.
Protonation of the aryllithiumEnsure the electrophile is anhydrous and that no moisture enters the system.
Low yield after work-up Inefficient quenchingEnsure the electrophile is sufficiently reactive. Consider transmetalation to a less reactive organometallic species (e.g., with ZnCl₂) for challenging electrophiles.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[4] All transfers and reactions must be conducted under a strict inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organolithium reagents.

  • Cryogenic Bath: Handle dry ice and acetone with cryogenic gloves to prevent cold burns.

  • Quenching: The quenching of excess n-BuLi is highly exothermic. Always perform this in a controlled manner by slowly adding the reaction mixture to a quenching solution (e.g., isopropanol) at low temperature.

Characterization

The successful formation of the desired product can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

References

  • Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. (n.d.). Chemistry – A European Journal. [Link]

  • selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. (n.d.). Organic Syntheses. [Link]

  • US5523447A - Organolithium process. (n.d.).
  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate. [Link]

  • “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. (n.d.). ResearchGate. [Link]

  • Organolithium reagent - Wikipedia. (n.d.). [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (n.d.). PubMed. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. [Link]

  • lithium halogen exchange #1 revised. (n.d.). Harvard University. [Link]

Sources

Application

Application Notes and Protocols for the Formation of 2-(Tetrahydro-2H-pyran-2-yloxy)phenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the successful formation of the Grignard reagent, 2-(tetrahydro-2H-pyran-2-yloxy)phenylmagnesium br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the successful formation of the Grignard reagent, 2-(tetrahydro-2H-pyran-2-yloxy)phenylmagnesium bromide, from its corresponding aryl bromide, 2-(2-bromophenoxy)tetrahydro-2H-pyran. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic oxygen, stable under the strongly basic conditions required for Grignard reagent synthesis. This application note details the critical experimental parameters, a step-by-step protocol, and key mechanistic considerations to ensure a high yield of the desired organometallic intermediate, a valuable precursor in a multitude of organic syntheses.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of functionalized Grignard reagents, however, presents a challenge due to the high reactivity of the organomagnesium halide moiety, which is incompatible with acidic protons and many common functional groups. The use of protecting groups is therefore essential when preparing Grignard reagents from substrates bearing such functionalities.

The THP ether is an excellent choice for protecting alcohols and phenols due to its ease of installation and its stability in the presence of strong bases and nucleophiles, such as Grignard reagents.[2][3] This application note focuses on the preparation of 2-(tetrahydro-2H-pyran-2-yloxy)phenylmagnesium bromide, a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Key Considerations and Mechanistic Insights

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[4] The mechanism involves the transfer of electrons from the magnesium to the aryl bromide, leading to the formation of a radical anion which then collapses to an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.

A critical aspect of a successful Grignard reaction is the complete exclusion of water, as even trace amounts will protonate and destroy the highly basic Grignard reagent.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5]

Activation of the magnesium surface is another crucial factor. A passivating layer of magnesium oxide can prevent the reaction from initiating.[4] Several methods can be employed to activate the magnesium, including the use of iodine, 1,2-dibromoethane, or mechanical stirring to break the oxide layer.[6][7][8]

A potential side reaction in the formation of aryl Grignard reagents is the formation of a biphenyl dimer.[6] This occurs when the aryl radical intermediate couples with another aryl radical. This side reaction can be minimized by the slow addition of the aryl bromide solution to the magnesium suspension, which keeps the concentration of the aryl radical low.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W.AmountMoles
2-(2-Bromophenoxy)tetrahydro-2H-pyranC₁₁H₁₃BrO₂257.12 g/mol 2.57 g10.0 mmol
Magnesium TurningsMg24.31 g/mol 0.36 g15.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11 g/mol 20 mL-
IodineI₂253.81 g/mol 1 crystalcatalytic
1,2-DibromoethaneC₂H₄Br₂187.86 g/mol 2-3 dropscatalytic
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49 g/mol ~10 mL-
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure

1. Preparation of Glassware and Reagents:

  • All glassware should be thoroughly cleaned and dried in an oven at 120 °C for at least 4 hours, or flame-dried under a stream of inert gas immediately before use.[6]

  • Anhydrous THF is essential. Use a freshly opened bottle of anhydrous solvent or THF dried over sodium/benzophenone or molecular sieves.[5][9][10]

2. Reaction Setup:

  • Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser and the dropping funnel should be fitted with a gas inlet adapter connected to a nitrogen or argon line with an oil bubbler to maintain a positive pressure of inert gas.

  • Place the magnesium turnings (0.36 g, 15.0 mmol) in the reaction flask.

3. Magnesium Activation and Reaction Initiation:

  • Add a single crystal of iodine to the flask containing the magnesium turnings.[6]

  • Alternatively, add 2-3 drops of 1,2-dibromoethane to the magnesium suspension in a small amount of anhydrous THF. The evolution of ethylene gas indicates successful activation.[7][8]

  • Add approximately 2 mL of anhydrous THF to the flask to cover the magnesium.

  • Prepare a solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran (2.57 g, 10.0 mmol) in 18 mL of anhydrous THF in the dropping funnel.

  • Add a small portion (approximately 2 mL) of the aryl bromide solution to the magnesium suspension.

  • The reaction should initiate within a few minutes, indicated by a gentle refluxing of the solvent and a change in the appearance of the solution to cloudy and grayish. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.

4. Formation of the Grignard Reagent:

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the biphenyl side product.[6]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a cloudy, grayish-brown suspension.

5. Quenching the Reaction (for analysis or subsequent reaction):

  • For subsequent reactions, the Grignard reagent is typically used in situ.

  • To confirm the formation and estimate the concentration of the Grignard reagent, a small aliquot can be quenched.

  • To quench the entire reaction, cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution (~10 mL) dropwise with vigorous stirring.[11][12] This is a milder alternative to quenching with strong acid and helps to avoid the formation of emulsions.

Workflow Diagram

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Mg_Activation Activate Mg (I₂ or C₂H₄Br₂) Dry_Glassware->Mg_Activation Anhydrous_THF Anhydrous THF Anhydrous_THF->Mg_Activation Initiation Initiate Reaction (Add small amount of ArBr) Mg_Activation->Initiation Addition Slow Addition of 2-(2-bromophenoxy)tetrahydro-2H-pyran Initiation->Addition Formation Grignard Reagent Formation (Stir at RT) Addition->Formation Quench Quench (sat. aq. NH₄Cl) Formation->Quench Product 2-(Tetrahydro-2H-pyran-2-yloxy)phenylmagnesium Bromide Quench->Product

Caption: Workflow for the formation of 2-(tetrahydro-2H-pyran-2-yloxy)phenylmagnesium bromide.

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction fails to initiate Inadequate drying of glassware or solvent.Ensure all equipment is scrupulously dry. Use freshly dried solvent.
Passivated magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings with a glass rod. Gentle heating or sonication can also help.
Low yield of Grignard reagent Presence of moisture.Repeat the reaction with meticulous attention to anhydrous conditions.
Formation of biphenyl side product.Ensure slow, dropwise addition of the aryl bromide solution to the magnesium suspension.
Reaction becomes dark and tarry Overheating or prolonged reaction time.Maintain a gentle reflux during the addition and do not exceed the recommended reaction time.

Conclusion

The formation of 2-(tetrahydro-2H-pyran-2-yloxy)phenylmagnesium bromide is a reliable and reproducible procedure when careful attention is paid to maintaining anhydrous conditions and ensuring the activation of the magnesium surface. The THP protecting group is stable under these reaction conditions, allowing for the synthesis of this valuable functionalized Grignard reagent. By following the detailed protocol and considering the key mechanistic aspects outlined in this application note, researchers can successfully prepare this versatile intermediate for use in a wide range of synthetic applications.

References

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). [Video]. YouTube.
  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). [Video]. YouTube.
  • 14 Formation and reaction of a Grignard reagent. (n.d.).
  • A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. | Request PDF. (2006, August).
  • Anhydrous THF with or without BHT for Grignard/Gilman Reaction? (2016, January 22). Reddit.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.).
  • How much ammonium chloride to quench a grignard? (2024, October 10). Reddit.
  • How to remove biphenyl from a Grignard reaction. (2021, July 3). Quora.
  • CHEM-333: Experiment 10: Grignard Reagent Prepar
  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
  • Method for producing alkyl grignard reagent using tetrahydropyran as solvent. (n.d.).
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. (n.d.). Benchchem.
  • Treatment method for recovering tetrahydrofuran from grignard reaction. (n.d.).
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions. (n.d.). Benchchem.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017, March 8). PMC.
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6).
  • Grignard reagent and NH4Cl. (2024, August 24). [Video]. YouTube.
  • 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | 36637-44-2. (n.d.). Benchchem.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • 1_STANDARD EXPERIMENTAL PROTOCOLS-1. (n.d.).
  • THF vs ether in Grignard synthesis. (2016, November 18). Reddit.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • 4.5 Tetrahydropyranyl (THP)
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Organic Syntheses Procedure. (n.d.).
  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.

Sources

Method

Application Note: A Scalable and Efficient Synthesis of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

Introduction 2-(2-Bromophenoxy)tetrahydro-2H-pyran is a valuable synthetic intermediate utilized in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Bromophenoxy)tetrahydro-2H-pyran is a valuable synthetic intermediate utilized in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure incorporates a tetrahydropyran (THP) ether, a common and robust protecting group for hydroxyl functionalities, linked to a brominated phenolic moiety that serves as a handle for further chemical transformations such as cross-coupling reactions. The efficient production of this intermediate at scale is therefore a critical step in various multi-step synthetic campaigns.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy, details critical process parameters for ensuring safety and reproducibility on a larger scale, and presents a complete, self-validating protocol from reaction setup to final product analysis.

Synthetic Strategy and Mechanistic Rationale

The selected method for preparing 2-(2-bromophenoxy)tetrahydro-2H-pyran is the direct acid-catalyzed reaction of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). This approach is favored for its high efficiency, mild reaction conditions, and operational simplicity, which are paramount for successful industrial scale-up.

Reaction Scheme:

Reaction Scheme for the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Mechanistic Insight:

The reaction proceeds via an acid-catalyzed addition of the phenol to the electron-rich double bond of DHP. The key steps are:

  • Protonation of DHP: The acid catalyst (in this case, pyridinium p-toluenesulfonate, PPTS) protonates the DHP at the oxygen-adjacent carbon of the double bond.

  • Formation of an Oxocarbenium Ion: This protonation results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-bromophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the desired THP-protected ether product.

This mechanism is highly efficient and avoids the use of strong, stoichiometric bases required in alternative methods like the Williamson ether synthesis, thereby simplifying the work-up and improving the overall process safety profile.[1][2]

Reaction_Mechanism cluster_0 Step 1: Catalyst Activation & Oxocarbenium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H+ (from PPTS) Intermediate Protonated Product Oxocarbenium->Intermediate Nucleophilic Attack Phenol 2-Bromophenol Phenol->Intermediate Product 2-(2-Bromophenoxy)tetrahydro-2H-pyran Intermediate->Product Deprotonation H_plus_out H+ (Catalyst Regenerated)

Caption: Reaction mechanism for the acid-catalyzed synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

3.1. Equipment and Reagents

  • Equipment:

    • 5 L, 4-necked round-bottom flask equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Heating/cooling mantle or water bath for temperature control.

    • Condenser (if reflux is required, though typically run at room temperature).

    • Separatory funnel (2 L).

    • Rotary evaporator.

  • Reagents:

    • 2-Bromophenol (≥98%)

    • 3,4-Dihydro-2H-pyran (DHP) (≥97%, stabilized)

    • Pyridinium p-toluenesulfonate (PPTS) (≥98%)

    • Dichloromethane (DCM), ACS grade or higher

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Ensure the mechanical stirrer provides efficient agitation.

  • Reagent Charging: To the reactor, add 2-bromophenol (100.0 g, 0.578 mol) and dichloromethane (1.5 L). Stir the mixture until the phenol is fully dissolved.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (7.27 g, 0.029 mol, 0.05 eq.) to the solution. Stir for 5 minutes. A catalytic amount is sufficient for this transformation.[3]

  • Controlled Addition of DHP: Charge the dropping funnel with 3,4-dihydro-2H-pyran (DHP) (58.3 g, 63.3 mL, 0.694 mol, 1.2 eq.). Add the DHP dropwise to the stirred reaction mixture over approximately 60-90 minutes.

    • Process Insight: This reaction is exothermic. A controlled addition rate is crucial to maintain the internal temperature between 20-25 °C. For larger scales, external cooling may be necessary to prevent temperature excursions.[4]

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C) for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting 2-bromophenol is consumed.

  • Work-up - Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously for 15 minutes.

  • Work-up - Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (1 x 500 mL) and brine (1 x 500 mL).

    • Trustworthiness Check: The washing steps are critical to remove residual catalyst, salts, and any water-soluble impurities, ensuring a cleaner crude product and preventing issues in downstream applications.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: While the crude product is often of high purity, for exacting applications, it can be further purified by vacuum distillation or silica gel column chromatography.[3]

Data Presentation and Analysis

Table 1: Key Process Parameters & Expected Results

ParameterValueRationale
Scale 100 g (2-Bromophenol)Demonstrates scalability beyond benchtop synthesis.
Molar Ratio (DHP:Phenol) 1.2 : 1.0A slight excess of DHP ensures complete consumption of the limiting reagent.
Catalyst Loading (PPTS) 5 mol %Provides a sufficient rate without excessive acidity that could cause side reactions.
Solvent Dichloromethane (DCM)Excellent solvent for reactants; easily removed.
Temperature 20-25 °CMild conditions that balance reaction rate and safety.
Reaction Time ~12 hoursTypical time to achieve full conversion at room temperature.[3]
Expected Yield 90-98% (isolated)High-yielding transformation with minimal byproducts.

Table 2: Analytical Characterization of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

AnalysisSpecification
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (dd, 1H), 7.20 (td, 1H), 7.05 (dd, 1H), 6.85 (td, 1H), 5.50 (t, 1H), 3.95 (m, 1H), 3.60 (m, 1H), 1.90-1.55 (m, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.5, 133.8, 128.5, 122.9, 115.3, 113.1, 97.8, 62.3, 30.4, 25.3, 18.9
Mass Spec (EI) m/z: 256/258 [M]⁺ (consistent with bromine isotopes)
Purity (by GC) ≥ 98%

(Note: Exact chemical shifts may vary slightly based on solvent and instrument.)[6]

Caption: Scalable experimental workflow diagram.

Safety and Handling

All operations should be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • 2-Bromophenol: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye damage. Handle with care.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Harmful if swallowed.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use only in a well-ventilated area.

  • Pyridinium p-toluenesulfonate (PPTS): May cause skin, eye, and respiratory irritation.

Refer to the Safety Data Sheet (SDS) for each chemical before use for comprehensive hazard and handling information.[7][8]

Conclusion

The protocol described herein for the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran via acid-catalyzed reaction of 2-bromophenol with DHP is robust, high-yielding, and readily scalable. The operational simplicity, use of a catalytic reagent, and mild conditions make it a superior choice for industrial production compared to alternative synthetic routes. By adhering to the detailed steps and process controls outlined in this guide, researchers and drug development professionals can confidently and safely produce this key intermediate with high purity and consistency.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available at: [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available at: [Link]

  • American Chemical Society. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Sankar, M., et al. (2007). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 319, 152-160. Available at: [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your experimental outcomes. Our goal is to combine theoretical principles with practical, field-tested solutions to common challenges encountered during this synthesis.

I. Reaction Overview and Mechanism

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran is a crucial step in various organic synthesis pathways. It involves the protection of the hydroxyl group of 2-bromophenol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under many non-acidic conditions, making it an excellent protecting group.[1][2]

The reaction proceeds via an acid-catalyzed addition of the phenol to the double bond of DHP. The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic hydroxyl group of 2-bromophenol.[1] Subsequent deprotonation yields the desired THP ether.

Reaction Scheme: 2-Bromophenol + 3,4-Dihydro-2H-pyran --(Acid Catalyst)--> 2-(2-bromophenoxy)tetrahydro-2H-pyran

Reaction Mechanism Flowchart

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 2-Bromophenol P3 Nucleophilic Attack by 2-Bromophenol R1->P3 Acts as nucleophile R2 3,4-Dihydro-2H-pyran (DHP) P1 Protonation of DHP R2->P1 Catalyst H+ (Acid Catalyst) Catalyst->P1 Activates DHP P2 Formation of Carbocation Intermediate P1->P2 Generates electrophile P2->P3 P4 Deprotonation P3->P4 Forms protonated ether P4->Catalyst Product 2-(2-bromophenoxy)tetrahydro-2H-pyran P4->Product Regenerates catalyst

Caption: Acid-catalyzed formation of the THP ether.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inadequate amount/activity of the catalyst.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-bromophenol).

    • Extend Reaction Time: If starting material is still present after the initial reaction time, extend it in increments of 1-2 hours, monitoring by TLC.

    • Optimize Temperature: While many procedures are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion.[3] However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst Choice and Amount: Ensure the acid catalyst is fresh and active. Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and acidic resins like Amberlyst-15.[1][4] If using a solid catalyst, ensure it is properly activated and has sufficient surface area. The amount of catalyst is also critical; too little will result in a sluggish reaction, while too much can lead to side product formation.

2. Catalyst Deactivation:

  • Causality: Traces of water or basic impurities in the reactants or solvent can neutralize the acid catalyst, halting the reaction.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., dichloromethane, THF) and ensure the 2-bromophenol and DHP are free of water.

    • Purify Reactants: If necessary, purify the 2-bromophenol and distill the DHP before use.

3. Side Reactions:

  • Causality: The primary side reaction is the polymerization of DHP, which is also acid-catalyzed. This is more likely to occur with higher catalyst concentrations or elevated temperatures. Another possibility is C-alkylation of the phenol ring, although this is less common under these conditions.[5]

  • Troubleshooting Protocol:

    • Control Catalyst Loading: Use the minimum effective amount of catalyst. PPTS is a milder acid than p-TsOH and can sometimes reduce side reactions.[1]

    • Maintain Low Temperature: Running the reaction at 0 °C or room temperature can minimize DHP polymerization.

    • Slow Addition of DHP: Adding the DHP dropwise to the mixture of 2-bromophenol and catalyst can help to control the reaction and minimize polymerization.

4. Product Degradation during Workup:

  • Causality: The THP ether is sensitive to acid and can be partially hydrolyzed back to the starting materials during an acidic aqueous workup.[6][7]

  • Troubleshooting Protocol:

    • Basic Wash: Quench the reaction by washing with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to neutralize the acid catalyst before extraction.

    • Minimize Contact with Acid: If an acidic wash is necessary for other reasons, minimize the contact time and use a dilute acid.

Q2: I'm observing an unknown impurity in my crude product by TLC and NMR. What could it be and how can I prevent its formation?

A2: The identity of the impurity will dictate the best course of action.

1. DHP Polymer:

  • Appearance: Often a viscous oil or an insoluble solid. In NMR, it will show broad signals in the aliphatic region.

  • Prevention: As discussed in A1, use a milder catalyst (PPTS), lower the reaction temperature, control the catalyst concentration, and consider slow addition of DHP.

2. Di-THP Protected Byproduct:

  • Causality: If there are dihydroxy impurities in the 2-bromophenol starting material, these can also be protected.

  • Prevention: Ensure the purity of the 2-bromophenol starting material. Recrystallization or column chromatography of the starting material may be necessary.

3. Product of DHP Rearrangement/Opening:

  • Causality: Under strongly acidic conditions, the THP ring can potentially open to form a linear aldehyde.[1]

  • Prevention: Use a milder acid catalyst and avoid excessive heat.

Troubleshooting Flowchart for Low Yield/Impurity Formation

G Start Low Yield or Impurity Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Optimize_Conditions Increase Time/Temp or Add More Catalyst Incomplete->Optimize_Conditions Check_Purity Analyze Crude Product Purity (TLC, NMR) Complete->Check_Purity Optimize_Conditions->Check_Completion Impurity_Identified Identify Impurity Check_Purity->Impurity_Identified DHP_Polymer DHP Polymer Impurity_Identified->DHP_Polymer Broad Aliphatic Signals Hydrolysis_Product Starting Material (Hydrolysis) Impurity_Identified->Hydrolysis_Product 2-Bromophenol Detected Other_Impurity Other Impurity Impurity_Identified->Other_Impurity Unknown Signals Reduce_Catalyst Reduce Catalyst Conc./Temp, Use Milder Catalyst (PPTS) DHP_Polymer->Reduce_Catalyst Improve_Workup Use Basic Wash (NaHCO3), Avoid Acid Hydrolysis_Product->Improve_Workup Purify_Reactants Purify Starting Materials Other_Impurity->Purify_Reactants End Optimized Yield Reduce_Catalyst->End Improve_Workup->End Purify_Reactants->End

Caption: Troubleshooting workflow for synthesis optimization.

Q3: How should I purify the crude 2-(2-bromophenoxy)tetrahydro-2H-pyran?

A3: The purification method depends on the scale of the reaction and the nature of the impurities.

1. Column Chromatography:

  • This is the most common and effective method.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The product is moderately polar and should elute effectively. Adding a small amount of a non-acidic solvent can sometimes improve separation.

  • Procedure:

    • After the aqueous workup, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Adsorb the crude oil onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column packed with the initial eluent.

    • Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.[8][9]

2. Recrystallization:

  • Applicability: This method is suitable if the product is a solid at room temperature and a suitable solvent system can be found. The melting point is reported to be around 56-58 °C.[10]

  • Solvent Screening: Test various solvents and solvent mixtures (e.g., hexane, heptane, ethanol/water) to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

3. Distillation:

  • Applicability: For larger scale preparations where the product is a liquid or low-melting solid and has a significantly different boiling point from the impurities. This may require high vacuum distillation.

Q4: The deprotection of my THP ether is not working well. What conditions should I use?

A4: While this guide focuses on the synthesis, successful deprotection is key to the utility of this protecting group. The THP ether is acid-labile.

  • Standard Conditions: Mild acidic conditions are typically employed. Common reagents include:

    • Acetic acid in a mixture of THF and water.[1]

    • p-Toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol or methanol.[1][7]

    • Dilute aqueous HCl.

  • Alternative Methods: For sensitive substrates, other methods have been developed:

    • Lewis acids.[2]

    • Lithium chloride in aqueous DMSO at elevated temperatures.[11]

III. Experimental Protocols

General Procedure for the Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Materials:

  • 2-Bromophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol (1.0 eq).

  • Dissolve the 2-bromophenol in anhydrous DCM (or THF).

  • Add a catalytic amount of PPTS (e.g., 0.05 - 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DHP (1.1 - 1.5 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Critical Reaction Parameters
ParameterRecommended ConditionRationale / Potential Issues
Solvent Anhydrous DCM or THFProtic solvents can interfere with the catalyst. Non-polar aprotic solvents are generally preferred.[5]
Catalyst PPTS (0.05-0.1 eq) or p-TsOH (catalytic)PPTS is milder and can reduce DHP polymerization.[1] Various other catalysts like ferric sulfate can also be used.[12][13]
Temperature 0 °C to Room TemperatureHigher temperatures can increase reaction rate but also promote side reactions.[3]
Stoichiometry DHP (1.1 - 1.5 eq)A slight excess of DHP ensures complete consumption of the starting phenol.
Workup Quench with NaHCO₃ solutionNeutralizes the acid catalyst to prevent product hydrolysis during extraction.[11]

IV. References

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O). Ovid. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Taylor & Francis Online. [Link]

  • A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Taylor & Francis Online. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Taylor & Francis Online. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]

  • Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[11][12][13]triazine. TÜBİTAK Academic Journals. [Link]

  • Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. PrepChem.com. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis. ResearchGate. [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • 2H-Pyran-2-one, 3-bromo. Organic Syntheses Procedure. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

  • Synthesis of 2H-pyrans. Organic Chemistry Portal. [Link]

  • Production method for tetrahydro-2h-pyran derivative. Google Patents.

  • Regioselective Alkylation of 3,4-Dihydro-2H-pyran by Xanthate-mediated free Radical Nonchain Process. ResearchGate. [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • 3,4-Dihydro-2H-pyranes and process for their preparation. Google Patents.

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling reactions of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling reactions of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This versatile building block is crucial in medicinal chemistry and materials science, but its successful application hinges on controlling potential side reactions. This document is designed to provide you with the expertise and practical solutions to navigate these challenges effectively.

The coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran is typically an Ullmann-type reaction, a copper-catalyzed process for forming carbon-oxygen (C-O) or carbon-carbon (C-C) bonds.[1][2] While powerful, these reactions are sensitive to reaction conditions, and the presence of the tetrahydropyran (THP) protecting group introduces specific vulnerabilities that must be managed.[3][4]

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the coupling reaction, identifies their root causes, and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Coupled Product

A low yield is the most frequent challenge, often stemming from multiple potential factors. A systematic approach is key to diagnosis.

Potential Cause A: Inactive Catalyst or Reagents The copper catalyst's activity is paramount. Copper(I) salts like CuI are susceptible to oxidation, and ligands can degrade over time.

  • Solution:

    • Use Fresh Reagents: Always use freshly opened or properly stored copper salts and ligands.

    • Activate Copper: For classic Ullmann reactions using copper powder, activation with iodine or acid can be beneficial, though modern protocols with Cu(I) salts and ligands are generally more reliable.[5]

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Oxygen can deactivate the catalyst.[6]

Potential Cause B: Suboptimal Reaction Conditions Ullmann couplings are highly dependent on the interplay between the base, solvent, and temperature.[7]

  • Solution: Screen key parameters. Modern ligand-accelerated protocols allow for significantly milder conditions than the harsh temperatures (>200 °C) of classic Ullmann reactions.[6][8]

ParameterRecommendationRationale
Base Screen K₃PO₄, Cs₂CO₃, K₂CO₃.[6]The base's strength and solubility are critical. Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a common, effective choice.
Solvent Screen DMF, Dioxane, Toluene, DMSO.[6][9]The solvent must solubilize the reactants and facilitate the catalytic cycle. Polar aprotic solvents are generally preferred.
Temperature Start with a range of 80-120 °C for ligand-based systems.[6]Insufficient heat may prevent reaction initiation, while excessive heat can cause THP-deprotection and other side reactions.

Workflow for Optimizing Reaction Conditions

G cluster_0 Optimization Workflow Start Low Yield Observed Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Start->Screen_Base Step 1 Screen_Solvent Screen Solvents (DMF, Dioxane, Toluene) Screen_Base->Screen_Solvent Step 2 Screen_Temp Vary Temperature (80-120 °C) Screen_Solvent->Screen_Temp Step 3 Analyze Analyze Yield & Purity (TLC, LC-MS, NMR) Screen_Temp->Analyze Analyze->Screen_Base Re-iterate if needed Optimized Optimized Conditions Analyze->Optimized Success

Caption: A systematic workflow for optimizing Ullmann coupling conditions.

Problem 2: Significant Formation of 2-Bromophenol (THP Deprotection)

The THP ether is an acetal, making it stable to bases but highly susceptible to acid.[3] Its cleavage during the reaction is a strong indicator of acidic conditions or excessive thermal stress.

Potential Cause A: Acidic Impurities or Byproducts Commercially available reagents or solvents may contain acidic impurities. Some bases, if not fully anhydrous, can generate species that lower the pH.

  • Solution:

    • Use High-Purity Reagents: Employ anhydrous solvents and high-purity bases.

    • Choose Appropriate Base: Use a non-hydrolyzing base like K₃PO₄ or Cs₂CO₃. Avoid bases that could have acidic counter-ions or generate water upon reaction.

    • Lower Reaction Temperature: The rate of deprotection is often highly temperature-dependent. The use of modern ligands that facilitate lower reaction temperatures is the most effective strategy.[8]

Potential Cause B: Thermal Degradation At elevated temperatures, THP ethers can undergo thermal elimination to yield the corresponding phenol and dihydropyran, even without an acid catalyst.[10]

  • Solution:

    • Employ an Effective Ligand: Ligands such as N,N-dimethylglycine, L-proline, or picolinic acid can dramatically lower the required reaction temperature, thereby preserving the THP group.[11][12]

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to heat.

Problem 3: Formation of a Symmetrical Biaryl Side Product (Homocoupling)

The Ullmann reaction was originally developed for the homocoupling of aryl halides to form symmetrical biaryls.[8][13] This pathway competes with the desired cross-coupling reaction.

Reaction: 2 x 2-(2-bromophenoxy)tetrahydro-2H-pyran → Symmetrical Biaryl Product

Potential Cause: Inefficient Cross-Coupling Kinetics If the desired cross-coupling with the nucleophile is slow, the aryl halide has a higher probability of reacting with another molecule of itself.

  • Solution:

    • Ligand Selection: The choice of ligand is crucial. A well-chosen ligand can accelerate the desired cross-coupling pathway, kinetically disfavoring the homocoupling reaction.[7]

    • Control Stoichiometry: If performing a cross-coupling with another nucleophile (e.g., a different phenol), using a slight excess of the nucleophile can favor the hetero-coupling pathway.

    • Temperature Optimization: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired reaction.

Problem 4: Formation of 2-Phenoxytetrahydro-2H-pyran (Hydrodehalogenation)

The replacement of the bromine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation or debromination.

Potential Cause: Presence of a Hydrogen Source This reductive side reaction is typically caused by protic impurities like water or residual alcohols in the solvent or reagents.[12]

  • Solution:

    • Ensure Anhydrous Conditions: Dry solvents rigorously using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column).

    • Dry Reagents: Dry bases and other solid reagents in a vacuum oven before use.

    • Use Anhydrous Starting Materials: Ensure the starting aryl bromide and any nucleophiles are free of water.

Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the main reaction pathway against the three most common side reactions discussed.

G SM 2-(2-bromophenoxy)tetrahydro-2H-pyran + Nucleophile (Nu-H) Conditions Cu Catalyst, Ligand, Base, Heat SM->Conditions Product Desired Cross-Coupled Product (Ar-Nu) Side1 Side Product 1: 2-Bromophenol (THP Deprotection) Side2 Side Product 2: Symmetrical Biaryl (Homocoupling) Side3 Side Product 3: 2-Phenoxytetrahydro-2H-pyran (Hydrodehalogenation) Conditions->Product Desired Pathway (Cross-Coupling) Conditions->Side1 Cause: Acid / High Temp Conditions->Side2 Cause: Slow Cross-Coupling Conditions->Side3 Cause: Protic Impurities

Caption: Competing reaction pathways in the Ullmann coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my coupling reaction? The choice of ligand is often substrate-dependent and is the most critical parameter for success in modern Ullmann couplings.[7] For C-O coupling, N,O-bidentate ligands like amino acids (L-proline, N,N-dimethylglycine) or picolinic acid are excellent starting points.[11][12] It is highly recommended to screen a small panel of ligands based on literature precedents for similar transformations.[11]

Q2: What is the mechanistic role of the base? The base plays multiple roles. Primarily, it deprotonates the nucleophile (if it is protic, e.g., a phenol or amine) to generate the active nucleophilic species. It also acts as a halide scavenger, reacting with the Cu-X species formed during the catalytic cycle to regenerate the active catalyst.

Q3: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the consumption of starting material and the appearance of new products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts like 2-phenoxytetrahydro-2H-pyran (from debromination) and 2-bromophenol (from deprotection).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the formation of the high-molecular-weight desired product and the homocoupled byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final purified product and for identifying and quantifying impurities in the crude reaction mixture.

Q4: Can I use the corresponding aryl chloride instead of the bromide? Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[13] While traditional conditions are ineffective, specialized second-generation ligand systems, such as those based on oxalic diamides, have been developed that can activate aryl chlorides, though often still requiring higher temperatures.[8] For 2-(2-chlorophenoxy)tetrahydro-2H-pyran, you would need to consult recent literature for these advanced catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for Ligand-Accelerated Ullmann C-O Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]

  • Addition of Reactants: Add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1 equivalent) and the nucleophile (1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it in a vial with a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside spots of the starting materials (aryl bromide and nucleophile) for comparison.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Analysis: Compare the reaction lane to the starting material lanes. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progress. The presence of multiple new spots may indicate side product formation.

References

  • Vertex AI Search. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • Chem-St
  • American Chemical Society (ACS) Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Taylor & Francis Online. (n.d.). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wiley Online Library. (n.d.).
  • American Chemical Society (ACS) Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • American Chemical Society (ACS) Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • National Institutes of Health (NIH). (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Wikipedia. (n.d.). Ullmann reaction.
  • American Chemical Society (ACS) Publications. (2017).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (2017). The kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2 H -pyranes.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • MIT Open Access Articles. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.

Sources

Troubleshooting

Troubleshooting Guide: Isolating Pure 2-(2-bromophenoxy)tetrahydro-2H-pyran

An essential component in various synthetic pathways, 2-(2-bromophenoxy)tetrahydro-2H-pyran serves as a crucial intermediate for researchers in medicinal chemistry and materials science.[1] Its utility, however, is conti...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in various synthetic pathways, 2-(2-bromophenoxy)tetrahydro-2H-pyran serves as a crucial intermediate for researchers in medicinal chemistry and materials science.[1] Its utility, however, is contingent upon its purity. The presence of unreacted starting materials or byproducts can significantly impede subsequent reactions, leading to diminished yields and complex purification challenges downstream.

This technical support center provides a comprehensive guide for researchers encountering difficulties in the purification of 2-(2-bromophenoxy)tetrahydro-2H-pyran. Structured as a series of troubleshooting scenarios and frequently asked questions, this guide offers practical, field-tested solutions grounded in chemical principles.

This section addresses specific, common issues encountered during the purification process. Each problem is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.

Issue 1: Persistent Impurities After Column Chromatography

You've run a silica gel column, but your fractions containing the product are still contaminated, as indicated by TLC or ¹H NMR analysis.

Potential Causes:

  • Inadequate Separation (Poor Resolution): The most likely cause is a suboptimal solvent system (eluent). If the polarity of the eluent is too high, both the product and impurities will travel quickly along the column with little separation. If it's too low, the product may not elute effectively.

  • Co-elution with Starting Materials: Unreacted 2-bromophenol (a polar impurity) or excess 3,4-dihydropyran (DHP) and its oligomers (non-polar impurities) can co-elute if the elution gradient is not optimized.

  • Product Degradation on Column: Silica gel is inherently acidic and can catalyze the deprotection of the tetrahydropyranyl (THP) ether, cleaving the product back into 2-bromophenol.[2][3] This phenomenon will be visible on a TLC plate as a new, polar spot (matching 2-bromophenol) appearing in fractions that were previously clean.

Recommended Solutions:

  • Optimize Eluent via TLC: Before committing to a large-scale column, systematically test various solvent systems using analytical TLC. The goal is to find a system where the product has an Rf value of approximately 0.25-0.35, and this spot is well-separated from all impurities.[4] A gradient elution is often most effective.

  • Employ a Gradient Elution: Start with a low-polarity eluent to wash out non-polar impurities (like DHP) and gradually increase the polarity to elute your target compound, leaving the more polar impurities (like 2-bromophenol) behind.[4]

  • Neutralize the Silica Gel: To prevent acid-catalyzed degradation, the silica gel can be neutralized. Prepare a slurry of silica gel in the initial, low-polarity eluent and add 1% triethylamine (Et₃N) by volume. Mix thoroughly before packing the column. This small amount of base will not interfere with the product but will neutralize the acidic sites on the silica.

  • Consider an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

Data Presentation: Solvent System Optimization

The table below provides starting points for developing an effective solvent system for purifying 2-(2-bromophenoxy)tetrahydro-2H-pyran on silica gel.

Solvent System (v/v)Target Compound (Approx. Rf)Common Impurities ElutedApplication Notes
100% Hexane~0.0DHP, non-polar byproductsUse as an initial wash to remove highly non-polar impurities.
5% Ethyl Acetate / Hexane0.2 - 0.3ProductA good starting point for eluting the desired product.
10% Ethyl Acetate / Hexane0.4 - 0.5ProductMay be used if the product is slow to elute in 5% EtOAc.
20% Ethyl Acetate / Hexane> 0.62-BromophenolWill elute the unreacted starting phenol.
Issue 2: Low or No Recovery of Product from the Column

You've loaded your crude material, but you are recovering significantly less pure product than expected, or in a worst-case scenario, nothing at all.

Potential Causes:

  • Product Degradation: As mentioned, the acidic nature of silica can lead to complete decomposition of the acid-sensitive THP ether if the exposure time is long or the silica is particularly active.[3]

  • Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel, especially if the eluent polarity is too low.[5]

  • Incomplete Elution: The chromatography may have been terminated prematurely, leaving the product still on the column.

Recommended Solutions:

  • Confirm Elution with TLC: Always run a final TLC of the material remaining on the column after the purification is complete. Scrape a small amount of silica from the top and bottom of the column, extract with a very polar solvent like pure ethyl acetate or methanol, and spot it on a TLC plate to see if any product remains.

  • Increase Eluent Polarity: If the product is found to be stuck on the column, continue eluting with a significantly more polar solvent mixture.

  • Use a "Dry Loading" Technique: For materials that are oils or are sensitive, adsorbing the crude product onto a small amount of silica gel prior to column loading can improve results. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small portion of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column, preventing streaking and improving separation and recovery.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. Optimize Eluent via TLC prep_silica 2. Prepare Silica Slurry (Optional: add 1% Et3N) prep_tlc->prep_silica prep_pack 3. Pack Column prep_silica->prep_pack prep_load 4. Load Sample (Dry or Wet) prep_pack->prep_load run_elute 5. Elute with Solvent (Isocratic or Gradient) prep_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect ana_tlc 7. Analyze Fractions by TLC run_collect->ana_tlc ana_combine 8. Combine Pure Fractions ana_tlc->ana_combine ana_evap 9. Evaporate Solvent ana_combine->ana_evap ana_final 10. Final Purity Check (NMR, etc.) ana_evap->ana_final

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for 2-(2-bromophenoxy)tetrahydro-2H-pyran?

A1: Flash column chromatography on silica gel is the industry-standard and most versatile method for purifying this compound on a laboratory scale.[6][7] It allows for the efficient separation of the moderately polar product from both more polar (e.g., 2-bromophenol) and less polar (e.g., DHP) impurities. While recrystallization can be a powerful purification technique, it is only suitable for crystalline solids, and 2-(2-bromophenoxy)tetrahydro-2H-pyran is often isolated as an oil or a low-melting solid.[1][5]

Q2: My product appears as a mixture of diastereomers by NMR. Is this normal?

A2: Yes, this is expected. The reaction of 2-bromophenol with 3,4-dihydropyran creates a new chiral center at the C2 position of the pyran ring.[2] Unless a chiral catalyst or starting material was used, the product will be a racemic mixture. If the parent alcohol (in this case, 2-bromophenol, which is achiral) does not have a stereocenter, you will get a pair of enantiomers which are indistinguishable by standard NMR. If your starting alcohol were chiral, you would form a mixture of diastereomers, which would be distinguishable by NMR and could potentially be separated by careful chromatography.

Q3: How can I tell if my product is degrading during workup or purification?

A3: The primary sign of degradation is the reappearance of your starting material, 2-bromophenol. During a standard aqueous workup, avoid washing with acidic solutions. During chromatography, monitor your fractions carefully by TLC. If you observe a new, more polar spot appearing over time that corresponds to the Rf of 2-bromophenol, your product is likely degrading on the column. This is a clear indication that you should use neutralized silica gel for your next attempt.[3]

Q4: What is the best way to handle and store the purified compound?

A4: Given its sensitivity to acid, purified 2-(2-bromophenoxy)tetrahydro-2H-pyran should be stored in a clean, dry, tightly-sealed glass vial. To maximize long-term stability, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer to minimize potential degradation.

Troubleshooting Logic Diagram

// Nodes start [label="Problem:\nImpure Product Post-Column", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Cause:\nPoor Eluent Choice", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nOn-Column Degradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause:\nColumn Overload", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Solution:\nOptimize solvent system\nusing TLC (Rf ≈ 0.3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nUse gradient elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nAdd 1% Et3N to silica slurry\nor use neutral alumina", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nUse a wider column\nor less crude material", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1; cause1 -> sol2; cause2 -> sol3; cause3 -> sol4; } dot Caption: Decision-making flowchart for troubleshooting common purification issues.

Detailed Protocol: Flash Column Chromatography

This protocol is a self-validating system for the purification of ~1 gram of crude 2-(2-bromophenoxy)tetrahydro-2H-pyran.

  • TLC Analysis:

    • Dissolve a small sample of the crude oil in dichloromethane.

    • Spot on a silica gel TLC plate alongside spots of your starting materials (2-bromophenol and DHP), if available.

    • Develop the plate in a TLC chamber with a 5% Ethyl Acetate in Hexane solvent system.

    • Visualize under UV light (to see the aromatic phenol and product) and then stain with potassium permanganate to visualize all spots.

    • Confirm that the product is well-separated from impurities. Adjust the solvent system if necessary.

  • Column Preparation:

    • Select a glass column approximately 2-3 cm in diameter.

    • Insert a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.

    • Weigh approximately 40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude material is standard).

    • Prepare a slurry of the silica gel in 100% hexane (or your initial, least polar eluent). For sensitive compounds, add 1% triethylamine to this slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, draining the excess solvent until it is level with the top of the silica bed.[6]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the ~1 g of crude material in the minimum possible volume of dichloromethane (~2-3 mL).

    • Carefully apply this solution to the top of the column using a pipette.

    • Drain the solvent just until it enters the top layer of sand.

    • Gently add 2-3 mL of the initial eluent, wash the sides of the column, and again drain the solvent into the sand. Repeat once more.

  • Elution and Collection:

    • Carefully fill the column with the initial eluent (e.g., 100% Hexane).

    • Begin applying gentle air pressure to force the solvent through the column at a steady rate (a flow rate of ~5 cm/minute is ideal).

    • Collect the eluting solvent in test tubes or flasks (fractions).

    • Start with 100-150 mL of 100% Hexane to elute DHP.

    • Switch to your optimized eluent (e.g., 5% Ethyl Acetate/Hexane) to elute the product.

    • Monitor the fractions being collected by TLC.

    • Once the product has fully eluted, you can increase the polarity further (e.g., 20% Ethyl Acetate/Hexane) to wash out any remaining polar impurities like 2-bromophenol.

  • Isolation:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum for at least one hour to remove residual solvents.

    • Obtain a final mass and characterize by NMR to confirm purity.

References

  • Organic Syntheses Procedure, 3-bromo-2H-pyran-2-one. Organic Syntheses.
  • Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Benchchem.
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Biosynth.
  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran 98. Millipore Sigma.
  • Production method for tetrahydro-2h-pyran derivative.
  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Recent Advances in the Synthesis of 2H-Pyrans.
  • 2-(3-Bromophenoxy)tetrahydro-2H-pyran. PubChem.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Purification of Organic Compounds by Flash Column Chrom
  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.
  • A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.

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Optimization

Technical Support Center: Deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the dedicated technical support guide for the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran. As a key intermediate in various synthetic pathways, the successful cleavage of the tetrahydropyranyl (THP)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran. As a key intermediate in various synthetic pathways, the successful cleavage of the tetrahydropyranyl (THP) group to liberate 2-bromophenol is critical. This guide is structured to provide not just protocols, but a foundational understanding of the reaction's mechanics, enabling you to troubleshoot effectively and adapt procedures to your specific needs.

Section 1: The Deprotection Mechanism: A Quick Primer

The deprotection of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[1][2][3][4] The reaction proceeds via a well-understood mechanism that highlights its sensitivity to acid and the nature of the solvent.

  • Protonation: The reaction initiates with the protonation of the THP ether oxygen by an acid catalyst. This step is crucial as it transforms the alkoxy group into a good leaving group.

  • Cleavage & Carbocation Formation: The C-O bond cleaves, releasing the parent phenol (2-bromophenol) and forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Quench: A nucleophile, typically the solvent (e.g., water or an alcohol), attacks the carbocation. This final step quenches the reactive intermediate and drives the reaction forward.[4]

Understanding this mechanism is key to troubleshooting. For instance, if the reaction stalls, it may be due to an insufficient concentration of the acid catalyst or a nucleophile that is not effectively trapping the carbocation.

Deprotection_Mechanism Start 2-(2-bromophenoxy)THP Protonated Protonated Intermediate Start->Protonated + H⁺ (Catalyst) Products 2-Bromophenol + Oxocarbenium Ion Protonated->Products Cleavage Final Final Products (Phenol + Quenched THP byproduct) Products->Final + Nucleophile (e.g., H₂O, MeOH)

Caption: Acid-catalyzed deprotection of a THP ether.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran in a direct question-and-answer format.

Problem 1: Low or No Conversion to 2-bromophenol

Question: "My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after several hours. What could be the cause?"

Answer: This is a classic case of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.

  • Insufficient Catalysis: The concentration or strength of your acid catalyst may be too low. While phenolic THP ethers are generally more labile than their aliphatic counterparts, a certain activation energy must be overcome.[5] Consider a modest increase in catalyst loading or switching to a slightly stronger acid (see table below).

  • Low Temperature: Most THP deprotections run efficiently at room temperature. However, if you are using a very mild catalyst like pyridinium p-toluenesulfonate (PPTS), gentle heating to 40-50°C may be required to achieve a reasonable reaction rate.[3]

  • Reagent Quality: Ensure your solvent is not contaminated with basic impurities that could neutralize the acid catalyst. Additionally, some commercial grades of catalysts can have varying activity.[6]

  • Equilibrium Issues: The formation of THP ethers is a reversible process.[3] If the concentration of the liberated 2-bromophenol becomes high, it can potentially re-react. Using a protic solvent like methanol or ethanol is highly recommended as it acts as a scavenger for the oxocarbenium ion, effectively pulling the equilibrium towards the deprotected product.[3][4]

CatalystTypical Solvent(s)Temperature (°C)Relative Strength/Notes
p-Toluenesulfonic acid (TsOH) Methanol, Ethanol0 - RTStrong, effective, but can sometimes be too harsh.
Pyridinium p-toluenesulfonate (PPTS) Ethanol, DCM/MeOHRT - 50Milder than TsOH, excellent for sensitive substrates.[5]
Acetic Acid THF / WaterRT - 45Mild, useful when a buffered acidic system is needed.
Hydrochloric Acid (HCl) THF / Water, Methanol0 - RTVery strong; use dilute solutions to avoid side reactions.
Bismuth Triflate (Bi(OTf)₃) Acetonitrile, MethanolRTLewis acid catalyst, effective under mild conditions.[1][2]
Problem 2: Multiple Unidentified Spots on TLC / Low Isolated Yield

Question: "The reaction appears complete by TLC, but after work-up and purification, my yield of 2-bromophenol is very low and I see several side products. What is happening?"

Answer: This issue points towards product degradation, either during the reaction or, more commonly, during work-up and purification.

  • Overly Harsh Conditions: Using a strong acid like concentrated HCl or running the reaction at elevated temperatures for too long can cause degradation of the starting material or the 2-bromophenol product. The THP ring itself can undergo acid-catalyzed polymerization, leading to baseline material on your TLC plate.

  • Degradation on Silica Gel: This is a frequent and often overlooked problem. Both 2-bromophenol and the THP-protected starting material can be sensitive to the acidic nature of standard silica gel.[7] When you load your crude product, residual acid from the reaction combined with the acidic silica surface can cause on-column degradation or re-equilibration.

    • Solution: Before chromatography, ensure your work-up thoroughly neutralizes all acid (e.g., wash with saturated NaHCO₃ solution). For purification, use a deactivated silica gel (e.g., by pre-treating with a solvent containing 1-2% triethylamine) or switch to an alternative purification method like distillation if feasible.

Problem 3: The Reaction Stalls and Doesn't Go to Completion

Question: "My reaction starts well but seems to stall at ~80-90% conversion, even after extending the reaction time or adding more catalyst. Why?"

Answer: A stalled reaction is often a sign that the system has reached equilibrium.[3]

  • Causality: As the concentration of the product (2-bromophenol) and the THP-derived byproduct increases, the rate of the reverse reaction (re-protection) becomes significant, leading to a standstill. This is particularly noticeable in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) when used without a scavenger.

  • The Solution - Acetal Exchange: The most robust solution is to perform an acetal exchange by using an alcohol as the solvent or co-solvent (e.g., methanol or ethanol).[3] The alcohol is present in a large excess and irreversibly traps the oxocarbenium ion to form a stable methoxy or ethoxy THP derivative, decisively driving the reaction to completion.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the standard, go-to conditions for deprotecting 2-(2-bromophenoxy)tetrahydro-2H-pyran?

    • For a reliable and clean reaction, we recommend using a catalytic amount of PPTS (0.1-0.2 equivalents) in absolute ethanol at room temperature. Monitor by TLC, and if the reaction is slow, warm gently to 40°C. This method is mild, high-yielding, and the work-up is straightforward.

  • Q2: How do I choose the right acidic catalyst?

    • The choice depends on the stability of other functional groups in your molecule. For robust molecules, a catalytic amount of TsOH or a dilute solution of HCl in methanol is fast and efficient. For substrates with other acid-sensitive groups, the milder PPTS or acetic acid systems are superior choices.[5]

  • Q3: Are there any non-acidic methods for this deprotection?

    • While acidic hydrolysis is standard, some neutral methods exist for THP ether cleavage, such as using lithium chloride in a DMSO/water mixture at elevated temperatures.[8] However, these conditions are often harsher (requiring heat) and are typically less efficient for phenolic THP ethers compared to the standard acid-catalyzed routes.

  • Q4: How should I properly work up and purify the reaction mixture?

    • Quench: Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate or ether).

    • Neutralize: Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) to remove all traces of the acid catalyst. This is a critical step to prevent degradation during concentration and purification.[7]

    • Wash: Follow with a water and then a brine wash to remove any remaining inorganic salts.

    • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify: If chromatography is necessary, use a neutral or triethylamine-deactivated silica gel.

Section 4: Recommended Protocols

The following are validated, step-by-step protocols for the deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Experimental_Workflow start_end start_end process process decision decision output output A Start: Dissolve Substrate in Solvent B Add Acid Catalyst A->B C Stir at Specified Temperature B->C D Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->C No F Work-up: Quench, Neutralize, Wash, Dry E->F Yes G Purification (e.g., Column Chromatography) F->G H Characterize Pure Product G->H

Caption: General experimental workflow for THP deprotection.

Protocol A: Mild Acetal Exchange using PPTS in Ethanol

This is the preferred method for substrates requiring mild conditions.

  • Reaction Setup: To a solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in absolute ethanol (0.1 M concentration), add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Reaction: Stir the mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is fully consumed. If the reaction is slow, warm the mixture to 40°C.

  • Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 2-bromophenol is often of high purity but can be further purified by column chromatography on deactivated silica gel if necessary.

Protocol B: Aqueous Acidic Hydrolysis using Acetic Acid

This method is effective and uses readily available reagents.

  • Reaction Setup: Dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water (e.g., 3 mL THF, 1 mL Acetic Acid, 1 mL Water per mmol of substrate).

  • Reaction: Stir the solution at room temperature (20-25°C) for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once complete, carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize the acetic acid. Extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Isolation: Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Feng, J., et al. (2005). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2005(8), 514-515. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wu, Y., et al. (2006). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Tetrahedron Letters, 47(47), 8255-8258. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(25), 5941-5949. [Link]

  • Kumar, P., et al. (2015). Tetrahydropyranyl (THP): a versatile protecting group in organic synthesis. RSC Advances, 5(126), 104066-104096. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Reddit discussion on THP protection of phenolic groups. (2014). [Link]

  • Herbert, R., et al. (1998). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 39(25), 4463-4464. [Link]

  • Chemessentia. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The substrate , while seemingly straightforward, presents a unique combination of steric hindrance and electronic properties that can make achieving high yields and purity challenging.

This resource moves beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction. We will delve into the "why" behind experimental choices, ensuring you are equipped to make informed decisions at the bench.

Understanding the Substrate: Key Challenges

The structure of 2-(2-bromophenoxy)tetrahydro-2H-pyran introduces several considerations for a successful Suzuki coupling:

  • Steric Hindrance: The ortho-position of the bromine atom, coupled with the bulky tetrahydro-2H-pyran (THP) group, can impede the oxidative addition step and the subsequent reductive elimination in the catalytic cycle.[1][2][3]

  • Electronic Effects: The oxygen atom of the phenoxy group is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition.[4]

  • THP Group Stability: The tetrahydropyranyl (THP) protecting group is an acetal, making it sensitive to acidic conditions.[5][6][7] While Suzuki couplings are typically run under basic conditions, the choice of base and potential for in situ generation of acidic species must be carefully considered.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue and often points to problems with the catalytic cycle's initiation or turnover. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the ligand is critical for overcoming the steric and electronic challenges of this substrate.

  • For Sterically Hindered Substrates: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[8] You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate reductive elimination.[1][8][9][10]

    Ligand TypeExamplesRationale
    Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosHighly effective for sterically demanding couplings.[11]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and steric bulk, enhancing catalyst stability and activity.[1]
    Sterically Demanding Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Known to be effective for coupling unreactive aryl chlorides and bromides.[12]
  • Catalyst Precursor: While Pd(PPh₃)₄ can be used, it's often more effective to generate the active catalyst in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand.[12][13] This allows for greater flexibility in ligand choice.

2. Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[11][14]

  • Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel should be purged with the inert gas, and the reaction should be maintained under a positive pressure of inert gas throughout.

3. Choice of Base and Solvent System: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12][15][16]

  • Base Strength: A base that is too weak may not facilitate transmetalation effectively. Conversely, a base that is too strong could lead to side reactions. For this substrate, moderately strong inorganic bases are often a good starting point.

  • Solvent Compatibility: The solvent must be compatible with the chosen base and capable of dissolving the reactants. A mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[17][18]

    Recommended BaseRecommended Solvent(s)Comments
    K₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThese combinations are widely successful for a range of Suzuki couplings.[18][19][20] K₃PO₄ is often effective for hindered couplings.[4]
    t-BuOK1,4-DioxaneA stronger, non-aqueous option that can be effective for challenging substrates.[1]

Troubleshooting Flowchart for Low Conversion

G cluster_solutions Solutions start Low/No Conversion catalyst Is the catalyst/ligand appropriate for a sterically hindered substrate? start->catalyst degassing Was the reaction mixture properly degassed? catalyst->degassing No success Reaction Optimized catalyst->success Yes sol_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). catalyst->sol_catalyst base_solvent Is the base/solvent combination suitable? degassing->base_solvent No degassing->success Yes sol_degassing Degas solvents and run under inert atmosphere. degassing->sol_degassing temp Is the reaction temperature high enough? base_solvent->temp No base_solvent->success Yes sol_base_solvent Try K3PO4 in Dioxane/H2O or t-BuOK in Dioxane. base_solvent->sol_base_solvent temp->start Yes, but still no conversion. Re-evaluate all parameters. temp->success No sol_temp Increase temperature (e.g., to 80-110 °C). temp->sol_temp

Caption: Troubleshooting flowchart for low conversion.

Q2: I am observing significant formation of byproducts, such as homocoupled boronic acid and dehalogenated starting material. What's going wrong?

A2: The formation of these byproducts points to specific undesired reaction pathways competing with your desired cross-coupling.

1. Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

  • Cause: The primary cause is often the presence of oxygen, which can promote this side reaction.[11][14] It can also be exacerbated by using a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[14]

  • Solution:

    • Rigorous Degassing: As mentioned above, meticulous exclusion of oxygen is paramount.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, though in situ generation from Pd(II) is generally preferred for its versatility.[21]

2. Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.

  • Cause: This can occur through a competing catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[14] The source of the hydride can be impurities in the reagents or solvents, or in some cases, the solvent or base itself.

  • Solution:

    • Use High-Purity Reagents and Solvents: Ensure all your materials are of high quality and dry.

    • Avoid Certain Solvents/Bases: Alcohols and amines can sometimes act as hydride sources. If dehalogenation is a persistent issue, consider switching to aprotic solvents like dioxane or toluene.

3. Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on your coupling partner.

  • Cause: This side reaction is often promoted by strong bases in aqueous or protic media, particularly with electron-rich or heteroaromatic boronic acids.[11]

  • Solution:

    • Use a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to K₂CO₃ or K₃PO₄.

    • Anhydrous Conditions: Running the reaction under anhydrous conditions with a base like K₃PO₄ (finely powdered) or t-BuOK can suppress protodeboronation.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding boronic acids.[22]

Q3: The reaction works, but the yield is inconsistent. How can I improve reproducibility?

A3: Inconsistent yields often stem from subtle variations in reaction setup and reagent quality.

  • Base Quality: The physical state of solid bases like K₂CO₃ and K₃PO₄ can have a significant impact. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[11]

  • Stirring Rate: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Precise Reagent Stoichiometry: Carefully measure all reagents, especially the palladium catalyst and ligand. The ratio of ligand to palladium can also be critical; a 1:1 to 2:1 ratio is common for monodentate ligands, while a 1:1 ratio is used for bidentate ligands.[2]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can affect their reactivity. It is sometimes beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q: Is the THP group stable under typical Suzuki coupling conditions? A: Generally, yes. The THP group is an acetal and is stable to the basic conditions used in most Suzuki couplings.[5][7] However, you should avoid any acidic workup procedures. A standard aqueous workup followed by extraction is usually sufficient. If acidic conditions are required for other reasons, the THP group will likely be cleaved.[6][23][24]

Q: What is the optimal reaction temperature? A: For sterically hindered substrates like 2-(2-bromophenoxy)tetrahydro-2H-pyran, elevated temperatures are often necessary to achieve a reasonable reaction rate. A starting point of 80-100 °C is recommended.[15] Some particularly challenging couplings may require temperatures up to 110 °C (refluxing toluene or dioxane).

Q: How can I monitor the reaction progress? A: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). When taking an aliquot for analysis, ensure it is properly quenched (e.g., with water and an organic solvent) and filtered to remove solids before injection.

Q: What is the typical catalyst loading? A: For optimization, a catalyst loading of 1-5 mol % of the palladium precursor is a good starting point. For highly efficient catalyst systems, this can often be reduced to <1 mol % on a larger scale.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with a generic arylboronic acid. It is intended to be adapted based on your specific boronic acid and the troubleshooting advice above.

Reagents and Equipment:

  • 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol %)

  • XPhos (0.04 equiv, 4 mol %)

  • K₃PO₄ (2.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Ar or N₂)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenoxy)tetrahydro-2H-pyran, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • ScienceDirect. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009-04-24). Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Rose-Hulman Institute of Technology. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (2001-06-28). Available from: [Link]

  • NIH National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025-05-20). Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). Available from: [Link]

  • YouTube. synthesis & cleavage of THP ethers. (2019-12-27). Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • NIH National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017-03-08). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. (2015-08-05). Available from: [Link]

  • NIH National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026-01-16). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. (2020-08-17). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Available from: [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). Available from: [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

Sources

Optimization

avoiding premature cleavage of the THP ether in 2-(2-bromophenoxy)tetrahydro-2H-pyran

Technical Support Center: 2-(2-bromophenoxy)tetrahydro-2H-pyran A Guide to Preventing Premature THP Ether Cleavage Welcome to the technical support center for 2-(2-bromophenoxy)tetrahydro-2H-pyran. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-bromophenoxy)tetrahydro-2H-pyran

A Guide to Preventing Premature THP Ether Cleavage

Welcome to the technical support center for 2-(2-bromophenoxy)tetrahydro-2H-pyran. As a Senior Application Scientist, I understand that unexpected results can be a significant hurdle in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of the tetrahydropyranyl (THP) ether protecting group in this specific molecule. Our goal is to help you anticipate and prevent premature cleavage, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature and stability of THP ethers.

Q1: What is a THP ether, and why is it used as a protecting group?

A THP ether is a type of acetal formed by reacting an alcohol or phenol with 3,4-dihydro-2H-pyran (DHP).[1][2] It is a widely used protecting group for hydroxyl functionalities due to several key advantages:

  • Ease of Formation: It can be introduced under mild acidic conditions.[1][3]

  • Stability: It is robust and stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[4][5]

  • Low Cost: The reagent used for its introduction, DHP, is inexpensive and readily available.[5]

Q2: What is the fundamental mechanism of THP ether cleavage?

THP ethers are acetals, and their cleavage is catalyzed by acid.[6][7] The mechanism involves two primary steps:

  • Protonation: A protic or Lewis acid protonates the ether oxygen within the tetrahydropyran ring.[3][6]

  • Formation of a Stabilized Carbocation: The protonated ether cleaves to form the original alcohol/phenol and a resonance-stabilized oxocarbenium ion intermediate.[1][3] This intermediate is then quenched by a nucleophile (often the solvent, like water or an alcohol) to regenerate the acid catalyst.[1]

Q3: How does the 2-bromophenoxy group influence the stability of the THP ether?

The electronic properties of the phenoxy group can influence the stability of the THP ether. The 2-bromophenoxy group is electron-withdrawing, which can have a modest impact on the reactivity of the adjacent ether linkage. However, the primary determinant of stability remains the susceptibility of the acetal to acidic conditions. The key takeaway is that while electronic effects are present, the dominant factor in preventing premature cleavage is the rigorous exclusion of acidic species.

Troubleshooting Guide: Preventing Unwanted Cleavage

This section provides solutions to specific experimental problems involving the premature cleavage of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Q4: My THP ether is cleaving during my reaction, which does not intentionally use acid. What are the likely sources of acid contamination?

Even in nominally non-acidic reactions, trace amounts of acid can be sufficient to catalyze the cleavage of the sensitive THP ether. Potential hidden sources of acid include:

  • Reagents: Some reagents may contain acidic impurities from their manufacturing process or degradation over time. For example, chloroform can slowly decompose to form HCl.

  • Solvents: Dichloromethane, if not stored properly over a stabilizer, can generate trace amounts of HCl.

  • Starting Materials: Your other reactants might contain residual acid from a previous synthetic step.

  • Atmosphere: Acidic gases from the laboratory environment can dissolve into the reaction mixture.

Solution:

  • Use Freshly Purified or High-Purity Reagents: Ensure all reagents and solvents are of high purity and, if necessary, purify them before use. For instance, pass solvents through a plug of basic alumina.

  • Incorporate an Acid Scavenger: Add a non-nucleophilic, sterically hindered base to the reaction mixture to neutralize any trace acidity. Proton sponge or diisopropylethylamine (DIPEA) are excellent choices.

  • Perform Reactions Under an Inert Atmosphere: Conducting your experiment under nitrogen or argon can prevent the introduction of atmospheric acidic contaminants.

Q5: I am observing significant cleavage of the THP ether during silica gel column chromatography. How can I purify my compound without causing deprotection?

Silica gel is inherently acidic and is a very common cause of THP ether cleavage during purification.[8] The stationary phase provides a large, acidic surface area that can readily catalyze the hydrolysis of the acetal.

Solution:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-polar amine, such as triethylamine (typically 1-2% in the eluent), and then with the eluent alone. This deactivates the acidic sites on the silica surface.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.

  • Alternative Purification Methods: If possible, avoid chromatography altogether. Techniques like recrystallization or distillation (if the compound is thermally stable) can be effective alternatives.

Q6: I need to perform a reaction that is catalyzed by a Lewis acid. How can I do this without cleaving the THP ether?

Many Lewis acids are strong enough to catalyze the cleavage of THP ethers. The key is to select a Lewis acid that is sufficiently mild or to use reaction conditions that disfavor the deprotection pathway.

Solution:

  • Choose a Milder Lewis Acid: Opt for milder Lewis acids that are less likely to interact with the THP ether. For example, zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) might be viable alternatives to stronger Lewis acids like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).

  • Low-Temperature Conditions: Perform the reaction at the lowest possible temperature. The activation energy for THP ether cleavage is often higher than that of the desired reaction, so cooling the reaction can significantly suppress the undesired side reaction.

  • Stoichiometric vs. Catalytic Amounts: Use the Lewis acid in strictly catalytic amounts if possible. An excess of the Lewis acid will increase the likelihood of deprotection.

  • Consider Alternative Protecting Groups: If the reaction conditions are inherently harsh, it may be necessary to switch to a more robust protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[10]

Q7: My THP-protected compound appears to be degrading upon storage. What are the optimal storage conditions?

2-(2-bromophenoxy)tetrahydro-2H-pyran can degrade if not stored correctly, especially if exposed to acidic vapors in a chemical storage cabinet or to moisture, which can facilitate hydrolysis.

Solution:

  • Store in a Tightly Sealed Container: Use a vial with a secure cap to minimize exposure to the atmosphere.

  • Use a Desiccator: Store the compound in a desiccator to protect it from moisture.

  • Refrigerate or Freeze: For long-term storage, keeping the compound at a low temperature (e.g., in a refrigerator or freezer) will slow down any potential degradation pathways.

  • Store Away from Acids: Ensure the compound is not stored in the same cabinet as volatile acids like HCl or acetic acid.

Visualizing the Problem: Mechanism and Workflow

To better understand and troubleshoot the cleavage of the THP ether, the following diagrams illustrate the chemical mechanism and a decision-making workflow.

THP_Cleavage_Mechanism Figure 1. Acid-Catalyzed Cleavage of THP Ether cluster_cleavage THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ H_plus H+ Alcohol R-OH Protonated_Ether->Alcohol Cleavage Protonated_Ether->Alcohol Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated_Ether->Oxocarbenium Quenched_Cation Nu-THP Oxocarbenium->Quenched_Cation + Nu-H Nucleophile Nu-H H_plus_regenerated H+ Quenched_Cation->H_plus_regenerated - H+

Caption: Mechanism of acid-catalyzed THP ether cleavage.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for THP Cleavage start Premature THP Cleavage Observed q_when When is cleavage occurring? start->q_when during_reaction During Reaction q_when->during_reaction Reaction during_workup During Workup/ Purification q_when->during_workup Workup during_storage During Storage q_when->during_storage Storage sol_reaction 1. Add Acid Scavenger (e.g., Proton Sponge). 2. Use Purified/Anhydrous Solvents. 3. Run at Lower Temperature. during_reaction->sol_reaction q_workup Specific Step? during_workup->q_workup sol_storage 1. Store in tightly sealed vial. 2. Use desiccator. 3. Refrigerate/Freeze. 4. Store away from acids. during_storage->sol_storage aqueous_workup Aqueous Wash q_workup->aqueous_workup chromatography Chromatography q_workup->chromatography sol_aqueous Use buffered wash (e.g., sat. NaHCO₃). Ensure pH > 7. aqueous_workup->sol_aqueous sol_chromatography 1. Neutralize Silica (e.g., with Et₃N). 2. Use Neutral Alumina. 3. Consider Recrystallization/Distillation. chromatography->sol_chromatography

Caption: Decision tree for troubleshooting THP ether cleavage.

Data Summary: THP Ether Compatibility

The following table summarizes the general compatibility of the THP ether protecting group with common classes of reagents and conditions.

Reagent/Condition ClassCompatibilityKey Considerations
Strong Bases ExcellentStable to hydroxides, alkoxides, and non-nucleophilic bases (e.g., NaH, LDA).[4][5]
Organometallics ExcellentStable to Grignard reagents, organolithiums, and cuprates, especially at low temperatures.[5]
Nucleophiles GoodGenerally stable, but strong nucleophiles in the presence of trace acid can be problematic.
Reducing Agents ExcellentStable to common hydride reagents like LiAlH₄ and NaBH₄.[4]
Oxidizing Agents ExcellentStable to many common oxidants (e.g., PCC, PDC, Swern, Dess-Martin).
Protic Acids PoorHighly susceptible to cleavage by both strong and weak protic acids (e.g., HCl, H₂SO₄, TsOH, TFA, acetic acid).[1][2]
Lewis Acids Poor to ModerateCleavage is common with strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂). Milder Lewis acids may be tolerated at low temperatures.[4]
Catalytic Hydrogenation Generally GoodTypically stable, but cleavage can occur if the Pd/C catalyst is acidic.[11]

Experimental Protocol: Neutralization of Silica Gel for Chromatography

This protocol provides a step-by-step method for deactivating acidic sites on silica gel to prevent THP ether cleavage during column chromatography.

Materials:

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the Neutralizing Solution: In a fume hood, prepare your chosen eluent. Add triethylamine to the eluent to a final concentration of 1% v/v. For example, to 500 mL of eluent, add 5 mL of triethylamine. Mix thoroughly.

  • Prepare the Slurry: In a beaker, add the required amount of dry silica gel. Slowly add the triethylamine-containing eluent while gently swirling to create a uniform slurry. Ensure there are no dry clumps of silica.

  • Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, allowing the excess solvent to drain.

  • Wash the Column: Before loading your sample, wash the packed column with at least two column volumes of the regular eluent (without triethylamine). This removes the excess amine while leaving the silica surface deactivated.

  • Load and Elute: Dissolve your crude 2-(2-bromophenoxy)tetrahydro-2H-pyran in a minimal amount of eluent and load it onto the column. Proceed with the elution using the regular eluent.

  • Monitor Fractions: Collect fractions and monitor by TLC as usual. Combine the fractions containing the pure product.

By implementing these strategies, you can significantly improve the stability of 2-(2-bromophenoxy)tetrahydro-2H-pyran throughout your synthetic sequence, leading to higher yields and more reliable results.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
  • Wikipedia. Tetrahydropyran. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Royal Society of Chemistry. A short review on the protection of the hydroxyl group.

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry.
  • Khan Academy. (2019). THP group for protecting alcohols. YouTube. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry – A European Journal.
  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]

  • van Boeckel, C. A. A., et al. (1983).
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Grignard Reagent Formation with 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of the Grignard reagent from 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of the Grignard reagent from 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific organometallic transformation. The formation of this aryl Grignard reagent, while a powerful tool for creating carbon-carbon bonds, is sensitive to several experimental variables that can impede success.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Grignard formation from 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Q1: My Grignard reaction won't initiate. What are the common causes and how do I fix it?

A1: Failure to initiate is the most common hurdle in Grignard synthesis.[3] The primary culprits are an inactive magnesium surface and the presence of proton sources, especially water.[3][4][5]

Core Causality:

  • Magnesium Passivation: Magnesium turnings are universally coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the organic halide from accessing the underlying reactive metal.[3][6]

  • Trace Moisture: Grignard reagents are potent bases and will react rapidly with even trace amounts of water from glassware, solvents, or the atmosphere.[7][8][9] This quenching reaction is often faster than the desired Grignard formation.[10]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and solve initiation failures.

G start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_mg Assess Magnesium Quality & Activation check_anhydrous->check_mg Conditions are Dry flame_dry Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_anhydrous->flame_dry Moisture Suspected check_reagents Check Reagent Purity check_mg->check_reagents Mg is Fresh & Shiny activate_mg Action: Activate Mg using methods in Table 1 (e.g., Iodine, DIBAL-H, 1,2-dibromoethane). check_mg->activate_mg Mg is Dull/Old initiation_methods Apply Initiation Techniques check_reagents->initiation_methods Reagents are Pure purify_reagent Action: Pass aryl bromide through activated alumina to remove trace water/acidic impurities. check_reagents->purify_reagent Impurity Suspected success Reaction Initiates Successfully initiation_methods->success flame_dry->check_anhydrous activate_mg->check_mg purify_reagent->check_reagents

Caption: Troubleshooting workflow for Grignard initiation failure.

Detailed Protocols for Initiation:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be oven-dried (>120 °C for several hours) or flame-dried under a high vacuum and cooled under a positive pressure of an inert gas like argon or nitrogen.[10][11]

    • Use freshly distilled, anhydrous grade solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[4][8] THF is often preferred for aryl bromides due to its higher boiling point and better stabilization of the Grignard reagent.[11][12]

  • Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface.[6] Several methods can be employed, summarized below.

    Activation Method Description Advantages Considerations Reference(s)
    Iodine Add a single crystal of iodine to the magnesium turnings in THF. The purple/brown color will fade as the iodine reacts with the surface.Simple, effective, and provides a visual indication of activation.Introduces a small amount of MgI₂.[6]
    1,2-Dibromoethane (DBE) Add a small amount (a few drops) of DBE to the magnesium suspension. The reaction produces ethylene gas, which can be observed as bubbling.Highly effective; the reaction is self-cleaning and the gaseous byproduct is easily removed.Introduces MgBr₂ into the reaction mixture.[5][6][13]
    Mechanical Grinding/Stirring Crush the magnesium turnings with a glass rod (in the flask, under inert gas) or dry-stir the turnings vigorously under an inert atmosphere for several hours.Chemical-free method that exposes fresh metal surfaces.Can be cumbersome on a small scale; requires a good setup.[13][14]
    Chemical Activators (e.g., DIBAL-H) Use of a small quantity of a reducing agent like diisobutylaluminum hydride (DIBAH) to clean the magnesium surface.Very reliable, especially for large-scale reactions, and allows for initiation at lower temperatures.Requires handling of an additional pyrophoric reagent.[15]
Q2: My reaction initiated, but the yield is low. What are the likely causes?

A2: Low yields are typically due to side reactions that consume either the starting material or the newly formed Grignard reagent. The primary side reaction to consider is Wurtz-type coupling.

Core Causality:

  • Wurtz Coupling: The Grignard reagent (R-MgX) is a strong nucleophile and can react with the starting aryl bromide (R-X) to form a biaryl dimer (R-R).[4][16] This is particularly prevalent at high local concentrations of the aryl bromide or at elevated temperatures.[3]

  • Reagent Quenching: As mentioned, any residual moisture or other acidic impurities in the starting material or solvent will destroy the Grignard reagent as it forms.[4][7]

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material.

Mitigation Strategies:

  • Control the Addition Rate: Add the solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran in anhydrous THF dropwise to the activated magnesium suspension. A slow, controlled addition keeps the concentration of the aryl bromide low, minimizing the rate of the bimolecular Wurtz coupling.[4]

  • Maintain Optimal Temperature: The formation of Grignard reagents is exothermic.[1] While gentle heating may be needed for initiation, maintain a gentle reflux or room temperature once the reaction is sustained. Excessive heat can favor the Wurtz side reaction.[3]

  • Ensure High-Purity Reagents: Purify the 2-(2-bromophenoxy)tetrahydro-2H-pyran before use, for example, by passing it through a short plug of activated, neutral alumina to remove trace acidic impurities.[4] Use fresh, high-quality magnesium turnings.[4]

G cluster_0 Desired Grignard Formation cluster_1 Wurtz Coupling Side Reaction ArBr Ar-Br (2-(2-bromophenoxy)THP) ArMgBr Ar-Mg-Br (Grignard Reagent) ArBr->ArMgBr + Mg(0) / THF Mg Mg(0) ArMgBr2 Ar-Mg-Br ArAr Ar-Ar (Biphenyl Byproduct) ArMgBr2->ArAr Undesired Pathway ArBr2 Ar-Br ArBr2->ArAr Undesired Pathway

Caption: Desired Grignard formation vs. Wurtz side reaction.

Q3: The reaction mixture turned dark brown or black. Is this normal?

A3: A color change to grayish or light brown is typical for the formation of an aryl Grignard reagent, indicating a heterogeneous reaction on the magnesium surface. However, a very dark brown or black color can be a sign of decomposition or significant side reactions, often caused by impurities or overheating.[3][10] Finely divided metal particles resulting from side reactions can also contribute to a dark appearance.[10] If this occurs, it is advisable to check the concentration of the active Grignard reagent by titration before proceeding with its intended use.

Frequently Asked Questions (FAQs)

Q1: Why is an ether solvent like THF or Diethyl Ether mandatory?

A1: Ethereal solvents are critical for two reasons. First, they are aprotic and do not have acidic protons that would react with and destroy the Grignard reagent.[9] Second, the lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the Grignard reagent.[12][17] This stabilization is essential for both its formation and subsequent reactivity.[12]

Q2: Should I use Argon or Nitrogen as the inert gas?

A2: While both are commonly used, Argon is technically superior. At the high temperatures that can be generated on the magnesium surface during activation, magnesium can react with nitrogen gas (N₂) to form magnesium nitride (Mg₃N₂).[18] This forms a dark coating on the metal and reduces the yield. Therefore, for sensitive or difficult Grignard reactions, Argon is the preferred inert gas.

Q3: How do I know the concentration of the Grignard reagent I've prepared?

A3: The yield of Grignard formation is never perfectly quantitative. Therefore, it is essential to determine the molar concentration of your prepared reagent before using it in a subsequent reaction to ensure accurate stoichiometry.[10] This is done by titration. A common method is titration against a solution of iodine (I₂).

Protocol: Titration of the Grignard Reagent

  • Preparation: In a flame-dried flask under an inert atmosphere, prepare a standard solution of iodine (e.g., ~0.1 M) in anhydrous THF. Accurately weigh the iodine and record the mass.

  • Setup: Cool the deep brown iodine solution to 0 °C.

  • Titration: Slowly add the prepared Grignard reagent solution from your reaction flask to the iodine solution via a syringe, with vigorous stirring. The Grignard reagent reacts with iodine in a 1:1 stoichiometric ratio (RMgX + I₂ → RI + MgXI).

  • Endpoint: The endpoint is the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow solution.[4]

  • Calculation: Record the volume of Grignard reagent added. The molarity can be calculated using the moles of iodine and the volume of Grignard reagent required to reach the endpoint. It is recommended to perform the titration in duplicate or triplicate for accuracy.[10]

Q4: Can I store my prepared Grignard reagent?

A4: Grignard reagents can be stored for short periods (days to weeks) under a strictly inert atmosphere (Argon) in a sealed, dry flask. However, their concentration can decrease over time due to reactions with trace atmospheric components or thermal decomposition.[19] It is always best practice to use the reagent immediately after preparation or to re-titrate it if it has been stored for more than a day.[20]

References

  • Benchchem. (n.d.). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Organosynthetic & Organometallic Chemistry. (2010). activation of Magnesium for grignard reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Reddit. (2017). Grignard decomposition.
  • Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the...
  • Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Reddit. (2022). Which method is the best to conduct the Grignard reaction?
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Benchchem. (n.d.). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?
  • Benchchem. (n.d.). Navigating the Challenges of 4-Bromocyclohexanone Grignard Reactions: A Technical Support Guide.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

Sources

Optimization

Technical Support Center: Analytical Methods for Impurities in 2-(2-bromophenoxy)tetrahydro-2H-pyran

Welcome to the technical support guide for the analysis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity detection, identification, and quantification. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your analytical work. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Understanding the Analyte and Its Potential Impurities

2-(2-bromophenoxy)tetrahydro-2H-pyran is typically synthesized by the reaction of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). The impurities found in a sample can therefore originate from several sources: the starting materials, by-products of the synthesis, or degradation of the final compound.[3][4]

Potential Impurity Class Specific Examples Likely Origin
Starting Materials 2-bromophenol, 3,4-dihydro-2H-pyran (DHP)Incomplete reaction
Reagents/Catalysts Acid catalysts (e.g., p-toluenesulfonic acid), residual solventsSynthesis and work-up process
By-products Dimerized DHP, other positional isomersSide reactions during synthesis
Degradation Products Hydrolysis product (2-bromophenol and 2-hydroxytetrahydropyran)Exposure to acid, base, or high temperatures
Troubleshooting & FAQs
Question 1: My initial HPLC screening of a new batch shows several small, unexpected peaks. How do I begin to investigate them?

This is a common and critical observation in batch release and stability testing. The presence of new or higher-than-normal impurity peaks requires a systematic investigation to ensure product quality. According to regulatory guidelines, such as those from the International Council on Harmonisation (ICH), impurities above certain thresholds must be reported, identified, and/or qualified.[5][6]

Probable Causes:

  • Process-Related Impurities: A slight variation in the synthesis process (temperature, reaction time, raw material quality) can lead to new by-products.

  • Degradation: The sample may have been exposed to stressful conditions (light, heat, humidity, acid/base) leading to degradation.[7]

  • Contamination: Contamination from glassware, solvents, or the container closure system is also a possibility.

Troubleshooting & Investigation Workflow:

  • Verify System Suitability: First, ensure your analytical system is performing correctly. Check the retention time, peak shape, and response of your standard. If system suitability fails, troubleshoot the instrument before analyzing the sample further.

  • Forced Degradation Study: To determine if the unknown peaks are degradants, perform a forced degradation study.[8] Exposing a pure sample of 2-(2-bromophenoxy)tetrahydro-2H-pyran to various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic stress) can help generate potential degradation products. If the peaks in your batch match the retention times of peaks generated during the stress study, they are likely degradants.

  • Mass Spectrometry (LC-MS) Analysis: The most effective next step is to use a mass spectrometer as the detector. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing a molecular formula and identifying the impurity, especially when compared against the masses of known potential impurities (see table above).

  • Regulatory Threshold Assessment: Quantify the impurity peaks relative to the main compound. Compare these levels to the ICH Q3A/Q3B thresholds to determine the required course of action (i.e., reporting, identification, or toxicological qualification).[5][9]

Workflow for Impurity Identification

G start Unexpected Peak in HPLC check_system Verify System Suitability start->check_system forced_degradation Perform Forced Degradation Study check_system->forced_degradation System OK lcms LC-MS Analysis for m/z forced_degradation->lcms quantify Quantify Impurity Level lcms->quantify compare_ich Compare with ICH Thresholds quantify->compare_ich report Report Impurity compare_ich->report > Reporting Threshold isolate Isolate Impurity (Prep-HPLC) compare_ich->isolate > Identification Threshold elucidate Structure Elucidation (NMR) isolate->elucidate end Identified & Qualified elucidate->end

Caption: A systematic workflow for the investigation of unknown impurities.

Question 2: I am developing a reverse-phase HPLC method, but my main peak is tailing and I'm not getting good separation from a closely eluting impurity. What should I do?

Peak tailing and poor resolution are common challenges in HPLC method development. The key is to systematically adjust chromatographic parameters that influence selectivity and peak shape.[10]

Probable Causes for Peak Tailing:

  • Secondary Interactions: The analyte may be interacting with residual silanols on the silica-based column packing.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

  • Inappropriate Mobile Phase pH: If the analyte has ionizable groups, a mobile phase pH close to its pKa can cause peak tailing.

Probable Causes for Poor Resolution:

  • Insufficient Column Efficiency: The column may be old or not have enough theoretical plates.

  • Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for separating the two compounds.

Step-by-Step Method Optimization Protocol:

  • Address Peak Tailing First:

    • Reduce Sample Load: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column.

    • Modify Mobile Phase pH: 2-(2-bromophenoxy)tetrahydro-2H-pyran does not have strongly ionizable groups, so this is less likely to be the primary issue. However, some impurities might. Try adjusting the pH of the aqueous portion of your mobile phase (e.g., using a buffer at pH 3.0 and another at pH 7.0) to see if selectivity or peak shape changes.

    • Change Column Type: If tailing persists, switch to a column with high-purity silica and robust end-capping to minimize silanol interactions.

  • Improve Resolution:

    • Optimize Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order and separation of closely related compounds.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your target peaks. A slower change in mobile phase composition gives more time for the compounds to separate.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, change the column stationary phase. If you are using a C18 column, a Phenyl-Hexyl or a Cyano (CN) column could provide a different separation mechanism and improve resolution.[10]

Starting HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood general-purpose column for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA good starting point to screen for impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility.
Detection (UV) 220 nm and 275 nmWavelengths to detect both the pyran ring and the bromophenyl moiety.
Question 3: How can I detect and quantify volatile impurities like residual solvents from the synthesis?

Volatile and semi-volatile impurities, such as solvents used during synthesis (e.g., dichloromethane, triethylamine) or low molecular weight starting materials, are not well-suited for HPLC analysis.[3] Gas Chromatography (GC) is the preferred technique for this purpose.[11] Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the industry standard.

Why Headspace GC? Headspace sampling involves heating the sample in a sealed vial and then injecting only the vapor phase (the "headspace") into the GC. This technique is ideal because:

  • It prevents non-volatile components of the sample matrix from contaminating the GC system.

  • It provides excellent sensitivity for volatile analytes.

Step-by-Step Protocol for Headspace GC-FID Analysis:

  • Sample Preparation: Accurately weigh about 100 mg of your 2-(2-bromophenoxy)tetrahydro-2H-pyran sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that will dissolve your sample but not interfere with the analysis.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Standard Preparation: Prepare a standard stock solution containing all expected residual solvents at a known concentration in the same diluent (e.g., DMSO). Prepare a series of calibration standards by spiking the diluent with the stock solution.

  • Instrument Setup: Program the headspace autosampler and GC with appropriate parameters.

Typical Headspace GC Parameters

ParameterRecommended SettingRationale
GC Column DB-1 (or equivalent), 30m x 0.53mm, 5.0µmA non-polar column suitable for general-purpose solvent analysis.[12]
Carrier Gas Nitrogen or HeliumInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/minSeparates solvents based on their boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of analytes.
Detector FID at 280 °CFID is sensitive to nearly all organic compounds.
Headspace Vial Temp. 80 °CBalances volatility of analytes with sample stability.
Headspace Loop Temp. 90 °CPrevents condensation of analytes.
Vial Equilibration Time 15 minutesAllows the volatiles to partition into the headspace.

Confirmation with GC-MS: If an unknown volatile impurity is detected, GC-MS should be used for identification. The mass spectrum of the unknown peak can be compared to spectral libraries (like NIST) for a tentative identification.[13][14]

Question 4: I have isolated an unknown impurity using preparative HPLC. How do I definitively determine its chemical structure?

Once an impurity is isolated in sufficient quantity and purity (typically >1 mg), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[15]

The Role of NMR in Structure Elucidation: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing you to piece together its structure like a puzzle.[16]

Recommended NMR Experiments:

  • ¹H NMR (Proton NMR): This is the first experiment to run. It tells you:

    • The number of different types of protons in the molecule.

    • The electronic environment of each proton (chemical shift).

    • The number of neighboring protons (splitting pattern).

    • The relative number of protons of each type (integration).

  • ¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., are on adjacent carbons). It helps to connect the individual spin systems identified in the ¹H NMR.[16]

  • 2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It's a definitive way to assign carbons based on their known proton assignments.[16]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments. It shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule and identifying quaternary carbons (carbons with no attached protons).[16]

  • High-Resolution Mass Spectrometry (HRMS): While not an NMR technique, obtaining an accurate mass measurement of the isolated impurity is critical. HRMS provides a highly accurate molecular formula, which serves as a vital cross-check for the structure proposed by NMR.

Logical Relationship of Analytical Techniques

G cluster_separation Separation & Detection cluster_identification Identification HPLC HPLC (Non-volatile impurities) MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS LC-MS Coupling NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR Requires Isolation (Prep-HPLC) GC GC (Volatile impurities) GC->MS GC-MS Coupling MS->NMR Provides Molecular Formula (HRMS)

Caption: Interplay of key analytical techniques for impurity analysis.

References
  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). ResearchGate. [Link]

  • 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal. [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... ResearchGate. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. (2023). ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. (2023). Pharmacia. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). ResearchGate. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). PMC - NIH. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Technology Networks. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012). PubMed. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. (2024). PubMed. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran. PubChem. [Link]

  • ibx oxidations for the synthesis of substituted 2h-pyrans. HETEROCYCLES. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2024). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

comparing 2-(2-bromophenoxy)tetrahydro-2H-pyran with other brominated aryl ethers

An In-Depth Comparative Guide to 2-(2-bromophenoxy)tetrahydro-2H-pyran and its Alternatives in Modern Organic Synthesis Authored by: A Senior Application Scientist In the landscape of pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-(2-bromophenoxy)tetrahydro-2H-pyran and its Alternatives in Modern Organic Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and materials science, brominated aryl ethers serve as indispensable building blocks. Their utility primarily stems from their capacity to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The selection of an appropriate brominated aryl ether is a critical decision in synthetic design, directly impacting reaction efficiency, functional group compatibility, and the overall synthetic strategy.

This guide provides an in-depth comparison of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a versatile reagent, with other classes of brominated aryl ethers. We will delve into the nuances of their synthesis, reactivity, and stability, supported by experimental protocols and comparative data to inform your selection process.

The Subject in Focus: 2-(2-bromophenoxy)tetrahydro-2H-pyran

2-(2-bromophenoxy)tetrahydro-2H-pyran is a bifunctional molecule of significant interest. It combines the reactivity of an aryl bromide at the ortho position with a phenol protected by a tetrahydropyranyl (THP) group. This structure allows for selective functionalization at the C-Br bond while the phenolic oxygen is masked, only to be revealed later under specific, mild conditions.

Synthesis and Physicochemical Properties

The synthesis of this compound is straightforward, typically involving the acid-catalyzed protection of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). The THP group is valued for its ease of installation and general stability towards a variety of non-acidic reagents.[1]

PropertyValueSource
CAS Number 57999-46-9[2]
Molecular Formula C₁₁H₁₃BrO₂PubChem
Molecular Weight 257.12 g/mol [3]
Appearance Data not available[2]
Core Utility: The THP Protecting Group

The tetrahydropyranyl (THP) moiety is a classic and reliable protecting group for alcohols and phenols.[4] Its key advantage lies in its stability profile: it is robust under strongly basic conditions, and towards organometallics, hydrides, and various alkylating and acylating reagents.[4] This stability is crucial for subsequent reactions, such as Grignard reagent formation or cross-coupling reactions that often employ strong bases.

However, the introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the parent molecule is already chiral.[4] The primary lability of the THP ether is to acid.[5][6] Deprotection is typically achieved through acidic hydrolysis.[4][5]

G cluster_protection Protection Workflow cluster_reaction Synthetic Application cluster_deprotection Deprotection 2-Bromophenol 2-Bromophenol Protection Protection 2-Bromophenol->Protection DHP, H+ cat. 2-(2-bromophenoxy)tetrahydro-2H-pyran 2-(2-bromophenoxy)tetrahydro-2H-pyran Protection->2-(2-bromophenoxy)tetrahydro-2H-pyran Formation of THP Ether Cross-Coupling Cross-Coupling 2-(2-bromophenoxy)tetrahydro-2H-pyran->Cross-Coupling e.g., Suzuki, Buchwald-Hartwig Coupled Product Coupled Product Cross-Coupling->Coupled Product Deprotection_Step Deprotection_Step Coupled Product->Deprotection_Step Mild Acid or LiCl/H2O/DMSO Final Product (Phenol) Final Product (Phenol) Deprotection_Step->Final Product (Phenol)

Caption: General workflow for using 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Comparative Analysis with Alternative Brominated Aryl Ethers

The choice of a brominated aryl ether depends heavily on the planned synthetic route, particularly the conditions required for subsequent steps and for the final deprotection.

Isomeric Comparison: The Para-Substituted Analogue

Alternative: 2-(4-bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)

This isomer serves as the most direct comparison. The key difference is the position of the bromine atom, which has significant implications for reactivity.

  • Reactivity in Cross-Coupling: The ortho-position of the bromine in our primary compound introduces steric hindrance around the reaction center. This can slow down the rate-determining oxidative addition step in many palladium-catalyzed couplings.[7] In contrast, the para-isomer, 2-(4-bromophenoxy)tetrahydro-2H-pyran, is less sterically encumbered, which can lead to higher reaction rates and yields under identical conditions.

  • Synthesis and Deprotection: The synthesis and deprotection protocols for the THP ether are identical for both isomers.

  • Application: The para-isomer is also a valuable building block, often used to synthesize lithiated intermediates.

Verdict: For sterically demanding cross-coupling partners or when reaction kinetics are a concern, the para-isomer may be a superior choice. The ortho-isomer is preferred when the specific substitution pattern is required for the final target molecule.

Protecting Group Comparison: Simple Alkyl Ethers

Alternative: 2-Bromoanisole (2-methoxybromobenzene)

Simple alkyl ethers, like methyl ethers (anisoles), offer high stability but present significant challenges in deprotection.

  • Stability and Reactivity: The C(aryl)-OCH₃ bond is exceptionally robust.[8] While this provides excellent stability, it makes these compounds poor choices if the phenol needs to be unmasked. Recent advances have enabled the use of aryl ethers in cross-coupling reactions via C-O bond activation, often requiring specialized nickel catalysts.[8][9][10] This is a fundamentally different approach from using the C-Br bond as the reactive handle.

  • Deprotection: Cleavage of the methyl ether requires harsh, non-selective reagents like boron tribromide (BBr₃) or strong acids (HBr, HI), which are incompatible with many functional groups.[11] This contrasts sharply with the mild, often orthogonal, deprotection of THP ethers.

Verdict: Anisole-type ethers are suitable when the ether linkage is a permanent feature of the target molecule. For strategies requiring a temporary protecting group, the harsh deprotection conditions make them far less versatile than THP ethers.

Protecting Group Comparison: Benzyl and Silyl Ethers

Alternatives: 1-Bromo-2-(benzyloxy)benzene and (2-bromophenoxy)(tert-butyl)dimethylsilane

Benzyl (Bn) and silyl (e.g., TBS, TBDMS) ethers are common alternatives to THP for protecting phenols.[12][13]

FeatureTHP EtherBenzyl EtherSilyl Ether (TBS)
Stability Base-stable, organometallic-stable, acid-labile.[5]Generally robust, stable to base and mild acid.Base-stable, organometallic-stable, labile to acid and fluoride.[13]
Deprotection Mild acid (e.g., PPTS, AcOH); LiCl/H₂O.[5][14]Catalytic hydrogenolysis (H₂, Pd/C).[12]Fluoride source (TBAF); strong acid.[13]
Orthogonality Cleaved under conditions that leave many other groups intact.Deprotection is incompatible with reducible groups (alkenes, alkynes, nitro groups).[12]Deprotection is highly specific with fluoride, offering excellent orthogonality.
Steric Hindrance ModerateModerateHigh (can influence nearby reaction sites)

Verdict:

  • Benzyl ethers are an excellent choice for molecules that lack reducible functional groups, offering a very mild deprotection method.

  • Silyl ethers provide a highly orthogonal deprotection strategy using fluoride ions, which is a major advantage in complex syntheses. Their stability to a wide range of reagents is comparable to THP ethers.

  • THP ethers remain a cost-effective and reliable option, particularly when mild acidic deprotection is tolerable and fluoride or hydrogenation conditions are to be avoided.

G cluster_choice Protecting Group Selection Logic start Is the final product a phenol? is_phenol Is the phenol temporary (a protecting group)? start->is_phenol permanent_ether Use stable ether (e.g., Anisole) is_phenol->permanent_ether No downstream_chem Downstream Chemistry? is_phenol->downstream_chem Yes acid_ok Mild Acid Tolerable? downstream_chem->acid_ok Basic/Nucleophilic Conditions h2_ok Hydrogenolysis Tolerable? (No reducible groups) downstream_chem->h2_ok fluoride_ok Fluoride Deprotection Ideal? downstream_chem->fluoride_ok use_thp Use THP Ether acid_ok->use_thp Yes acid_ok->h2_ok No use_benzyl Use Benzyl Ether h2_ok->use_benzyl Yes h2_ok->fluoride_ok No use_silyl Use Silyl Ether fluoride_ok->use_silyl Yes

Caption: Decision logic for selecting an appropriate brominated aryl ether.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

This procedure is based on standard methods for THP ether formation.

  • To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 3,4-dihydro-2H-pyran (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the coupling of an aryl bromide.

  • To a reaction vessel, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Deprotection of the THP Ether

This mild procedure uses lithium chloride, avoiding strong acids.[1][14]

  • In a round-bottom flask, combine the THP-protected compound (1.0 eq), lithium chloride (LiCl, 5.0 eq), and water (10.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).[14]

  • Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere for approximately 6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude phenol, which can be purified by column chromatography if necessary.[1]

Conclusion and Recommendations

2-(2-bromophenoxy)tetrahydro-2H-pyran is a highly valuable and versatile reagent. Its primary strengths lie in the reliable and well-understood behavior of the THP protecting group, which is stable to a wide range of synthetic conditions commonly employed in cross-coupling chemistry.

Choose 2-(2-bromophenoxy)tetrahydro-2H-pyran when:

  • Your synthetic route involves basic or nucleophilic reagents.

  • You require a protecting group that can be removed under mild acidic conditions.

  • You want to avoid hydrogenation or fluoride-based deprotection methods.

Consider alternatives when:

  • Steric hindrance at the ortho-position is a concern (use the para-isomer).

  • The ether linkage is a permanent part of the target (use an anisole derivative).

  • Your molecule is sensitive to acid but stable to reduction (consider a benzyl ether).

  • A highly orthogonal, non-acidic deprotection is required for a complex molecule (a silyl ether is likely superior).

By carefully considering the stability and reactivity profiles outlined in this guide, researchers can make an informed decision, optimizing their synthetic strategy for maximum efficiency and yield.

References

  • Reddy, D. S., et al. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Request PDF. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Beier, R., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications. Available at: [Link]

  • Szostak, M. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. Organic Chemistry Frontiers. Available at: [Link]

  • Jamshidi, M., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances. Available at: [Link]

  • Reddy, D. S., et al. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Chatani, N., & Tobisu, M. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]

  • Chatani, N., & Tobisu, M. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Available at: [Link]

  • PrepChem.com. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Available at: [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]

  • Nature Portfolio. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Available at: [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides. Available at: [Link]

  • American Chemical Society. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Available at: [Link]

  • ResearchGate. One-pot synthesis of alkyl aryl ethers from aryl bromides. Available at: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • YouTube. Using Ethers as Protecting Groups. Available at: [Link]

  • ResearchGate. Etherification of aryl bromides with 2 equivalents of alcohols. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • University Website. Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available at: [Link]

  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]

  • National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Available at: [Link]

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Comparative

Spectroscopic Validation of 2-(2-bromophenoxy)tetrahydro-2H-pyran: A Comparative Guide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a molecule of interest in synthetic chemistry. This document provides a comprehensive comparison with analogous structures, supported by experimental data and established spectroscopic principles, to offer a self-validating framework for its structural elucidation.

The Imperative of Multi-faceted Spectroscopic Analysis

Comparative Spectral Analysis: Highlighting Key Structural Features

To validate the structure of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a comparative analysis with structurally similar compounds is invaluable. We will compare its expected spectral data with the experimental data of 2-phenoxytetrahydropyran (the unsubstituted analog) and 2-(4-bromophenoxy)tetrahydro-2H-pyran (a constitutional isomer). This approach allows us to pinpoint the specific spectral signatures arising from the presence and position of the bromine atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.

Expected ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)Anomeric Proton (H-2') (ppm)Tetrahydropyran Protons (ppm)
2-phenoxytetrahydropyran~6.9-7.3 (m, 5H)~5.4 (t, 1H)~1.5-2.0 (m, 6H), ~3.6 & ~3.9 (m, 2H)
2-(2-bromophenoxy)tetrahydro-2H-pyran (Predicted) ~6.9-7.6 (m, 4H) ~5.5 (t, 1H) ~1.6-2.1 (m, 6H), ~3.7 & ~4.0 (m, 2H)
2-(4-bromophenoxy)tetrahydro-2H-pyran[1]~6.9 (d, 2H), ~7.4 (d, 2H)~5.4 (t, 1H)~1.5-2.0 (m, 6H), ~3.6 & ~3.9 (m, 2H)

Causality Behind the Chemical Shifts:

  • Aromatic Region: The substitution pattern on the benzene ring dictates the appearance of the aromatic protons. For the unsubstituted 2-phenoxytetrahydropyran, a complex multiplet for the five protons is expected. In the case of the 4-bromo isomer, the symmetry results in two distinct doublets. For our target molecule, 2-(2-bromophenoxy)tetrahydro-2H-pyran, the ortho-substitution will lead to a more complex multiplet for the four aromatic protons compared to the para-isomer, a key distinguishing feature. The electronegative bromine atom is expected to deshield the adjacent protons, shifting them downfield.

  • Anomeric Proton (H-2'): The proton at the C-2' position of the tetrahydropyran (THP) ring, being attached to two oxygen atoms, is significantly deshielded and appears as a characteristic triplet around 5.5 ppm.

  • Tetrahydropyran (THP) Ring Protons: The remaining protons of the THP ring appear as a series of multiplets in the aliphatic region. The two protons on the carbon adjacent to the ring oxygen (C-6') are diastereotopic and will appear as distinct multiplets further downfield (~3.7 and ~4.0 ppm) due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data Comparison

CompoundAromatic Carbons (ppm)Anomeric Carbon (C-2') (ppm)Tetrahydropyran Carbons (ppm)
2-phenoxytetrahydropyran~116-129 (4 signals), ~157 (C-O)~101~19, 25, 31, 62
2-(2-bromophenoxy)tetrahydro-2H-pyran (Predicted) ~114 (C-Br), ~118-133 (4 signals), ~154 (C-O) ~102 ~20, 25, 31, 63
2-(4-bromophenoxy)tetrahydro-2H-pyran[1]~116 (C-Br), ~118 (2C), ~132 (2C), ~156 (C-O)~101~19, 25, 31, 62

Expert Insights into ¹³C Chemical Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon directly attached to the bromine atom (C-Br) in the ortho position of our target molecule is expected to have a chemical shift around 114 ppm. This is a key differentiator from the 4-bromo isomer where the C-Br appears at a similar position, but the overall symmetry of the aromatic signals will be different. The carbon attached to the ether oxygen (C-O) will be the most downfield in the aromatic region.

  • Anomeric Carbon (C-2'): Similar to the anomeric proton, the anomeric carbon is significantly deshielded and appears at a characteristic chemical shift of around 102 ppm.

  • Tetrahydropyran (THP) Ring Carbons: The carbon atoms of the THP ring will have chemical shifts in the aliphatic region, with the carbon adjacent to the ring oxygen (C-6') being the most downfield of this group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹) for 2-(2-bromophenoxy)tetrahydro-2H-pyran
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450
C-O (ether stretch)1250-1050 (asymmetric and symmetric)
C-Br680-515

Interpreting the IR Spectrum:

The IR spectrum provides a "molecular fingerprint." For 2-(2-bromophenoxy)tetrahydro-2H-pyran, the presence of both aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively, would be a primary confirmation. The characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, along with the strong C-O ether stretching bands, would further support the proposed structure. The presence of a C-Br stretch in the lower wavenumber region would be the final piece of IR evidence.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For 2-(2-bromophenoxy)tetrahydro-2H-pyran, the molecular formula is C₁₁H₁₃BrO₂.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The expected m/z values would be 256 and 258.

  • Key Fragmentation Pathways:

    • A characteristic fragmentation of tetrahydropyranyl ethers is the loss of the entire tetrahydropyran group, leading to a prominent peak corresponding to the bromophenoxy radical cation.

    • Another common fragmentation is the cleavage of the C-O bond, resulting in a tetrahydropyranyl cation (m/z 85), which is often the base peak.

    • Loss of a bromine atom from the molecular ion is also a possible fragmentation pathway.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on the integrity of the experimental procedure. The following are detailed, step-by-step methodologies for acquiring the data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR Protocol

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption bands.

ATR-FTIR Experimental Workflow

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process Data (Background Subtraction) acquire_sample->process analyze Analyze Spectrum process->analyze G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation nmr NMR (¹H & ¹³C) nmr_analysis Proton & Carbon Environments Connectivity nmr->nmr_analysis ir IR ir_analysis Functional Group Identification ir->ir_analysis ms MS ms_analysis Molecular Weight Fragmentation Pattern ms->ms_analysis structure_validation Structural Validation of 2-(2-bromophenoxy)tetrahydro-2H-pyran nmr_analysis->structure_validation ir_analysis->structure_validation ms_analysis->structure_validation

Sources

Validation

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Bromophenoxytetrahydropyran

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. The bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. The bromophenoxytetrahydropyran isomers, versatile reagents in carbon-carbon and carbon-heteroatom bond formation, present a classic case of how isomeric substitution can dictate reactivity. This guide provides an in-depth comparison of the ortho, meta, and para isomers, supported by established chemical principles and extrapolated experimental context, to empower informed decision-making in your synthetic endeavors.

Introduction: The Subtle Dance of Sterics and Electronics

The reactivity of a substituted aromatic ring is primarily governed by a delicate interplay of electronic and steric effects. In the case of bromophenoxytetrahydropyran, we have two key substituents influencing the reactivity of the aryl bromide bond: the bromine atom itself and the tetrahydropyranyloxy (OTHP) group.

  • Bromine: A halogen, bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect, thus deactivating it towards electrophilic aromatic substitution. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, a characteristic that directs incoming electrophiles to the ortho and para positions. In the context of cross-coupling reactions, the C-Br bond is the reactive site.

  • Tetrahydropyranyloxy (OTHP) Group: This bulky ether group is a strong electron-donating group through resonance, due to the lone pairs on the oxygen atom. This electron-donating nature activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[1][2] Conversely, in nucleophilic aromatic substitution, this electron-donating character would deactivate the ring. For palladium-catalyzed cross-coupling reactions, the electronic influence of the OTHP group can modulate the electron density at the carbon bearing the bromine, which can, in turn, affect the rate of oxidative addition to the palladium catalyst.

The relative positioning of these two groups in the ortho, meta, and para isomers leads to distinct chemical behaviors, particularly in widely utilized transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3][4] The reactivity of the bromophenoxytetrahydropyran isomers in these reactions is a critical consideration for synthesis design.

Predicted Reactivity Order

Based on fundamental principles of electronic and steric effects, the predicted order of reactivity for the isomers in typical palladium-catalyzed cross-coupling reactions is:

Para > Meta > Ortho

This prediction is rooted in the following analysis:

  • Para-isomer: The para isomer is anticipated to be the most reactive. The electron-donating OTHP group is positioned to exert its resonance effect, enriching the electron density of the aromatic ring without sterically hindering the bromine atom. This electronic activation can facilitate the oxidative addition step in the catalytic cycle. The lack of steric congestion around the reaction site allows for facile approach of the bulky palladium catalyst.[5][6]

  • Meta-isomer: The meta isomer's reactivity is expected to be intermediate. The electron-donating resonance effect of the OTHP group is not directly transmitted to the carbon bearing the bromine atom.[2] However, the inductive electron-donating effect still plays a role. Importantly, the steric hindrance around the bromine is minimal, similar to the para isomer.

  • Ortho-isomer: The ortho isomer is predicted to be the least reactive. The primary reason for this is significant steric hindrance. The bulky tetrahydropyran (THP) group is in close proximity to the bromine atom, impeding the approach of the palladium catalyst's ligands to the C-Br bond for oxidative addition.[5][7] This steric clash can dramatically slow down or even inhibit the reaction.

Data-Driven Comparison (Extrapolated)

Table 1: Predicted Performance in a Generic Suzuki-Miyaura Coupling Reaction

IsomerPredicted Relative Reaction RatePredicted YieldKey Influencing Factors
Para FastHighElectronically activated, sterically unhindered.
Meta ModerateModerate to HighLess electronic activation at the C-Br bond, but sterically accessible.
Ortho SlowLow to ModerateSignificant steric hindrance from the adjacent bulky OTHP group.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the bromophenoxytetrahydropyran isomers and a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bromophenoxytetrahydropyran Isomers

The synthesis of these isomers is typically achieved by the acid-catalyzed reaction of the corresponding bromophenol with 3,4-dihydro-2H-pyran (DHP).

Synthesis_of_Isomers Bromophenol o-, m-, or p-Bromophenol Reaction Etherification Bromophenol->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Acid Acid Catalyst (e.g., PTSA) Acid->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product o-, m-, or p-Bromophenoxytetrahydropyran Reaction->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In a reaction vessel, combine the bromophenoxytetrahydropyran isomer (1.0 eq.), the arylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: A Deeper Dive

The differences in reactivity can be rationalized by examining the key steps of the palladium-catalyzed cross-coupling cycle.

dot

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 PdII_Ar Ar-Pd(II)-Ar'Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) complex.

  • Electronic Effects: The electron-donating OTHP group in the para position increases the electron density on the carbon atom of the C-Br bond, which can facilitate the oxidative addition process. This effect is less pronounced in the meta isomer. *[9][10] Steric Effects: For the ortho isomer, the bulky THP group physically obstructs the palladium catalyst from accessing the C-Br bond. This steric hindrance raises the activation energy for oxidative addition, thereby slowing the reaction rate significantly.

The choice between ortho, meta, and para isomers of bromophenoxytetrahydropyran has significant implications for the efficiency of synthetic routes.

  • For rapid and high-yielding cross-coupling reactions, the para-bromophenoxytetrahydropyran is the superior choice due to its favorable electronic properties and minimal steric hindrance.

  • Meta-bromophenoxytetrahydropyran serves as a reliable alternative when the para-substitution pattern is not required, offering moderate reactivity.

  • Ortho-bromophenoxytetrahydropyran should be used with the expectation of lower reactivity. Optimization of reaction conditions, such as employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures, may be necessary to achieve acceptable yields.

By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal isomer for their target molecule, thereby streamlining the drug development process and enhancing overall synthetic efficiency.

References

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. An Explanation of Substituent Effects. [Link]

  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. [Link]

  • Pharmacy 180. Electronic Effects - Mechanisms of Organic Reactions. [Link]

  • Quora. What is the order of ortho, para and meta products for steric hinderance?. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

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Comparative

A Comparative Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a foundational element of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a foundational element of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1] This guide provides an in-depth, objective comparison of the efficiency of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of 2-(2-bromophenoxy)tetrahydro-2H-pyran with an arylboronic acid. The insights herein are grounded in experimental data to empower informed catalyst selection for this sterically hindered coupling, a common challenge in the synthesis of complex molecules.

The 2-(phenoxy)tetrahydro-2H-pyran motif is a prevalent protecting group for phenols, and its direct functionalization via cross-coupling offers a streamlined synthetic route to valuable biphenyl intermediates. However, the steric hindrance imposed by the bulky tetrahydropyran (THP) group ortho to the bromine atom can significantly impede the catalytic cycle, making the choice of an appropriate palladium catalyst paramount for achieving high yields and reaction efficiency.

This guide will dissect the performance of three widely used palladium catalysts—Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))—in the context of this challenging transformation.

The Catalytic Landscape: Understanding the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is profoundly influenced by the nature of the palladium catalyst, its ligands, the base, and the solvent system.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)-X (L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Biaryl R¹-Pd(II)-R² (L)₂ Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R²

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

To provide a tangible comparison, we will reference an optimization study for a Suzuki-Miyaura coupling of an ortho-substituted aryl bromide with a phenylboronic acid pinacol ester, a close structural analog to the target reaction.[3] This study evaluated the performance of Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf), offering valuable insights into their relative efficiencies.

Palladium(II) Acetate (Pd(OAc)₂) with an External Ligand

Causality Behind the Choice: Palladium(II) acetate is a common and relatively inexpensive palladium source. It is a pre-catalyst that is reduced in situ to the active Pd(0) species. For sterically hindered substrates, the addition of a bulky, electron-rich phosphine ligand is crucial.[4] These ligands promote oxidative addition and reductive elimination, two key steps in the catalytic cycle.[5]

Experimental Protocol:

A general procedure for a Suzuki-Miyaura coupling using Pd(OAc)₂ with a phosphine ligand is as follows:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Add the desired phosphine ligand (e.g., SPhos, XPhos) in a 1:1 or 2:1 ligand-to-palladium ratio.

  • Add Palladium(II) acetate (1-5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Causality Behind the Choice: Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) complex that is widely used in a variety of cross-coupling reactions. The triphenylphosphine ligands are moderately bulky and electron-rich, making this catalyst effective for a range of substrates. However, for highly sterically hindered couplings, the lability of the PPh₃ ligands and the moderate steric bulk may be less effective compared to more specialized ligand systems.

Experimental Protocol:

The experimental setup for using Pd(PPh₃)₄ is similar to that of Pd(OAc)₂, with the key difference being that an external ligand is not required.

  • In a flame-dried flask under an inert atmosphere, combine 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add Pd(PPh₃)₄ (1-5 mol%).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress.

  • Follow the workup and purification procedure as described for the Pd(OAc)₂ catalyzed reaction.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

Causality Behind the Choice: PdCl₂(dppf) is a popular pre-catalyst that features a bidentate phosphine ligand, dppf. The dppf ligand has a large bite angle and provides a good balance of steric bulk and electronic properties, which often leads to high catalytic activity and stability.[6] This catalyst is particularly effective for challenging couplings, including those involving sterically hindered substrates.

Experimental Protocol:

The procedure for using PdCl₂(dppf) is straightforward and similar to the other catalysts.

  • To a flame-dried flask under an inert atmosphere, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add PdCl₂(dppf) (1-5 mol%).

  • Add a degassed solvent (e.g., dioxane, DMF, or THF).

  • Heat the reaction mixture (typically 80-100 °C) and monitor for completion.

  • Perform the standard aqueous workup and chromatographic purification as previously described.

Performance Comparison

The following table summarizes the expected performance of each catalyst system based on literature precedents for similar sterically hindered Suzuki-Miyaura couplings.[3][6]

Catalyst SystemLigandTypical Loading (mol%)Reaction ConditionsExpected YieldKey AdvantagesPotential Limitations
Pd(OAc)₂ Bulky Phosphine (e.g., SPhos)1 - 3Toluene or Dioxane, 80-110 °CHigh to ExcellentHigh activity, broad substrate scope.Requires external ligand, cost of ligand.
Pd(PPh₃)₄ Triphenylphosphine (internal)2 - 5Toluene/Ethanol/Water, 80-100 °CModerate to HighReadily available, no external ligand needed.Less effective for highly hindered substrates.
PdCl₂(dppf) dppf (internal)1 - 3Dioxane or DMF, 80-100 °CHigh to ExcellentHigh stability and activity for challenging couplings.Can be more expensive than Pd(PPh₃)₄.

Experimental Workflow

The general workflow for performing and analyzing the Suzuki-Miyaura coupling is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Base, Catalyst, and Solvent Setup->Reagents Heating Heat and Stir Reagents->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered 2-(2-bromophenoxy)tetrahydro-2H-pyran, the choice of catalyst is critical for achieving optimal results.

  • For high yields and broad applicability , a catalyst system comprising Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or a pre-catalyst like PdCl₂(dppf) is highly recommended. These systems are designed to overcome the steric challenges and promote efficient catalytic turnover.

  • For a more cost-effective and readily available option , Pd(PPh₃)₄ can be a viable choice, although it may require longer reaction times or result in lower yields compared to the more specialized catalyst systems.

Ultimately, the ideal catalyst will depend on the specific arylboronic acid coupling partner, the desired scale of the reaction, and cost considerations. It is always advisable to perform small-scale screening experiments to determine the optimal conditions for a specific transformation.

References

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 18262-18305.
  • BALTUS, C. B. (2011).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chen, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). A new, versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. Journal of the American Chemical Society, 124(45), 13406-13414.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Murray, P. R., & Sandford, G. (2022). A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid. BenchChem.
  • Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Zand, N. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of Greenwich.
  • Zhang, Y., & Wu, J. (2014). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Organic & Biomolecular Chemistry, 12(43), 8756-8760.
  • Joshi, C., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Ji, G., et al. (2015). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(1), 1-5.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Validation

cost-benefit analysis of using 2-(2-bromophenoxy)tetrahydro-2H-pyran in synthesis

An In-Depth Guide to the Strategic Use of 2-(2-bromophenoxy)tetrahydro-2H-pyran in Synthesis A Cost-Benefit Analysis for the Modern Synthetic Chemist In the intricate world of multi-step organic synthesis, the choice of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Use of 2-(2-bromophenoxy)tetrahydro-2H-pyran in Synthesis

A Cost-Benefit Analysis for the Modern Synthetic Chemist

In the intricate world of multi-step organic synthesis, the choice of each building block is a critical decision, balancing reactivity, stability, cost, and efficiency. 2-(2-bromophenoxy)tetrahydro-2H-pyran is a bifunctional reagent that presents a compelling case study in this strategic calculus. It serves a dual role: the tetrahydropyranyl (THP) group acts as a robust, yet cleavable, protecting group for the phenol, while the ortho-bromine atom provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

This guide offers a comprehensive cost-benefit analysis of employing this pre-functionalized building block. We will dissect its utility by comparing its direct application against alternative, multi-step synthetic strategies. This analysis is designed for researchers, scientists, and drug development professionals who must weigh the trade-offs between purchasing a specialized reagent and pursuing a more traditional, stepwise approach.

Part I: The Tetrahydropyranyl (THP) Ether as a Phenolic Shield

The primary function of the tetrahydropyranyl (THP) group is to mask the acidic proton of a phenol or alcohol, rendering it inert to a wide array of non-acidic reagents.[1] This acetal-type protecting group has been a mainstay in organic synthesis for decades, valued for its ease of installation and predictable reactivity.[2]

Mechanism of Protection and Deprotection

The protection of a phenol with 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process. The acid protonates the alkene of DHP, generating a resonance-stabilized carbocation.[3] The nucleophilic phenol then attacks this carbocation, and subsequent deprotonation yields the THP ether.

Deprotection is essentially the reverse process, relying on acidic hydrolysis to cleave the acetal.[1][2] A variety of acidic conditions can be employed, ranging from mineral acids to milder options like pyridinium p-toluenesulfonate (PPTS) or simply aqueous acetic acid, allowing for a degree of tunable lability.[4][5]

Benefits of THP Protection:

  • Broad Stability: THP ethers are exceptionally stable under strongly basic conditions, making them compatible with organometallic reagents (e.g., Grignard, organolithiums), metal hydrides, and various acylating and alkylating agents.[1]

  • Cost-Effective: The protecting group precursor, DHP, is an inexpensive and readily available commodity chemical.

  • Reliability: The methods for both protection and deprotection are well-established and reliable.

Drawbacks of THP Protection:

  • New Stereocenter: The reaction of DHP with the phenol creates a new chiral center at the anomeric carbon of the THP ring. For a chiral starting material, this results in a mixture of diastereomers, which can complicate purification and spectral analysis.[1]

  • Acid Lability: While its acid-lability is key to its removal, it also precludes its use in synthetic routes that require subsequent acidic steps.[5][6]

Comparative Analysis of Phenolic Protecting Groups

The decision to use a THP ether should be made in the context of other available protecting groups. Each has a unique profile of stability, cost, and cleavage conditions.

Protecting GroupCommon ReagentRelative CostStability ProfileDeprotection ConditionsKey Drawback
Tetrahydropyranyl (THP) Dihydropyran (DHP)LowStable to base, organometallics, hydrides. Labile to acid.[1]Mild to strong acid (e.g., AcOH, PPTS, HCl).[2][4][5]Creates diastereomers.[1]
Silyl Ethers (TBS, TIPS) TBS-Cl, TIPS-ClModerate-HighStable to base and non-acidic conditions. Labile to acid and fluoride.[7]Fluoride sources (e.g., TBAF), strong acid.[7][8]Cost; potential for silicon migration in polyols.
Benzyl (Bn) Benzyl Bromide (BnBr)ModerateVery robust. Stable to most acidic and basic conditions.[8]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8]Incompatible with reducible groups (alkenes, alkynes).
p-Methoxybenzyl (PMB) PMB-ClModerateSimilar to Bn, but with an oxidative cleavage option.[8]Oxidative cleavage (DDQ, CAN), strong acid.[8]Incompatible with other easily oxidized functionalities.
Methyl (Me) Methyl Iodide, DMSLowExtremely stable.Harsh conditions (e.g., BBr₃, TMSI).[7]Difficult to remove; not ideal for late-stage deprotection.

Part II: The Aryl Bromide as a Strategic Linchpin

The true value of 2-(2-bromophenoxy)tetrahydro-2H-pyran lies in its bifunctional nature. It is not merely a protected phenol; it is a building block primed for regiochemically precise elaboration at the ortho position. The analysis, therefore, pivots from a simple discussion of protecting groups to a broader question of synthetic strategy: is it more efficient to use this "all-in-one" reagent or to construct the desired functionality in a stepwise fashion?

Workflow Comparison: Direct Use vs. Stepwise Synthesis

We can evaluate the cost-benefit proposition by comparing two fundamental approaches to synthesizing a hypothetical ortho-substituted phenol.

  • Scenario A (Direct Use): Start with 2-(2-bromophenoxy)tetrahydro-2H-pyran.

  • Scenario B (Stepwise Synthesis): Start with a simpler precursor (phenol or 2-bromophenol) and add the necessary functional groups sequentially.

G cluster_A Scenario A: Direct Use of Building Block cluster_B Scenario B: Stepwise Synthesis A1 2-(2-bromophenoxy) tetrahydro-2H-pyran A2 Metal-Halogen Exchange or Cross-Coupling A1->A2 A3 THP Deprotection A2->A3 A4 Final Product B1 2-Bromophenol B2 Phenol Protection (THP) B1->B2 B3 Metal-Halogen Exchange or Cross-Coupling B2->B3 B4 THP Deprotection B3->B4 B5 Final Product B4->B5

Analysis of Scenarios

  • Step Economy: Scenario A is demonstrably more efficient, requiring only two principal steps (functionalization and deprotection) to reach the final product. Scenario B, which involves synthesizing the key intermediate in-situ, requires an additional protection step. This aligns with Green Chemistry principles that advocate for minimizing derivatization steps to reduce waste and reagent usage.[9] Each additional step introduces the potential for yield loss and requires extra resources for reagents, solvents, and purification.[10]

  • Cost: The primary trade-off is financial. 2-(2-bromophenoxy)tetrahydro-2H-pyran is a specialty chemical with a higher per-gram cost than its precursors, 2-bromophenol and DHP. For large-scale industrial production, the cost of raw materials may favor the stepwise approach. However, for research, discovery, and process development, the "hidden costs" of a longer synthesis—researcher time, solvent usage, and analytical resources—can often outweigh the higher initial cost of the advanced building block.

  • Regioselectivity: A significant and often overlooked benefit of Scenario A is the guaranteed regiochemistry. The starting material is unambiguously the 2-bromo isomer. An alternative stepwise route starting from a protected phenol followed by bromination could yield a mixture of ortho and para isomers, necessitating a potentially difficult chromatographic separation. By using the pre-formed block, the issue of regioselectivity is completely circumvented.

  • Reaction Versatility: The ortho-bromo handle is highly versatile.

    • Metal-Halogen Exchange: Treatment with strong bases like n-butyllithium or tert-butyllithium at low temperatures generates a potent ortho-lithiated nucleophile. This species can be quenched with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.) to forge new C-C bonds with absolute regiocontrol.[11][12][13] The THP ether acts as an effective directed metalation group (DMG).[13][14]

    • Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent, a less basic but still highly effective nucleophile for reactions with carbonyl compounds.[15][16][17]

    • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal substrate for a vast array of cross-coupling reactions, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines, alcohols) couplings, enabling the construction of complex molecular architectures.

Part III: Experimental Protocols and Methodologies

To provide a practical context for this analysis, we present validated, step-by-step protocols for the synthesis, utilization, and deprotection of the title compound.

Protocol 1: Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran

This procedure details the in-house preparation of the building block from commercially available precursors.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq). Other acid catalysts like p-toluenesulfonic acid (TsOH) can also be used.[3]

  • Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure THP ether.

G cluster_workflow Protocol 1: Synthesis Workflow A 1. Dissolve 2-Bromophenol in DCM B 2. Add PPTS Catalyst A->B C 3. Cool to 0 °C and Add DHP B->C D 4. Stir at RT, Monitor by TLC C->D E 5. Aqueous Workup (NaHCO₃) D->E F 6. Extraction and Drying E->F G 7. Purification (Chromatography) F->G

Protocol 2: Ortho-Lithiation and Electrophilic Quench

This protocol demonstrates the use of the building block to form a new C-C bond.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe. The solution may change color. Stir at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Reaction: Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the THP Ether

This procedure removes the protecting group to reveal the free phenol.

  • Setup: Dissolve the THP-protected compound (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water.[4] Alternatively, for substrates sensitive to acetic acid, dissolve in ethanol with a catalytic amount of PPTS.[2]

  • Reaction: Stir the solution at room temperature or gently heat to 40-50 °C. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The final phenolic product can be purified by chromatography if necessary.

Conclusion and Strategic Recommendations

The cost-benefit analysis of using 2-(2-bromophenoxy)tetrahydro-2H-pyran is a nuanced decision contingent on the specific goals of the synthesis.

Recommendation for Use:

The direct use of 2-(2-bromophenoxy)tetrahydro-2H-pyran is highly recommended under the following circumstances:

  • Speed and Efficiency are Paramount: In discovery chemistry, medicinal chemistry, or any setting where rapid access to a diverse library of analogs is required, the step-economy offered by this building block is a significant advantage. The time saved by avoiding a multi-step synthesis of the intermediate justifies the higher purchase price.

  • Guaranteed Regioselectivity is Critical: When the synthesis demands the unambiguous formation of an ortho-substituted product, using this pre-functionalized reagent eliminates the risk of forming isomeric byproducts and the need for their subsequent separation.

  • Small to Medium Scale Synthesis: For lab-scale reactions (milligrams to several grams), the contribution of raw material cost to the total project cost is often minor compared to labor and overhead.

Alternative Strategies May Be Preferred When:

  • Large-Scale Industrial Production: In a manufacturing environment where cost-per-kilogram is the dominant driver, a stepwise synthesis from cheaper raw materials like 2-bromophenol and DHP is likely to be more economical, provided the process is well-optimized.

  • Incompatibility with Acidic Deprotection: If the target molecule contains other acid-sensitive functional groups, the THP group is unsuitable. In such cases, an alternative protecting group strategy (e.g., Benzyl or PMB) must be employed from the outset.

Ultimately, 2-(2-bromophenoxy)tetrahydro-2H-pyran represents a powerful tool for strategic and efficient synthesis. By providing both protection and a precisely positioned reactive handle in a single molecule, it allows chemists to streamline complex synthetic sequences, saving valuable time and resources while ensuring complete control over molecular architecture.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

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  • Heravi, M. M., Haghighi, M., Derikvand, F., & Bamoharram, F. F. (2011). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst . Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 821-827. [Link]

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  • Ranu, B. C., Jana, R., & Samanta, S. (2007). A simple, efficient and green synthesis of tetrahydropyranyl ethers of alcohols and phenols catalyzed by zinc chloride under solvent-free condition . Arkivoc, 2007(11), 143-149. [Link]

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  • Lee, S., & Park, S. B. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups . ChemSusChem, 14(18), 3749-3766. [Link]

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  • Google Patents.CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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Comparative

A Senior Application Scientist’s Guide to the Scalable Synthesis of Dibenzo[b,f]oxazepines: A Comparative Analysis of Routes Utilizing 2-(2-bromophenoxy)tetrahydro-2H-pyran

A Senior Application Scientist’s Guide to the Scalable Synthesis of Dibenzo[b,f][1][2]oxazepines: A Comparative Analysis of Routes Utilizing 2-(2-bromophenoxy)tetrahydro-2H-pyran For researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to the Scalable Synthesis of Dibenzo[b,f][1][2]oxazepines: A Comparative Analysis of Routes Utilizing 2-(2-bromophenoxy)tetrahydro-2H-pyran

For researchers, scientists, and drug development professionals, the journey from a promising molecule at the bench to a viable pharmaceutical candidate is paved with challenges, not least of which is the development of a scalable and robust synthetic route. This guide provides an in-depth technical assessment of the scalability of reactions involving 2-(2-bromophenoxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of pharmacologically significant dibenzo[b,f][1][2]oxazepines.[1][3][4] We will dissect the synthetic pathways, compare them with viable alternatives, and provide the critical insights necessary for making informed decisions in a process development setting.

The Strategic Importance of 2-(2-bromophenoxy)tetrahydro-2H-pyran

The tetrahydropyranyl (THP) ether in 2-(2-bromophenoxy)tetrahydro-2H-pyran serves as a protecting group for the phenolic oxygen. This protection strategy is often employed due to the low cost of the protecting agent, 3,4-dihydropyran (DHP), and the general stability of the resulting THP ether under a range of non-acidic conditions.[2][5] The primary application of this intermediate is in the construction of the dibenzo[b,f][1][2]oxazepine core structure, a scaffold present in numerous compounds with therapeutic potential.[1][3][4]

The scalability of the synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran and its subsequent reactions is therefore a critical factor in the overall viability of a synthetic route to these important molecules.

Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran: A Scalability Perspective

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran is typically achieved through the acid-catalyzed reaction of 2-bromophenol with 3,4-dihydropyran (DHP). While seemingly straightforward, scaling up this reaction requires careful consideration of several factors.

Key Scalability Considerations:
  • Exothermicity: The reaction is highly exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure product quality. Controlled addition of the limiting reagent is a standard method to manage the exotherm.[6]

  • Catalyst Selection and Removal: A variety of acid catalysts can be used, ranging from strong mineral acids to solid-supported catalysts. For large-scale production, heterogeneous catalysts are often preferred as they can be easily removed by filtration, simplifying the work-up process.

  • Solvent Choice: The choice of solvent impacts reaction kinetics, solubility of reagents, and ease of work-up. While chlorinated solvents like dichloromethane are common at the lab scale, their use is often discouraged in large-scale manufacturing due to environmental and safety concerns. Greener solvent alternatives should be explored during process development.

  • Work-up and Purification: The work-up procedure should be as simple as possible to maximize throughput and minimize waste. Aqueous washes to remove the catalyst and any unreacted starting materials are common. Distillation is a viable purification method for the product.

Comparative Analysis of Synthetic Routes to Dibenzo[b,f][1][2]oxazepines

The utility of 2-(2-bromophenoxy)tetrahydro-2H-pyran is realized in its conversion to dibenzo[b,f][1][2]oxazepines. However, this is not the only synthetic avenue. Below, we compare the route involving our target intermediate with prominent alternatives.

Route 1: The 2-(2-bromophenoxy)tetrahydro-2H-pyran Approach

This route typically involves an intramolecular Ullmann condensation or a Buchwald-Hartwig amination of a suitable precursor derived from 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Diagram 1: Synthetic Workflow via 2-(2-bromophenoxy)tetrahydro-2H-pyran

synthetic_workflow 2-Bromophenol 2-Bromophenol 2-(2-bromophenoxy)tetrahydro-2H-pyran 2-(2-bromophenoxy)tetrahydro-2H-pyran 2-Bromophenol->2-(2-bromophenoxy)tetrahydro-2H-pyran + DHP, H+ Amine Precursor Amine Precursor 2-(2-bromophenoxy)tetrahydro-2H-pyran->Amine Precursor Functionalization Dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]oxazepine Amine Precursor->Dibenzo[b,f][1,4]oxazepine Intramolecular Coupling

Caption: A generalized workflow for the synthesis of dibenzo[b,f][1][2]oxazepines starting from 2-bromophenol.

Alternative Routes:

Several alternative strategies exist for the synthesis of the dibenzo[b,f][1][2]oxazepine core. These often involve different starting materials and coupling strategies.[1][4][7]

  • Route 2: Condensation of 2-Aminophenols with 2-Halobenzaldehydes: This is a direct approach that can be efficient for certain substituted derivatives.[1][4]

  • Route 3: Copper-Catalyzed Cyclization of 2-Nitro-1-bromobenzene with Phenolic Precursors: This method offers a different disconnection approach.[1]

  • Route 4: Palladium-Catalyzed Intramolecular C-O Bond Formation: This modern approach can offer high yields and good functional group tolerance.[8]

Data Presentation: A Comparative Overview

FeatureRoute 1 (via 2-(2-bromophenoxy)tetrahydro-2H-pyran)Alternative Routes (e.g., Routes 2, 3, 4)
Starting Materials 2-Bromophenol, DHP2-Aminophenols, 2-halobenzaldehydes, 2-nitro-1-bromobenzene
Key Transformations O-Arylation (THP protection), Intramolecular C-N couplingCondensation, Nucleophilic Aromatic Substitution, Reductive Cyclization
Scalability Pros Readily available starting materials. Well-understood THP protection chemistry.Potentially fewer steps.
Scalability Cons Additional protection/deprotection steps. Potential for exotherms in THP protection.May require more specialized starting materials. Catalyst cost and removal can be a concern.
Process Safety Exotherm control is critical. DHP is flammable.Varies with the specific route; some reagents may be highly toxic or reactive.
Cost-Effectiveness Low cost of DHP. Overall cost depends on the efficiency of the coupling step.Can be cost-effective if starting materials are inexpensive and yields are high.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran (Lab Scale)
  • To a stirred solution of 2-bromophenol (1.0 eq) in dichloromethane at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add 3,4-dihydropyran (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate in vacuo and purify by column chromatography or distillation to afford the product.

Note on Scaling: For pilot-plant scale, consider using a jacketed reactor for precise temperature control. A slow addition profile for the DHP is crucial. Replacing dichloromethane with a more environmentally benign solvent like 2-methyltetrahydrofuran should be investigated. The use of a solid-supported acid catalyst would simplify the workup by allowing for filtration instead of an aqueous wash.[6]

Protocol 2: Intramolecular Buchwald-Hartwig Amination for Dibenzo[b,f][1][2]oxazepine Synthesis
  • To a solution of the appropriate amino-functionalized 2-(2-bromophenoxy)tetrahydro-2H-pyran precursor (1.0 eq) in a suitable solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

  • Add a base (e.g., Cs2CO3, K3PO4).

  • Heat the mixture to the required temperature (typically 80-120 °C) under an inert atmosphere until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction mixture, filter to remove the base and catalyst residues.

  • Concentrate the filtrate and purify the crude product by crystallization or chromatography.

Note on Scaling: The cost of the palladium catalyst and ligand can be a significant factor at scale. Catalyst loading optimization is critical. The choice of base and solvent can also impact reaction performance and cost.

Concluding Remarks for the Process Chemist

The synthetic route to dibenzo[b,f][1][2]oxazepines via 2-(2-bromophenoxy)tetrahydro-2H-pyran offers a viable and scalable option, particularly given the low cost of the starting materials for the key intermediate. However, successful scaling hinges on careful process optimization, with a strong focus on managing the exothermicity of the THP protection step and minimizing the cost associated with the subsequent palladium-catalyzed cyclization.

Alternative routes, such as the direct condensation of 2-aminophenols with 2-halobenzaldehydes, may offer a more convergent and potentially more cost-effective approach if the required starting materials are readily available and high yields can be achieved.

Ultimately, the choice of the optimal synthetic route for large-scale production will depend on a holistic assessment of factors including process safety, raw material cost and availability, process robustness, and environmental impact. This guide provides the foundational knowledge and critical considerations to embark on that assessment with confidence.

References

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256. [Link]

  • Stopka, S. A., & Widenhoefer, R. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 788-821. [Link]

  • Buchwald, S. L., & Mauger, C. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 9(16), 3077-3080. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Australian Journal of Chemistry, 70(3), 246-257. [Link]

  • Li, B., & Buchwald, S. L. (2021). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols. Journal of the American Chemical Society, 143(31), 12184-12192. [Link]

  • Sherwood, J. R., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17119-17132. [Link]

  • Chemessentia. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • Kitamura, T., & Otsubo, T. (2004). Facile O-Arylation of Phenols and Carboxylic Acids. Organic Letters, 6(16), 2693-2696. [Link]

  • García-Gascón, J. L., et al. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. Molecules, 29(13), 3045. [Link]

  • Reddy, T. J., et al. (2007). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Organic Letters, 9(19), 3781-3783. [Link]

  • Jain, M., et al. (2015). Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • Kwiecień, H., & Szymańska, E. (2017). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Chemistry, 21(15), 1400-1427. [Link]

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  • Zaware, N., & Ohlmeyer, M. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. ChemInform, 46(13). [Link]

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Validation

A Senior Application Scientist's Guide to the Deprotection of 2-(2-bromophenoxy)tetrahydro-2H-pyran

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widely employed shield for hydroxyl functionalities due to its robustness under various non-acidic conditions. However, the efficient and clean removal of the THP group from a sensitive substrate like 2-(2-bromophenoxy)tetrahydro-2H-pyran is a critical step that can significantly impact the overall yield and purity of the final product. This guide provides an in-depth comparison of three distinct and field-proven methods for the deprotection of this specific aryl THP ether, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Challenge: Deprotecting an Electron-Deficient Aryl THP Ether

The substrate in focus, 2-(2-bromophenoxy)tetrahydro-2H-pyran, presents a unique challenge. The presence of the electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the ether linkage, potentially requiring carefully optimized conditions to achieve clean cleavage without unwanted side reactions on the aryl ring. This guide will compare a mild Brønsted acid-catalyzed method, a heterogeneous acid-catalyzed approach for simplified workup, and a Lewis acid-mediated strategy that offers a different reactivity profile.

Method 1: Mild Acid Catalysis with Pyridinium p-Toluenesulfonate (PPTS)

Principle: This is a classic and widely used method for THP deprotection that relies on a mild acidic catalyst to effect alcoholysis. PPTS, the salt of pyridine and p-toluenesulfonic acid, provides a controlled source of protons in an organic medium, minimizing the risk of side reactions often associated with stronger acids. The use of an alcohol as the solvent, typically methanol or ethanol, serves as a nucleophile to trap the intermediate oxocarbenium ion, driving the reaction to completion.

Mechanism of Deprotection: The reaction proceeds via a standard acid-catalyzed acetal hydrolysis mechanism.[1]

PPTS_Deprotection_Mechanism Substrate 2-(2-bromophenoxy)tetrahydro-2H-pyran ProtonatedEther Protonated Ether Substrate->ProtonatedEther + H⁺ (from PPTS) Oxocarbenium Oxocarbenium Ion + 2-Bromophenol ProtonatedEther->Oxocarbenium - 2-Bromophenol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + CH₃OH FinalProduct 2-Bromophenol Hemiacetal->FinalProduct - CH₃OCH(CH₂)₄OH

Caption: Mechanism of PPTS-catalyzed THP deprotection.

Experimental Protocol:

  • Dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in ethanol (0.1 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the reaction mixture at 55 °C and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-bromophenol.

Method 2: Heterogeneous Acid Catalysis with Amberlyst-15

Principle: To simplify purification and catalyst removal, a heterogeneous acid catalyst such as Amberlyst-15 is an excellent alternative.[2] Amberlyst-15 is a strongly acidic, macroreticular, sulfonic acid-based ion-exchange resin that is insoluble in common organic solvents.[3] This allows for easy removal of the catalyst by simple filtration, streamlining the work-up process and making it highly amenable to scale-up and automated synthesis.[4]

Mechanism of Deprotection: The mechanism is analogous to the homogeneous acid-catalyzed pathway, with the sulfonic acid groups on the resin surface providing the necessary protons to initiate the hydrolysis of the acetal.[4]

Amberlyst15_Workflow Start Dissolve Substrate in Methanol AddCatalyst Add Amberlyst-15 Resin Start->AddCatalyst React Stir at Room Temperature AddCatalyst->React Filter Filter to Remove Resin React->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Pure 2-Bromophenol Evaporate->Product

Caption: Workflow for Amberlyst-15 catalyzed deprotection.

Experimental Protocol:

  • To a solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in methanol (0.2 M), add Amberlyst-15 resin (20% w/w of the substrate).

  • Stir the suspension at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 2-bromophenol.

Method 3: Lewis Acid-Mediated Deprotection with Magnesium Bromide (MgBr₂)

Principle: Lewis acids offer a different mechanistic pathway for acetal cleavage, often proceeding under non-protic conditions. Magnesium bromide is a mild Lewis acid that can effectively catalyze the deprotection of THP ethers.[5] This method can be particularly useful when other acid-sensitive functional groups are present in the molecule, as it may offer a higher degree of chemoselectivity.[6] The reaction is typically carried out in a non-polar aprotic solvent like diethyl ether or dichloromethane.

Mechanism of Deprotection: The Lewis acidic magnesium center coordinates to the oxygen atom of the THP ring, activating the C-O bond for cleavage. This is followed by nucleophilic attack, in this case likely by the bromide ion, to open the pyran ring and release the protected alcohol.

MgBr2_Deprotection_Mechanism Substrate 2-(2-bromophenoxy)tetrahydro-2H-pyran Coordination MgBr₂ Coordinated Complex Substrate->Coordination + MgBr₂ Cleavage Ring Opening & 2-Bromophenolate Formation Coordination->Cleavage Intramolecular Cleavage Product 2-Bromophenol Cleavage->Product Workup (H₂O)

Caption: Proposed mechanism of MgBr₂-mediated THP deprotection.

Experimental Protocol:

  • To a solution of 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous diethyl ether (0.1 M) under an inert atmosphere, add magnesium bromide (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromophenol.

Performance Comparison

MethodCatalyst/ReagentSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Key AdvantagesPotential Drawbacks
1. Mild Brønsted Acid PPTS (0.1 eq)Ethanol552-4 h>90Mild conditions, good for many substrates.Requires heating, catalyst removal by chromatography.
2. Heterogeneous Acid Amberlyst-15 (20% w/w)MethanolRoom Temp.1-3 h>95Simple filtration workup, reusable catalyst.May not be suitable for highly sensitive substrates.
3. Lewis Acid MgBr₂ (1.5 eq)Diethyl EtherRoom Temp.3-6 h~85-95Non-protic conditions, potential for chemoselectivity.Stoichiometric reagent, requires anhydrous conditions.

Conclusion and Recommendations

The choice of deprotection method for 2-(2-bromophenoxy)tetrahydro-2H-pyran will ultimately depend on the specific requirements of your synthetic route, including the presence of other functional groups, the desired scale of the reaction, and considerations for process efficiency.

  • For routine, small-scale syntheses where mildness is key and chromatographic purification is acceptable, the PPTS method is a reliable and well-established choice.

  • For larger-scale applications or when a streamlined, chromatography-free workup is a priority, the Amberlyst-15 method offers significant advantages in terms of ease of operation and catalyst recyclability.

  • When the substrate contains other acid-labile groups and non-protic conditions are desirable, the magnesium bromide method provides a valuable alternative that may offer enhanced chemoselectivity.

It is always recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrate and to ensure the compatibility of the chosen method with other functionalities in your molecule.

References

Sources

Comparative

Spectroscopic Differentiation of 2-(4-bromophenoxy)tetrahydro-2H-pyran and 2-(2-bromophenoxy)tetrahydro-2H-pyran: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the field of chemical synthesis and drug development, the precise identification of molecular structure is paramount. Isomeric compounds, which share the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of chemical synthesis and drug development, the precise identification of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparative analysis of the spectroscopic data for two such isomers: 2-(4-bromophenoxy)tetrahydro-2H-pyran (the para-isomer) and 2-(2-bromophenoxy)tetrahydro-2H-pyran (the ortho-isomer). Understanding the subtle yet distinct differences in their spectroscopic signatures is crucial for unambiguous characterization, quality control, and reaction monitoring.

Molecular Structures and Isomeric Distinction

The core difference between these two compounds lies in the substitution pattern on the benzene ring. In the para-isomer, the bromine atom is positioned opposite the ether linkage, leading to a more symmetric molecule. In the ortho-isomer, the bromine atom is adjacent to the ether linkage, resulting in a more sterically hindered and asymmetric environment for the aromatic protons. This fundamental structural variance gives rise to unique spectroscopic fingerprints for each molecule.

Caption: Molecular structures of the para and ortho isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed data from key spectroscopic techniques, highlighting the diagnostic features for each isomer.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the bromine substituent.

Data Summary:

Assignment 2-(4-bromophenoxy) (para-isomer) 2-(2-bromophenoxy) (ortho-isomer) Rationale for Difference
Aromatic Protons~7.35 ppm (d, 2H), ~6.85 ppm (d, 2H)~7.5-6.8 ppm (m, 4H)The para-isomer's symmetry results in a simple AA'BB' system (two doublets). The ortho-isomer has four unique aromatic protons, leading to a complex multiplet.
Anomeric Proton (O-CH-O)~5.4 ppm (t, 1H)~5.5 ppm (dd, 1H)The chemical shift is similar, but coupling may vary slightly due to conformational differences induced by the bulky ortho-bromo group.
THP Methylene Protons~3.9 & ~3.6 ppm (m, 2H), ~1.9-1.5 ppm (m, 6H)~3.9 & ~3.6 ppm (m, 2H), ~1.9-1.5 ppm (m, 6H)The signals for the tetrahydropyran (THP) ring are largely similar, appearing as complex multiplets in both isomers.

Expert Interpretation: The aromatic region of the ¹H NMR spectrum is the most diagnostic. For the para-isomer , the C₂ symmetry axis passing through the ether linkage and the bromine atom renders the two protons adjacent to the ether (ortho to the oxygen) chemically equivalent, and the two protons adjacent to the bromine (meta to the oxygen) also equivalent. This leads to a characteristic pair of doublets, each integrating to 2H.

Conversely, the ortho-isomer lacks this symmetry. All four aromatic protons are chemically distinct, and they will couple to each other, resulting in a complex, overlapping multiplet that is difficult to resolve without higher field strengths or simulation. This complex pattern is a clear indicator of the ortho substitution.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, particularly regarding the number of unique carbon environments.

Data Summary:

Assignment 2-(4-bromophenoxy) (para-isomer) 2-(2-bromophenoxy) (ortho-isomer) Rationale for Difference
Aromatic C-O~156 ppm~153 ppmThe electronic environment of the carbon attached to the ether oxygen is influenced by the substituent position.
Aromatic C-Br~115 ppm~113 ppmThe direct attachment of bromine causes a distinct upfield shift. The position of this signal is a key identifier.
Other Aromatic C-H2 signals (~132, ~118 ppm)4 signals (~133, ~128, ~122, ~115 ppm)The symmetry of the para-isomer results in only two signals for the four C-H carbons. The asymmetry of the ortho-isomer gives four distinct signals.
Anomeric Carbon (O-CH-O)~96 ppm~97 ppmMinor shift due to different electronic effects of the substituted phenoxy group.
THP Carbons~62, ~30, ~25, ~19 ppm~62, ~30, ~25, ~19 ppmThe THP ring carbons are generally less affected and show similar chemical shifts in both isomers.

Expert Interpretation: The key differentiator in the ¹³C NMR spectrum is the count of signals in the aromatic region (110-160 ppm). The para-isomer will display only four aromatic carbon signals due to its symmetry (C-O, C-Br, and two distinct C-H environments). The ortho-isomer , being asymmetric, will show six distinct signals for the six aromatic carbons. This simple peak counting provides a definitive method for distinguishing the two.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of functional groups and can offer subtle clues about the substitution pattern.

Data Summary:

Vibrational Mode 2-(4-bromophenoxy) (para-isomer) 2-(2-bromophenoxy) (ortho-isomer) Rationale for Difference
C-H Aromatic Stretch>3000 cm⁻¹>3000 cm⁻¹Present in both, not diagnostic.
C-H Aliphatic Stretch~2850-2950 cm⁻¹~2850-2950 cm⁻¹Strong signals from the THP ring, present in both.
C-O-C Asymmetric Stretch~1240 cm⁻¹~1250 cm⁻¹Strong, characteristic ether stretch. Position may vary slightly.
C-Br Stretch~1070 cm⁻¹~1040 cm⁻¹The position of this weak to medium band can be indicative of the substitution pattern.
Out-of-Plane (OOP) Bending~820 cm⁻¹ (strong)~750 cm⁻¹ (strong)This is a highly diagnostic region. Para-disubstituted rings show a strong band at 810-840 cm⁻¹. Ortho-disubstituted rings show a strong band at 735-770 cm⁻¹.

Expert Interpretation: While many peaks are common to both isomers, the C-H out-of-plane (OOP) bending region in the fingerprint portion of the spectrum (below 1000 cm⁻¹) is highly informative. A strong, sharp absorption band around 820 cm⁻¹ is characteristic of 1,4-disubstitution (para). In contrast, a strong band around 750 cm⁻¹ is a reliable indicator of 1,2-disubstitution (ortho). This single feature can often be used for rapid, conclusive identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

Data Summary:

Ion 2-(4-bromophenoxy) (para-isomer) 2-(2-bromophenoxy) (ortho-isomer) Rationale for Difference
Molecular Ion [M]⁺m/z 256/258m/z 256/258Both isomers have the same molecular weight. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) will be observed.[1]
[M - C₅H₉O]⁺m/z 171/173m/z 171/173Loss of the tetrahydropyranyl moiety (85 Da) results in the bromophenol radical cation.
[C₅H₉O]⁺m/z 85m/z 85The tetrahydropyranyl cation is a major fragment for both.
Ortho-effect FragmentNot observedPotential loss of HBr after rearrangementThe ortho-isomer may exhibit unique fragmentation pathways (an "ortho-effect") due to the proximity of the substituents, though this is not always a dominant process.

Expert Interpretation: Both isomers will show identical molecular ions at m/z 256 and 258, confirming the molecular formula C₁₁H₁₃BrO₂ and the presence of one bromine atom.[1] The primary fragmentation pathway for both involves the cleavage of the ether bond. The most significant fragment will be the tetrahydropyranyl cation at m/z 85. While the overall mass spectra will be very similar, subtle differences in the relative intensities of minor fragment ions might be observed due to the different steric and electronic environments, but these are generally less reliable for differentiation than NMR or IR data.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols for data acquisition are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃) for NMR. Prepare KBr pellet or thin film for IR. nmr ¹H & ¹³C NMR (400 MHz+) prep->nmr Analyze sample ir FT-IR (4000-400 cm⁻¹) prep->ir Analyze sample ms EI-MS (70 eV) prep->ms Analyze sample analysis Process spectra (phasing, baseline correction). Compare key diagnostic regions: - NMR: Aromatic splitting - IR: OOP bending - MS: Molecular ion nmr->analysis Process data ir->analysis Process data ms->analysis Process data conclusion Confirm isomer identity based on convergence of all spectroscopic data. analysis->conclusion Synthesize results

Caption: General workflow for isomeric differentiation.

A. NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Set the spectral width to cover a range from 0 to 200 ppm.

B. FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for liquids or low-melting solids, acquire the spectrum as a thin film between two salt plates (e.g., NaCl).

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in transmittance or absorbance mode.

C. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.

  • Data Analysis: Identify the molecular ion peak and observe the characteristic Br isotope pattern. Analyze the major fragmentation peaks.

Conclusion

The differentiation between 2-(4-bromophenoxy)tetrahydro-2H-pyran and its ortho-isomer, 2-(2-bromophenoxy)tetrahydro-2H-pyran, is straightforward when employing a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula for both, NMR and IR spectroscopy provide definitive structural elucidation.

  • For definitive identification, ¹H NMR is the primary tool: The simple, symmetric pattern of two doublets in the aromatic region is an unmistakable signature of the para-isomer , while a complex multiplet indicates the ortho-isomer .

  • For rapid confirmation, FT-IR is highly effective: A strong band near 820 cm⁻¹ confirms the para-isomer , whereas a strong band near 750 cm⁻¹ confirms the ortho-isomer .

By leveraging the unique strengths of each technique and understanding the causal relationship between molecular structure and spectral output, researchers can confidently and accurately characterize these and similar isomeric compounds.

References

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Biological Potential of 2-(Phenoxy)tetrahydro-2H-pyran Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. The 2-(phenoxy)tetrahydro-2H-pyran moiety presents a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. The 2-(phenoxy)tetrahydro-2H-pyran moiety presents a compelling, albeit underexplored, scaffold. While direct biological activity data for 2-(2-bromophenoxy)tetrahydro-2H-pyran is not extensively documented in peer-reviewed literature, a comprehensive analysis of its constituent chemical motifs—the bromophenoxy group and the tetrahydropyran ring—provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes existing experimental data on related compounds to offer a comparative overview of the potential antimicrobial, anti-inflammatory, and anticancer activities of derivatives of this core structure.

The 2-(Phenoxy)tetrahydro-2H-pyran Scaffold: A Versatile Chemical Architecture

The 2-(phenoxy)tetrahydro-2H-pyran structure combines two key chemical features that are prevalent in a variety of biologically active molecules. The tetrahydropyran (THP) ring is a common motif in natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The phenoxy group, particularly when substituted with halogens like bromine, is known to contribute to a range of bioactivities. The specific linkage in the parent compound suggests a starting point for the synthesis of a library of derivatives with diverse biological profiles.

Comparative Analysis of Potential Biological Activities

Based on the existing literature for structurally related compounds, we can project three primary areas of biological activity for derivatives of 2-(2-bromophenoxy)tetrahydro-2H-pyran: antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial Potential: Targeting Drug-Resistant Pathogens

The presence of a brominated phenyl ring is a strong indicator of potential antimicrobial properties. Numerous studies have demonstrated the efficacy of bromophenol derivatives against a spectrum of bacteria, including multidrug-resistant strains.

Supporting Evidence:

Natural brominated phenoxyphenols have been shown to exhibit broad antibacterial activity against both gram-positive and gram-negative pathogens.[1] These compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, not only in their planktonic form but also within biofilms.[1] The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with essential cellular processes.[2] For instance, para-bromophenoxyacetic acid has demonstrated significant antimicrobial activity, with the bromo group enhancing its effectiveness compared to standard antibiotics like gentamicin.[2]

Comparative Analysis:

Compound ClassTarget OrganismsNoted AdvantagesReference
Brominated PhenoxyphenolsGram-positive and Gram-negative bacteria, including MRSA and P. aeruginosaActivity against biofilms and persistent cells[1]
Para-bromophenoxyacetic acidBacteria and fungiEnhanced efficacy due to the bromo group[2]
Bromophenazine AnaloguesS. aureus and S. epidermidisHigh potency (low MIC values)[3]

Experimental Workflow for Antimicrobial Activity Screening:

G Derivative Derivative Tubulin Tubulin Derivative->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Potential mechanism of anticancer action.

Conclusion and Future Directions

While 2-(2-bromophenoxy)tetrahydro-2H-pyran itself is not a characterized bioactive agent, the chemical motifs it contains are well-represented in a variety of potent therapeutic compounds. The evidence strongly suggests that derivatives of this scaffold are promising candidates for development as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on the synthesis of a library of derivatives with modifications to both the bromophenoxy and tetrahydropyran rings to explore the structure-activity relationships for each of these potential therapeutic applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Title: Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed Source: PubMed URL: [Link]

  • Title: Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol | Bentham Science Source: Bentham Science URL: [Link]

  • Title: Synthesis and Anti-inflammatory, Analgesic, and Antipyretic Activities of Azomethine Derivatives of the Tetrahydropyran Series | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative Source: Canadian Science Publishing URL: [Link]

  • Title: Microbiological Activities Of Para - Bromophenoxy Acetic Acid - Tuijin Jishu/Journal of Propulsion Technology Source: Tuijin Jishu/Journal of Propulsion Technology URL: [Link]

  • Title: Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, Anti-Inflammatory, Analgesic and Antipyretic Properties of Azomethine Derivatives of the Tetrahydropyrane Series - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and biological activities of some fused pyran derivatives Source: ScienceDirect URL: [Link]

  • Title: Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives Source: MDPI URL: [Link]

  • Title: 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem Source: PubChem URL: [Link]

  • Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar Source: ScienceScholar URL: [Link]

  • Title: Biological activity of benzopyran derivatives against some microorganisms - ResearchGate Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a halogenated ether us...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran, a halogenated ether used in various synthetic applications. While specific safety data for this compound is limited, its structural classification as a brominated organic compound necessitates a cautious and systematic approach to its disposal, aligning with established best practices for halogenated waste streams.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Key Chemical Data Summary:

PropertyValueSource
Chemical Name 2-(2-bromophenoxy)tetrahydro-2H-pyranChemicalBook[6]
CAS Number 57999-46-9ChemicalBook[6]
Molecular Formula C11H13BrO2ChemicalBook[6]
Molecular Weight 257.12 g/mol ChemicalBook[6]
Known Hazards Assumed to be an irritant, particularly to the eyes, based on similar compounds.[4] Halogenated organic compound.[2]Combi-Blocks, Inc.[4]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran is segregation.[7][8] Halogenated waste streams must be collected separately from non-halogenated waste to facilitate proper treatment and disposal, which is often more costly and complex for halogenated compounds.[1][3]

Step 1: Waste Collection at the Point of Generation

To ensure safety and compliance, establish a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9] This area should be under the direct control of laboratory personnel.[7]

Protocol:

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.[7][10]

    • The container must be in good condition, free from cracks or leaks.[1]

  • Label the Waste Container:

    • Before adding any waste, clearly label the container with the words "Hazardous Waste."[11]

    • Identify the contents as "Halogenated Organic Waste" and list "2-(2-bromophenoxy)tetrahydro-2H-pyran." If other halogenated solvents are to be added to the same container, their names must also be listed.[1]

    • Include the accumulation start date (the date the first drop of waste is added).[11]

  • Segregate the Waste:

    • Collect only halogenated waste in this container. Do not mix with non-halogenated solvents, acids, bases, or other incompatible materials.[1][9]

    • Specifically, keep oxidizing agents separate from organic compounds.[9]

Step 2: Safe Handling and Storage in the Laboratory

Proper storage of the waste container is crucial to prevent accidents and ensure regulatory compliance.

Protocol:

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1][11] This minimizes the release of volatile organic compounds (VOCs).

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[7][8]

  • Store in a Designated Area: Store the waste container in your laboratory's designated Satellite Accumulation Area, which should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[8][12]

  • Regular Inspections: Visually inspect the waste container weekly for any signs of leakage, degradation, or pressure buildup.[7][9]

Step 3: Disposal of Empty Containers

An "empty" container that held 2-(2-bromophenoxy)tetrahydro-2H-pyran must be handled correctly to be considered non-hazardous.

Protocol:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as halogenated hazardous waste.[8][13]

  • Container Defacing:

    • After triple rinsing, deface or remove the original chemical label to prevent misidentification.[13]

  • Final Disposal:

    • The triple-rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Consult your institution's specific guidelines.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the proper collection and labeling of waste, but the final disposal must be handled by trained professionals.

Protocol:

  • Contact Your Environmental Health and Safety (EHS) Office: When the waste container is nearly full (no more than 90% capacity) or has been accumulating for six months, contact your institution's EHS or hazardous waste management office to arrange for a pickup.[7][10][12]

  • Provide Accurate Information: Ensure all information on the hazardous waste label is accurate and complete to facilitate proper handling and disposal by the waste management team.

  • Never Dispose of Down the Drain: Under no circumstances should 2-(2-bromophenoxy)tetrahydro-2H-pyran or any other halogenated organic compound be disposed of down the sanitary sewer.[9][13]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Disposal Workflow for 2-(2-bromophenoxy)tetrahydro-2H-pyran cluster_0 At Point of Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Empty Container Disposal start Generation of 2-(2-bromophenoxy)tetrahydro-2H-pyran Waste select_container Select Appropriate Waste Container (HDPE or Glass) start->select_container empty_q Container Empty? label_container Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List Contents & Date select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste segregate Segregate from Non-Halogenated Waste, Acids, and Bases add_waste->segregate store Store in Secondary Containment in a Ventilated Area segregate->store inspect Weekly Inspection for Leaks or Degradation store->inspect check_full Container Full (<= 90%) or Approaching 6 Months? inspect->check_full check_full->inspect No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes disposal Professional Disposal by Licensed Waste Vendor contact_ehs->disposal triple_rinse Triple Rinse with Appropriate Solvent empty_q->triple_rinse collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->add_waste recycle_trash Dispose of Container in Recycling or Trash deface_label->recycle_trash

Caption: A flowchart outlining the procedural steps for the safe disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran waste.

By implementing this structured and cautious approach, researchers can ensure the safe and compliant disposal of 2-(2-bromophenoxy)tetrahydro-2H-pyran, upholding the principles of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ChemicalBook. (2025, October 18). 2-(2'-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN Safety Data Sheet.
  • Combi-Blocks, Inc. (2025, October 11). QC-5548 Safety Data Sheet.
  • Sigma-Aldrich. 2-(2-Bromoethoxy)tetrahydro-2H-pyran 96.
  • CymitQuimica. (2025, April 11). SAFETY DATA SHEET.
  • Angene Chemical. (2024, November 19). Safety Data Sheet.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Unknown. Hazardous Waste Disposal Procedures.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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